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  • Product: 2-(Azetidin-3-yl)propan-2-ol hydrochloride
  • CAS: 1357923-33-1

Core Science & Biosynthesis

Foundational

2-(Azetidin-3-yl)propan-2-ol hydrochloride chemical properties

An In-depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol Hydrochloride Abstract This technical guide provides a comprehensive overview of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS No: 1357923-33-1), a heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS No: 1357923-33-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its core chemical and physical properties, outlines a representative synthetic pathway, and discusses its application as a scaffold in the development of novel therapeutics. Furthermore, this guide presents standardized protocols for characterization and safe handling, designed for researchers, chemists, and drug development professionals. The content is grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, while also providing a novel three-dimensional exit vector for further chemical exploration.[2] Unlike more common five- or six-membered rings, the inherent ring strain of the azetidine core can influence conformation and binding affinity to biological targets. 2-(Azetidin-3-yl)propan-2-ol hydrochloride serves as a key intermediate, combining the versatile azetidine core with a tertiary alcohol functional group, making it a valuable building block for creating diverse chemical libraries for pharmaceutical research.[3][4][]

Core Chemical and Physical Properties

Precise characterization is the foundation of reproducible research. This section consolidates the known identification and physicochemical data for 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Compound Identification

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource(s)
CAS Number 1357923-33-1[6][7]
Molecular Formula C₆H₁₄ClNO[6][7]
Molecular Weight 151.63 g/mol [6]
Synonyms 2-(3-azetidinyl)-2-propanol hydrochloride
InChI Key Information not available in search results
Canonical SMILES CC(C)(C1CNC1)O.Cl[6]
Physicochemical Data

While comprehensive experimental data is limited in publicly available literature, the following table summarizes known and predicted properties. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common strategy in pharmaceutical development.[3]

PropertyValueNotesSource(s)
Physical State Solid (predicted)Assumed based on similar small molecule hydrochlorides.
Melting Point Not availableData not found in public sources.[8][9]
Boiling Point Not availableData not found in public sources.[8][9]
Solubility Soluble in water (predicted)The hydrochloride salt form generally confers water solubility.[10]
Storage Conditions 2-8°C, store under inert gasRecommended for maintaining chemical stability.[4]
Predicted XlogP -0.1A measure of lipophilicity; a negative value suggests hydrophilicity.[11]

Synthesis and Spectroscopic Characterization

The synthesis of substituted azetidines is a well-established field in organic chemistry.[1][12] While a specific, validated protocol for 2-(Azetidin-3-yl)propan-2-ol hydrochloride is not detailed in the provided search results, a plausible and representative synthetic workflow can be constructed based on established methodologies.

Representative Synthetic Workflow

The synthesis would likely proceed via the protection of the azetidine nitrogen, followed by the addition of a propan-2-ol moiety to the 3-position, and concluding with deprotection. A common starting material is a suitably protected azetidin-3-one.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A 1-Boc-azetidin-3-one C 1-Boc-3-(propan-2-ol)-azetidine A->C THF, 0°C to RT B Methylmagnesium bromide (Grignard Reagent) B->C D 1-Boc-3-(propan-2-ol)-azetidine F 2-(Azetidin-3-yl)propan-2-ol hydrochloride D->F Stir at RT E HCl in Dioxane E->F

Caption: Plausible synthetic workflow for the target compound.

Protocol Explanation:

  • Grignard Reaction: The synthesis commences with a protected azetidine, such as 1-Boc-azetidin-3-one. The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. This starting material is reacted with a Grignard reagent, methylmagnesium bromide. The nucleophilic methyl groups attack the carbonyl carbon of the azetidinone, and after an aqueous workup, yield the tertiary alcohol, 1-Boc-3-(propan-2-ol)-azetidine.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treating the intermediate with a strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane. This reaction cleaves the Boc group and simultaneously forms the hydrochloride salt of the azetidine nitrogen, yielding the final product, 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Protocol for Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. A standard suite of analytical techniques would be employed.

Objective: To confirm the structure and assess the purity of synthesized 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons of the propan-2-ol group (a singlet integrating to 6H), the protons on the azetidine ring (a set of multiplets), and a broad singlet for the hydroxyl proton. The N-H proton of the hydrochloride salt may also be visible as a broad signal.

    • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the two methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the azetidine ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M+H]⁺). The observed mass should correspond to the calculated exact mass of the free base (C₆H₁₃NO), which is 115.0997 Da.[11]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. A peak in the 2700-3000 cm⁻¹ region would correspond to the N-H stretch of the ammonium salt. C-H stretching and bending vibrations would also be present.

Applications in Research and Drug Development

This molecule is primarily used as a versatile building block for the synthesis of more complex, biologically active compounds.[4][]

  • Scaffold for Library Synthesis: Its structure allows for derivatization at the azetidine nitrogen. This enables the rapid creation of a library of related compounds by reacting it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides). These libraries are essential for high-throughput screening campaigns to identify new drug leads.[1]

  • Introduction of Favorable Physicochemical Properties: The azetidine ring is considered a "bioisostere" for other cyclic and acyclic fragments. Its inclusion can enhance compound potency and improve key drug-like properties such as solubility and metabolic stability, while reducing lipophilicity.[2]

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound (151.63 g/mol ), it fits the criteria for a "fragment." In FBDD, such small molecules are screened for weak binding to a biological target. Hits are then elaborated or linked together to build a more potent lead compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Azetidin-3-yl)propan-2-ol hydrochloride is not detailed in the search results, a robust safety protocol can be constructed based on data for structurally related compounds like azetidin-3-ol hydrochloride.[13]

Hazard Identification

The compound is anticipated to possess the following hazards based on analogous structures.[13]

Hazard ClassGHS Hazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageGHS05 (Corrosion)
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Safe Handling and Emergency Protocol

Adherence to a strict handling protocol is mandatory to ensure personnel safety.

G cluster_0 Handling Protocol cluster_1 Emergency Response A Wear PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Work in a certified chemical fume hood A->B C Avoid generating dust and aerosols B->C D Store at 2-8°C under inert gas C->D E Skin Contact: Wash with soap & water I Seek Immediate Medical Attention E->I F Eye Contact: Flush with water (15 min) F->I G Inhalation: Move to fresh air G->I H Ingestion: Rinse mouth, do NOT induce vomiting H->I

Caption: Workflow for safe handling and emergency response.

Step-by-Step Handling Procedure:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Dispensing: When handling the solid, avoid creating dust. Use appropriate tools for weighing and transferring the material.

  • Storage: Keep the container tightly sealed and store in a designated, cool location (2-8°C) as recommended.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a valuable and versatile chemical building block for pharmaceutical research. Its key features—the strained azetidine ring and the tertiary alcohol group—provide a unique structural motif for developing novel small molecules. While publicly available data on its specific physicochemical properties are sparse, its utility is well-established by its commercial availability and the known importance of the azetidine scaffold in medicinal chemistry. Adherence to rigorous synthetic, characterization, and safety protocols is paramount for its effective and safe use in the laboratory.

References

  • MedChemExpress. (2025). Azetidin-3-ol hydrochloride Safety Data Sheet. [Link not available directly, but content is referenced]

  • Biosynth. (n.d.). 2-Azetidin-3-yl-propan-2-ol hydrochloride. Retrieved from Biosynth.[6]

  • ChemicalBook. (n.d.). 2-Azetidin-3-yl-propan-2-ol hydrochloride. Retrieved from ChemicalBook.[8]

  • EvitaChem. (n.d.). 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride. Retrieved from EvitaChem.[14]

  • Grams. (n.d.). 3-(propan-2-yl)azetidin-3-ol hydrochloride, min 97%. Retrieved from a chemical supplier.[15]

  • PubChemLite. (n.d.). 2-(azetidin-2-yl)propan-2-ol hydrochloride. Retrieved from PubChemLite.[11]

  • Chemsrc. (2025). 2-(azetidin-2-yl)propan-2-ol hydrochloride. Retrieved from Chemsrc.[9]

  • Fisher Scientific. (n.d.). eMolecules Pharmablock / 2-(azetidin-3-yl)propan-2-ol hydrochloride. Retrieved from Fisher Scientific.[7]

  • Chem-Impex. (n.d.). Azetidine hydrochloride. Retrieved from Chem-Impex.[3]

  • Sigma-Aldrich. (n.d.). 2-(Azetidin-3-yl)propan-2-ol hydrochloride. Retrieved from Sigma-Aldrich.

  • Fluorochem. (n.d.). 3-(propan-2-yl)azetidin-3-ol hydrochloride. Retrieved from Fluorochem.[16]

  • Benchchem. (n.d.). 3-(Propane-2-sulfonyl)azetidine hydrochloride. Retrieved from Benchchem.[2]

  • Wessjohann, L. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.[1]

  • American Elements. (n.d.). Azetidines. Retrieved from American Elements.[17]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from Organic Syntheses.[12]

  • PharmaCompass. (n.d.). 3-hydroxy-azetidine hydrochloride. Retrieved from PharmaCompass.[18]

  • PubChemLite. (n.d.). 3-(propan-2-yl)azetidin-3-ol hydrochloride. Retrieved from PubChemLite.[19]

  • MySkinRecipes. (n.d.). 2-(Azetidin-3-yl)propan-2-ol hydrochloride. Retrieved from MySkinRecipes.[4]

  • Amadis Chemical. (n.d.). 3-(Propan-2-yl)azetidine hydrochloride. Retrieved from Amadis Chemical.[20]

  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride. Retrieved from CymitQuimica.[10]

  • Chemical Suppliers. (2025). SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from a chemical supplier.[21]

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from PubChem.[13]

  • BOC Sciences. (n.d.). CAS 36520-39-5 Azetidine hydrochloride. Retrieved from BOC Sciences.[]

  • Renishaw. (n.d.). Propan-2-ol, GPR (iso-propyl alcohol). Retrieved from Renishaw.[22]

  • Flinn Scientific. (n.d.). Safety Data Sheet 2-Propanol. Retrieved from Flinn Scientific.[23]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Abstract The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical development. This guide provides an in-depth, multi-technique approach to the stru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-(Azetidin-3-yl)propan-2-ol hydrochloride, a heterocyclic compound of interest. We move beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, emphasizing a self-validating system where spectroscopic and crystallographic data converge to provide a cohesive and irrefutable structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction: The Imperative for Unambiguous Characterization

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a small molecule featuring a strained four-membered azetidine ring, a tertiary alcohol, and a hydrochloride salt form. The azetidine motif is a valuable scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates.[1] The precise arrangement of atoms—its constitution, connectivity, and stereochemistry—is intrinsically linked to its biological activity and physical properties. Therefore, rigorous structural analysis is not merely an academic exercise but a critical prerequisite for its potential application in pharmaceutical development.

This guide outlines a logical, synergistic workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction. Each technique provides a unique and complementary piece of the structural puzzle.

The Analytical Strategy: A Multi-Pronged, Self-Validating Approach

No single analytical technique can be considered infallible. A robust structural elucidation strategy relies on the integration of orthogonal methods. Data from one technique should corroborate and be validated by the others. For instance, the elemental composition determined by high-resolution mass spectrometry must match the atom counts derived from NMR spectroscopy. This principle of mutual validation is the bedrock of trustworthy structural assignment.

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Ultimate Confirmation Proposed_Structure Proposed Structure C₆H₁₄ClNO HRMS HRMS (Elemental Composition) Proposed_Structure->HRMS is analyzed by IR FTIR (Functional Groups) Proposed_Structure->IR is analyzed by NMR NMR Spectroscopy (Connectivity & Framework) Proposed_Structure->NMR is analyzed by Final_Structure Confirmed Structure HRMS->Final_Structure converge to IR->Final_Structure converge to X_Ray X-Ray Crystallography (3D Atomic Arrangement) NMR->X_Ray informs NMR->Final_Structure converge to X_Ray->Final_Structure converge to

Figure 1: A workflow illustrating the synergistic approach to structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A systematic approach using one-dimensional (1D) and two-dimensional (2D) experiments is essential.

Causality Behind NMR Experimental Choices
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. This is critical for tracing the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments and confirming the overall connectivity, such as linking the propan-2-ol moiety to the azetidine ring.

G cluster_0 1D NMR cluster_1 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR / DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC Structure Structure COSY->Structure Defines Connectivity HSQC->Structure Defines Connectivity HMBC->Structure Defines Connectivity

Figure 2: Logical relationship between key NMR experiments for structure elucidation.

Predicted NMR Data

The following table summarizes the expected NMR signals for 2-(Azetidin-3-yl)propan-2-ol hydrochloride. Actual chemical shifts can vary based on solvent and concentration. The hydrochloride form will result in protonation of the azetidine nitrogen, influencing the chemical shifts of adjacent protons.

Atom/Group ¹H NMR (Predicted) ¹³C NMR (Predicted) DEPT-135 Key 2D Correlations (HMBC)
2 x -CH₃Singlet, ~1.2 ppm (6H)~25-30 ppmPositiveProtons to Quaternary C & C3 of azetidine
-OHBroad Singlet, variableN/AN/AN/A
N⁺H₂Broad Singlet, variableN/AN/AN/A
Azetidine C2/C4 -CH₂Multiplet, ~3.8-4.2 ppm (4H)~50-55 ppmNegativeProtons to C3 of azetidine
Azetidine C3 -CHMultiplet, ~3.0-3.5 ppm (1H)~35-40 ppmPositiveProton to Quaternary C & -CH₃ carbons
Quaternary CN/A~70-75 ppmAbsentN/A

Note: The methylene protons on the azetidine ring (C2 and C4) are diastereotopic and may appear as complex multiplets.[2]

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental formula, which is a critical piece of evidence.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) is the technique of choice. It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₆H₁₄NO⁺ for the free base cation).

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural clues. For this molecule, a characteristic fragmentation would be the loss of a water molecule from the tertiary alcohol or cleavage of the azetidine ring.

Analysis Expected Result Significance
HRMS ([M+H]⁺) Calculated m/z: 116.1070Confirms elemental formula C₆H₁₄NO⁺
Key MS/MS Fragment m/z: 98.0964 ([M+H-H₂O]⁺)Evidence for the presence of the alcohol moiety

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The hydrochloride salt structure will have distinct features compared to the free base.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Alcohol O-HStretch3400 - 3200Strong, Broad[3][4]
Ammonium N⁺-HStretch3200 - 2800Strong, Broad
C-H (sp³)Stretch3000 - 2850Medium-Strong, Sharp
Ammonium N⁺-HBend1600 - 1500Medium, Broad
Tertiary Alcohol C-OStretch1210 - 1100Strong[4]
Azetidine C-NStretch1250 - 1020Medium[5]

The presence of a broad absorption band spanning from ~3400 cm⁻¹ down to ~2800 cm⁻¹ is highly indicative of both the O-H and the N⁺-H stretching vibrations. The C-O stretch for a tertiary alcohol is a particularly diagnostic peak.[4]

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state.[6][7][8] This technique yields precise bond lengths, bond angles, and the absolute configuration, resolving any ambiguities that may remain after spectroscopic analysis.

Causality and Trustworthiness

The diffraction pattern of X-rays passing through a crystal is unique to the crystal's internal arrangement of atoms.[9] The resulting electron density map allows for the precise placement of each atom in the unit cell. This method is considered the "gold standard" because it is not based on interpreting correlations but on a direct physical measurement of the atomic arrangement.[6]

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of 2-(Azetidin-3-yl)propan-2-ol hydrochloride and dissolve in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Solvent Choice: D₂O is a good choice to observe most signals, but the -OH and -NH₂ protons will exchange with deuterium and become invisible. Using DMSO-d₆ will allow for the observation of these exchangeable protons.

  • Data Acquisition:

    • Acquire a ¹H spectrum with a sufficient number of scans for good signal-to-noise.

    • Acquire a ¹³C{¹H} broadband decoupled spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimization of the HMBC delay (e.g., for J=8 Hz) may be necessary to enhance long-range correlations.

HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or water). Further dilute to ~1-10 µg/mL in the mobile phase.

  • Analysis: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • MS/MS Analysis: Perform a product ion scan on the determined m/z of the parent ion ([M+H]⁺) to obtain fragmentation data.

FTIR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

Conclusion

The structural elucidation of 2-(Azetidin-3-yl)propan-2-ol hydrochloride is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy identifies the key alcohol and ammonium functional groups. A suite of 1D and 2D NMR experiments meticulously maps the carbon-hydrogen framework and establishes atomic connectivity. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous confirmation of the three-dimensional structure. By ensuring that the data from each technique is consistent and corroborative, we establish a high degree of confidence in the final structural assignment, meeting the rigorous standards required for chemical and pharmaceutical research.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • ConnectSci. (n.d.). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry. Retrieved from [Link]

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • Tuklas. (n.d.). Mass spectrometry of heterocyclic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(azetidin-2-yl)propan-2-ol hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1824166-46-2 | 2-(azetidin-2-yl)propan-2-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(propan-2-yl)azetidin-3-ol hydrochloride. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

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Foundational

2-(3-azetidinyl)-2-propanol hydrochloride basic characteristics

An In-Depth Technical Guide to 2-(3-Azetidinyl)-2-propanol Hydrochloride: Core Characteristics and Applications Authored by: A Senior Application Scientist Notice of Confidentiality: This document is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Azetidinyl)-2-propanol Hydrochloride: Core Characteristics and Applications

Authored by: A Senior Application Scientist

Notice of Confidentiality: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from publicly available scientific literature and chemical supplier data. While this guide provides expert-level insights, it is crucial to note that detailed experimental data for 2-(3-Azetidinyl)-2-propanol hydrochloride is not extensively published. Therefore, some sections, particularly concerning synthesis and specific analytical data, are based on established principles of azetidine chemistry and predictive modeling.

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity and unique vectoral orientation of substituents offer significant advantages in drug design.[1] This guide provides a detailed examination of 2-(3-azetidinyl)-2-propanol hydrochloride, a functionalized azetidine building block. We will dissect its core physicochemical characteristics, propose logical synthetic strategies, outline a comprehensive analytical workflow for its characterization, and discuss its potential applications in drug discovery. This document serves as a foundational resource for researchers looking to incorporate this versatile scaffold into their development programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained ring systems have emerged as powerful tools for navigating chemical space, and among them, azetidine is particularly noteworthy.[2] Unlike its more strained three-membered aziridine counterpart or the more flexible five-membered pyrrolidine, azetidine offers a unique balance of stability and rigidity.[3] This constrained geometry helps to lock in specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[2]

The molecule at the center of this guide, 2-(3-azetidinyl)-2-propanol hydrochloride, combines this valuable azetidine core with a tertiary alcohol functionality. This structure presents itself as a versatile building block for creating more complex molecules with potential therapeutic applications across diverse areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.[3]

Caption: Chemical structure of 2-(3-azetidinyl)-2-propanol hydrochloride.

Physicochemical and Structural Characteristics

The properties of 2-(3-azetidinyl)-2-propanol hydrochloride are dictated by its three primary components: the azetidine ring, the 2-propanol group, and the hydrochloride salt form.

  • The Azetidine Ring: This saturated heterocycle is the molecule's cornerstone. Its ring strain (approx. 25.4 kcal/mol) makes it more reactive than a corresponding acyclic amine but significantly more stable and easier to handle than an aziridine.[4] This strained system provides a rigid scaffold, limiting the number of accessible conformations and allowing for precise, three-dimensional positioning of the 2-propanol substituent.

  • The 2-Propanol Moiety: The tertiary alcohol group is a key functional handle. It can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This functionality can be crucial for molecular recognition at a biological target. Furthermore, it serves as a potential site for further chemical modification.

  • The Hydrochloride Salt: The basic nitrogen of the azetidine ring is protonated to form a hydrochloride salt. This is a common and highly effective strategy in pharmaceutical chemistry to enhance the aqueous solubility, improve the solid-state stability, and increase the crystallinity of amine-containing compounds, making them easier to handle, purify, and formulate.

Predicted Physicochemical Properties

While extensive experimental data is not available, we can predict key properties based on the molecule's structure.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₆H₁₄ClNOBased on structural components.
Molecular Weight 151.64 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.
Solubility High solubility in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases polarity and aqueous solubility.
Predicted pKa ~8.5 - 9.5The pKa of the protonated azetidine nitrogen is expected to be slightly lower than that of a typical acyclic secondary amine due to ring strain.
Hydrogen Bonding Donor and AcceptorThe -OH group and the protonated amine (-NH₂⁺-) are hydrogen bond donors; the oxygen and chloride ion are acceptors.

Proposed Synthetic Pathway

A validated, step-by-step synthesis for 2-(3-azetidinyl)-2-propanol hydrochloride is not widely published. However, a logical and robust pathway can be designed based on well-established methods for the synthesis of 3-substituted azetidines.[6] The most direct approach involves the nucleophilic addition of an organometallic reagent to a protected azetidin-3-one, followed by deprotection and salt formation.

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Boc-azetidin-3-one C N-Boc-2-(3-azetidinyl)-2-propanol A->C Grignard Reaction B Methylmagnesium Bromide (CH₃MgBr) in THF B->C D N-Boc-2-(3-azetidinyl)-2-propanol F 2-(3-Azetidinyl)-2-propanol (Free Base) D->F Acid-catalyzed cleavage of Boc group E Trifluoroacetic Acid (TFA) or HCl in Dioxane E->F G 2-(3-Azetidinyl)-2-propanol I 2-(3-Azetidinyl)-2-propanol hydrochloride G->I Protonation H HCl in Ether or Isopropanol H->I

Caption: Proposed workflow for the synthesis of 2-(3-azetidinyl)-2-propanol hydrochloride.

Protocol for Proposed Synthesis:
  • Step 1: Grignard Reaction. To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is then quenched carefully with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-2-(3-azetidinyl)-2-propanol.[6]

  • Step 2: Deprotection. Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Step 3: Salt Formation and Purification. The solvent and excess acid are removed under reduced pressure. The resulting residue is triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product, 2-(3-azetidinyl)-2-propanol hydrochloride. Recrystallization from a solvent system like isopropanol/ether may be performed for further purification.

Analytical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Structural Elucidation cluster_purity Purity & Identity Confirmation start Synthesized Product NMR ¹H & ¹³C NMR Confirm connectivity and stereochemistry start->NMR MS High-Resolution MS (HRMS) Confirm exact mass and formula start->MS IR FT-IR Spectroscopy Identify key functional groups (O-H, N-H) start->IR HPLC RP-HPLC Assess purity and quantify impurities NMR->HPLC MS->HPLC EA Elemental Analysis (CHN) Confirm elemental composition HPLC->EA

Caption: Logical workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy: The spectrum (in D₂O or DMSO-d₆) is expected to show characteristic signals. The two methyl groups of the propanol moiety should appear as a singlet at approximately 1.1-1.3 ppm. The protons on the azetidine ring will likely appear as complex multiplets between 3.5 and 4.5 ppm due to their diastereotopic nature and coupling with each other.[7][8] The proton attached to the carbon bearing the alcohol will also be in this region. The N-H protons will appear as a broad signal, the position of which is solvent-dependent.

  • ¹³C NMR Spectroscopy: Key signals would include the quaternary carbon of the propanol group at ~70 ppm, the methyl carbons around 25-30 ppm, and the azetidine ring carbons in the 50-60 ppm range.[8][9]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule (the free base), [M+H]⁺, at an m/z of 130.12. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[10] A common fragmentation pattern for amines is alpha-cleavage, which would involve the loss of a methyl group from the propanol moiety.[11]

  • Infrared (IR) Spectroscopy: The spectrum should display a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. A broad absorption centered around 2700-3000 cm⁻¹ is characteristic of the N-H⁺ stretch of the secondary amine salt.[12] C-H and C-N stretching vibrations will also be present.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(3-azetidinyl)-2-propanol hydrochloride lies in its utility as a versatile building block for the synthesis of novel chemical entities.

  • Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of more complex molecules for high-throughput screening (HTS).[13] The secondary amine of the azetidine ring can be readily functionalized through reactions such as reductive amination, acylation, or sulfonylation to introduce a wide variety of substituents.

  • Improving Physicochemical Properties: Incorporating the azetidine-propanol motif can improve key drug-like properties. The polar alcohol and amine functionalities can enhance aqueous solubility, while the rigid azetidine core can improve metabolic stability and provide a defined exit vector for further substitution.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other commonly used groups, such as phenyl or piperidine rings, offering a novel and potentially more favorable property profile in terms of lipophilicity and three-dimensional shape.[4]

  • Fragment-Based Drug Design (FBDD): As a low molecular weight, functionalized fragment, this compound is well-suited for FBDD campaigns, where small, weakly binding fragments are identified and then optimized into more potent lead compounds.

Safety, Handling, and Storage

As a novel chemical entity, 2-(3-azetidinyl)-2-propanol hydrochloride should be handled with care, following standard laboratory safety protocols for amine hydrochloride powders.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust.[16][17] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[17]

References

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  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
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Exploratory

2-(Azetidin-3-yl)propan-2-ol hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Azetidin-3-yl)propan-2-ol hydrochloride Abstract The azetidine moiety is a privileged scaffold in medicinal chemistry, known for imparting favorabl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Azetidin-3-yl)propan-2-ol hydrochloride

Abstract

The azetidine moiety is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacological properties to a diverse range of bioactive compounds.[1] This technical guide presents a comprehensive strategy for the elucidation of the mechanism of action of 2-(Azetidin-3-yl)propan-2-ol hydrochloride, a novel compound featuring this four-membered nitrogen-containing heterocycle. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that this molecule acts as a modulator of nicotinic acetylcholine receptors (nAChRs).[2][3][4] This document provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to rigorously test this hypothesis and fully characterize the compound's pharmacological profile. The narrative follows a logical progression from initial target engagement and subtype selectivity profiling to in-depth functional characterization and in vivo neurochemical analysis, offering both the "how" and the "why" behind each experimental choice.

Introduction: The Rationale for Investigating 2-(Azetidin-3-yl)propan-2-ol hydrochloride

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a small molecule whose structure suggests significant potential for interaction with central nervous system (CNS) targets. The core of this molecule is the azetidine ring, a conformationally restricted saturated heterocycle that has been successfully incorporated into a multitude of CNS-active agents, including those targeting nicotinic acetylcholine receptors (nAChRs).[2][3] The azetidine ring is thought to provide an optimal orientation for the nitrogen atom to act as a key pharmacophoric element, mimicking the quaternary ammonium group of the endogenous neurotransmitter acetylcholine.[3]

The presence of the propan-2-ol group attached to the 3-position of the azetidine ring is also of interest. Modifications at this position on the azetidine scaffold have been shown to significantly influence binding affinity and functional activity at nAChRs.[5] Given this structural precedent, a logical and compelling starting point for the characterization of 2-(Azetidin-3-yl)propan-2-ol hydrochloride is to investigate its potential as an nAChR modulator. This guide outlines the comprehensive experimental workflow required to determine its precise mechanism of action.

The Nicotinic Acetylcholine Receptor (nAChR) Superfamily: A Key Therapeutic Target

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[6] These receptors are composed of five subunits arranged symmetrically around a central ion pore.[7] In mammals, 17 nAChR subunits have been identified (α1-α10, β1-β4, γ, δ, ε), which assemble into a wide variety of receptor subtypes with distinct pharmacological and physiological properties.[7] These subtypes are broadly classified into muscle-type and neuronal-type receptors.[7]

Neuronal nAChRs are particularly abundant in the CNS and are implicated in a wide range of physiological processes, including cognitive function, reward, and mood.[8] The most prevalent nAChR subtype in the brain is the α4β2 receptor, which is a key target for therapeutic intervention in nicotine addiction and has been explored for other CNS disorders.[3][8] Modulation of nAChRs can lead to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, making them a critical node in neuronal signaling.[8] The diverse and crucial roles of nAChRs in the CNS make them a high-interest target for novel drug discovery.

Proposed Mechanism of Action and Experimental Validation Strategy

We hypothesize that 2-(Azetidin-3-yl)propan-2-ol hydrochloride is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. This hypothesis is based on the structural similarities to known α4β2 nAChR partial agonists like varenicline, which also feature a nitrogen-containing core structure.[9] A partial agonist would be expected to moderately stimulate the α4β2 receptor to alleviate potential withdrawal symptoms (in the context of addiction) while also blocking the binding of the full agonist, nicotine.[10]

To validate this hypothesis, a multi-phase experimental approach is proposed, designed to build a comprehensive understanding of the compound's mechanism of action from the molecular to the systems level.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Effects cluster_3 Mechanistic Synthesis P1 Radioligand Binding Assays (Determine Affinity & Selectivity) P2_1 Electrophysiology (TEVC & Patch-Clamp) P1->P2_1 Does it bind? What subtypes? P2_2 Calcium Imaging Assays P3 In Vivo Microdialysis (Neurotransmitter Release) P2_1->P3 Is it an agonist, antagonist, or partial agonist? P2_2->P3 Confirm functional activity MS Integrate Data to Define MoA (Affinity, Efficacy, Potency, In Vivo Effect) P3->MS What are the downstream neurochemical effects?

Figure 1: Overall experimental workflow for characterizing the mechanism of action.

Phase 1: Target Engagement and Subtype Selectivity

The first critical step is to determine if 2-(Azetidin-3-yl)propan-2-ol hydrochloride directly interacts with nAChRs and to profile its selectivity across different subtypes. Radioligand binding assays are the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing different human nAChR subtypes (e.g., α4β2, α3β4, α7) or from dissected rat brain regions known to be rich in specific subtypes (e.g., thalamus for α4β2).

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a known concentration of a high-affinity radioligand for the target nAChR subtype (e.g., [³H]epibatidine or [³H]cytisine for α4β2).

  • Competition: Add increasing concentrations of 2-(Azetidin-3-yl)propan-2-ol hydrochloride to the wells.

  • Incubation and Filtration: Incubate the plates to allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitory constant (Ki) of 2-(Azetidin-3-yl)propan-2-ol hydrochloride for each nAChR subtype.

Causality and Interpretation: A low Ki value indicates high binding affinity. By comparing the Ki values across different nAChR subtypes, a selectivity profile can be established. For example, a significantly lower Ki for α4β2 compared to α3β4 and α7 would indicate selectivity for the α4β2 subtype.[5] This selectivity is crucial for minimizing off-target effects, as α3β4 receptors are associated with ganglionic side effects.[3]

ParameterDescription
Ki (α4β2) Inhibitory constant at the α4β2 nAChR subtype.
Ki (α3β4) Inhibitory constant at the α3β4 nAChR subtype.
Ki (α7) Inhibitory constant at the α7 nAChR subtype.
Selectivity Ratios e.g., Ki(α3β4) / Ki(α4β2)

Table 1: Key parameters to be determined from radioligand binding assays.

Phase 2: Functional Characterization

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Is 2-(Azetidin-3-yl)propan-2-ol hydrochloride an agonist that activates the receptor, an antagonist that blocks activation, or a partial agonist with intermediate efficacy?

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the subunits for the desired nAChR subtype (e.g., α4 and β2). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application: Perfuse the oocyte with a solution containing a known concentration of acetylcholine (the endogenous agonist) to elicit a maximal current response (Imax). After washout, perfuse with increasing concentrations of 2-(Azetidin-3-yl)propan-2-ol hydrochloride to determine its agonist activity.

  • Antagonist/Partial Agonist Testing: To test for antagonist or partial agonist activity, co-apply 2-(Azetidin-3-yl)propan-2-ol hydrochloride with a fixed concentration of acetylcholine (e.g., its EC50 concentration).

  • Data Analysis: For agonist activity, plot the current response as a function of concentration to determine the EC50 (potency) and the maximal efficacy relative to acetylcholine. For antagonist activity, determine the IC50. A partial agonist will elicit a response on its own but will also inhibit the response to the full agonist.

Causality and Interpretation: TEVC is a robust system for characterizing ligand-gated ion channels.[11] It allows for the precise measurement of ion flow through the channel in response to ligand binding. This assay will definitively classify the compound as a full agonist, partial agonist, or antagonist and provide quantitative measures of its potency (EC50) and efficacy.

Protocol 2: Calcium Imaging Assays in Mammalian Cells
  • Cell Culture and Loading: Culture a mammalian cell line (e.g., HEK293) stably expressing the nAChR subtype of interest. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence Microscopy: Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Compound Application: Apply increasing concentrations of 2-(Azetidin-3-yl)propan-2-ol hydrochloride to the cells and record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: Quantify the peak change in fluorescence in response to each concentration of the compound. Plot the response as a function of concentration to determine the EC50.

Causality and Interpretation: Many nAChRs are permeable to Ca²⁺.[12] Activation of these receptors leads to an influx of extracellular calcium, which can be visualized with fluorescent indicators. This high-throughput assay provides a functional readout of receptor activation and is complementary to electrophysiology.[12]

G cluster_0 nAChR Activation cluster_1 Cellular Response cluster_2 Downstream Signaling Ligand Ligand nAChR nAChR (α4β2) Ligand->nAChR Binding Channel_Opening Ion Channel Opening nAChR->Channel_Opening Cation_Influx Na+ / Ca2+ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased [Ca2+]i Cation_Influx->Ca_Increase Dopamine_Release Dopamine Release Depolarization->Dopamine_Release Triggers Vesicular Release

Figure 2: Simplified signaling pathway of an nAChR agonist leading to dopamine release.

ParameterDescriptionMethod
EC50 Concentration for 50% of maximal agonist response.Electrophysiology, Ca²⁺ Imaging
Emax Maximal efficacy relative to a full agonist (e.g., ACh).Electrophysiology
IC50 Concentration for 50% inhibition of agonist response.Electrophysiology

Table 2: Key functional parameters and the methods to determine them.

Phase 3: Elucidating Downstream Neurochemical Effects

To bridge the gap between in vitro activity and potential in vivo function, it is essential to investigate the effects of 2-(Azetidin-3-yl)propan-2-ol hydrochloride on neurotransmitter systems in the brain. The mesolimbic dopamine system is a critical pathway for reward and is strongly modulated by α4β2 nAChRs.

Protocol: In Vivo Microdialysis in Freely Moving Rats
  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Compound Administration: Administer 2-(Azetidin-3-yl)propan-2-ol hydrochloride (e.g., via subcutaneous injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the dopamine concentrations in each post-treatment sample as a percentage of the average baseline concentration. Plot the mean percent baseline dopamine concentration over time.

Causality and Interpretation: In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular space of specific brain regions in awake animals. An increase in dopamine levels in the nucleus accumbens following administration of the compound would strongly support the hypothesis that it is an α4β2 nAChR agonist or partial agonist, as activation of these receptors in the ventral tegmental area (VTA) leads to dopamine release in the nucleus accumbens.

Data Interpretation and Mechanistic Synthesis

The data from these three phases of investigation will be integrated to form a complete picture of the mechanism of action.

  • If the compound binds with high affinity and selectivity to α4β2 nAChRs (Phase 1), shows partial agonist activity in functional assays (Phase 2), and increases dopamine release in the nucleus accumbens (Phase 3), then the hypothesis that it is an α4β2 nAChR partial agonist is strongly supported. This profile is similar to that of varenicline and suggests potential therapeutic utility in smoking cessation.[9][10]

  • If the compound binds to α4β2 nAChRs but acts as a full antagonist (no efficacy on its own, blocks acetylcholine's effect) and does not increase dopamine release, it would be classified as an α4β2 nAChR antagonist.

  • If the compound binds but shows no functional activity in either agonist or antagonist mode, it may be a "silent desensitizer," a rare class of ligand that binds to and stabilizes the desensitized state of the receptor.

Conclusion and Therapeutic Outlook

This technical guide provides a rigorous, step-by-step framework for elucidating the mechanism of action of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. By systematically progressing from target binding to functional activity and in vivo neurochemical effects, a comprehensive pharmacological profile can be established. The azetidine scaffold is a promising starting point for the development of novel CNS therapeutics.[1] Depending on the outcome of these investigations, 2-(Azetidin-3-yl)propan-2-ol hydrochloride could represent a lead compound for the treatment of a variety of disorders, including nicotine addiction, depression, or cognitive deficits, all of which have been linked to the modulation of nicotinic acetylcholine receptors.[2][3]

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Foundational

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Technical Guide to the Biological Activity of Substituted Azetidine Alcohols

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain and unique three-dimens...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties, including enhanced metabolic stability, improved aqueous solubility, and the ability to serve as a versatile bioisostere for other cyclic and acyclic motifs.[1] This technical guide provides an in-depth exploration of the biological activities of a specific and highly valuable subclass: substituted azetidine alcohols. We will delve into the synthetic strategies for accessing these compounds, explore their diverse pharmacological effects with a focus on enzyme inhibition and receptor modulation, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the azetidine scaffold in their therapeutic programs.

The Rise of the Azetidine Moiety in Medicinal Chemistry

Historically, the synthesis of azetidines was considered challenging, which limited their exploration in drug discovery.[1][2] However, recent advancements in synthetic methodologies have unlocked access to a vast and diverse chemical space, revealing the profound impact this small ring can have on pharmacological properties.[3][4] Unlike their more common five- and six-membered counterparts, the strained nature of the azetidine ring provides a rigid framework that can enforce specific conformations, leading to higher binding affinities and selectivities for biological targets.[1] This conformational constraint is particularly advantageous in the design of enzyme inhibitors and receptor modulators.[5][6]

Furthermore, the introduction of substituents, particularly the hydroxyl group in azetidine alcohols, provides crucial hydrogen bonding interactions with target proteins, further enhancing potency and specificity. At least seven approved drugs now contain the azetidine motif, with many more in clinical trials, underscoring the growing importance of this scaffold in developing next-generation therapeutics.[7]

Synthetic Strategies for Accessing Substituted Azetidine Alcohols

The synthesis of substituted azetidine alcohols can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and stereochemistry. Key strategies include intramolecular cyclization of amino alcohols and the reduction of corresponding azetidinones or azetidine esters.

Intramolecular Cyclization of Amino Alcohols

A common and effective method for forming the azetidine ring is the intramolecular cyclization of a γ-amino alcohol. This approach involves the activation of the hydroxyl group, followed by nucleophilic attack by the amine.

Conceptual Workflow for Intramolecular Cyclization:

G cluster_0 Synthesis of Azetidine Alcohol via Intramolecular Cyclization start γ-Amino Alcohol Precursor activate Hydroxyl Group Activation (e.g., Mesylation, Tosylation) start->activate Activating Agent (e.g., MsCl, TsCl) cyclize Base-Induced Intramolecular Cyclization activate->cyclize Base (e.g., NaH, K2CO3) deprotect Removal of Protecting Groups (if present) cyclize->deprotect purify Purification (Chromatography) deprotect->purify product Substituted Azetidine Alcohol purify->product

Caption: General workflow for the synthesis of substituted azetidine alcohols via intramolecular cyclization of γ-amino alcohols.

Reduction of Azetidinones and Azetidine Esters

Another versatile approach involves the reduction of a carbonyl group within a pre-formed azetidine ring. For instance, azetidin-2-ones (β-lactams) can be reduced to the corresponding azetidines, which can then be further functionalized.[8] Similarly, azetidine esters can be reduced to the corresponding primary alcohols.

Detailed Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for synthesizing a key building block, N-Boc-3-hydroxyazetidine, which can be further derivatized.[9]

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • 10% Aqueous sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 20% Palladium (Pd) on carbon (50% wet)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Free Base Formation: A suspension of 1-benzhydrylazetidin-3-ol hydrochloride (625 g, 2.27 mol) in a 10% aqueous Na₂CO₃ solution (5 L) and CH₂Cl₂ (5 L) is stirred at room temperature until all solids dissolve. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 L). The combined organic extracts are dried over Na₂SO₄ and concentrated under reduced pressure.[9]

  • Hydrogenolysis and Boc Protection: The resulting crude free base is dissolved in THF (6 L) and placed in a Parr bomb. Boc₂O (545 g, 2.5 mol) and 20% Pd on carbon (125 g, 50% wet) are added. The vessel is charged to 30 psi with H₂ and stirred at room temperature for 18 hours, recharging with H₂ as needed to maintain pressure.[9]

  • Workup and Purification: Upon reaction completion (monitored by HPLC), the reaction mixture is filtered through a Celite pad, which is then washed with THF (4 L). The filtrates are concentrated under reduced pressure. The residue is purified by column chromatography (e.g., Biotage 150) using a gradient of 20-50% ethyl acetate in heptane to yield pure N-Boc-3-hydroxyazetidine.[9]

Characterization: The final product should be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its identity and purity.[10]

Key Biological Activities of Substituted Azetidine Alcohols

Substituted azetidine alcohols have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2]

Enzyme Inhibition

3.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition for Antiparasitic Activity:

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. Inhibition of this enzyme is a validated strategy for developing antimalarial drugs. Azetidine-2-carbonitriles containing a primary alcohol have been identified as potent and selective inhibitors of P. falciparum DHODH.

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

G cluster_0 De Novo Pyrimidine Biosynthesis Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->OA Inhibitor Azetidine Alcohol Derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by substituted azetidine alcohols disrupts the de novo pyrimidine biosynthesis pathway, leading to parasite death.

Structure-Activity Relationship (SAR) Insights:

  • The primary alcohol is critical for activity. Methylation or conversion to a primary amine leads to a significant loss of potency.

  • The azetidine-2-carbonitrile scaffold is a key feature for potent inhibition.

3.1.2. Leukocyte Elastase Inhibition for Anti-inflammatory Applications:

Human leukocyte elastase (LE) is a serine protease involved in inflammatory processes. Overactivity of LE is implicated in various inflammatory diseases. Azetidin-2-ones (β-lactams) have been investigated as inhibitors of LE.[11][12] While not strictly azetidine alcohols, the principles of their interaction with the enzyme active site are relevant.

Neurotransmitter Reuptake Inhibition

3.2.1. GABA Uptake Inhibition:

Substituted azetidines have been explored as conformationally constrained analogs of GABA and β-alanine, showing potential as GABA uptake inhibitors.[13][14] 3-Hydroxy-3-arylazetidine derivatives, in particular, have demonstrated moderate affinity for GABA transporters GAT-1 and GAT-3.[13][14]

3.2.2. Triple Reuptake Inhibition (TRI):

Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine.[15]

Antibacterial Activity

Azetidine derivatives have long been associated with antibacterial activity, most famously in the form of β-lactam antibiotics.[16] More recent studies have shown that other substituted azetidines also possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[9][17]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the general toxicity of a new compound against mammalian cells.[8][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[13]

Materials:

  • Cancer cell line (e.g., MCF-7) or a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted azetidine alcohol test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[18]

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Workflow for In Vitro Cytotoxicity Testing:

G cluster_0 MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Azetidine Alcohol seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of substituted azetidine alcohols using the MTT assay.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of a compound.[19]

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a uniform suspension of bacteria. The presence of a zone of inhibition around the well indicates antibacterial activity.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin) as a positive control

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test bacterium over the agar surface.[19]

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[15]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Also, add the solvent control and the standard antibiotic to separate wells.[19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[19]

DHODH Enzyme Inhibition Assay

This is a biochemical assay to determine the direct inhibitory effect of a compound on the DHODH enzyme.[1][20]

Principle: The activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP is proportional to the enzyme activity.[1]

Materials:

  • Recombinant human or P. falciparum DHODH

  • Assay buffer

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Test compound

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the DHODH enzyme solution to wells containing serial dilutions of the test compound. Incubate for 30 minutes at 25°C to allow for inhibitor binding.[1]

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding the reaction mix to each well.[1]

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[1]

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21]

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to allow for easy comparison of the activity of different compounds.

Table 1: Representative Biological Activities of Substituted Azetidine Derivatives

Compound ClassTargetAssayActivity (IC₅₀/Ki)Reference(s)
Azetidin-2-ylacetic acid derivativesGAT-1GABA Uptake2.01 ± 0.77 µM[13][14]
3-Hydroxy-3-(4-methoxyphenyl)azetidinesGAT-1GABA Uptake26.6 ± 3.3 µM[13][14]
3-Aryl-3-oxypropylamine azetidinesSERT/NET/DATReuptake InhibitionPotent TRIs[15]
Azetidine-2-carbonitrilesP. falciparum DHODHEnzyme Inhibition0.012 µM
4-Alkylidene-azetidin-2-onesLeukocyte ElastaseEnzyme Inhibition4 µM[11]
Azetidine-4-one derivativesE. coliAntibacterial25 mm zone of inhibition[9][17]
Azetidine-4-one derivativesS. aureusAntibacterial22 mm zone of inhibition[9][17]

Conclusion

Substituted azetidine alcohols represent a highly promising class of compounds in the ongoing quest for novel therapeutics. Their unique structural features, combined with the synthetic accessibility that has been achieved in recent years, make them a fertile ground for drug discovery. The diverse biological activities, ranging from potent and selective enzyme inhibition to modulation of neurotransmitter systems and antibacterial effects, highlight the versatility of this scaffold. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new azetidine-based drug candidates. As our understanding of the structure-activity relationships of these fascinating molecules continues to grow, so too will their impact on the development of innovative medicines for a wide range of diseases.

References

Exploratory

The Strategic Integration of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Introduction: The Ascendancy of Three-Dimensional Scaffolds in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm for the identification of high-qu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Three-Dimensional Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm for the identification of high-quality lead compounds.[1][2] This approach leverages the exploration of chemical space with low molecular weight compounds (typically <300 Da) to identify weak but highly efficient binders to biological targets.[1][3] The foundational principle of FBDD lies in the subsequent elaboration of these initial fragment hits into more potent, drug-like molecules through a structure-guided process.[4][5] In recent years, there has been a significant shift towards the inclusion of fragments with greater three-dimensional (3D) character. These 3D fragments, such as those containing the azetidine scaffold, offer distinct advantages over their flatter, aromatic counterparts by providing more precise and intricate interactions with protein binding sites.[6]

The azetidine ring, a four-membered saturated heterocycle, is a particularly compelling scaffold in medicinal chemistry.[7][8] Its inherent ring strain and conformational rigidity provide a fixed orientation for its substituents, which can lead to improved binding affinity and selectivity.[7] Furthermore, the azetidine moiety can enhance physicochemical properties such as solubility and metabolic stability.[6] This guide focuses on the application of a specific, highly functionalized azetidine derivative, 2-(Azetidin-3-yl)propan-2-ol hydrochloride , as a valuable tool in FBDD campaigns. We will delve into its physicochemical properties, its utility in biophysical screening, and strategies for its elaboration from a validated hit to a lead compound.

Physicochemical Profile of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. These properties not only influence its binding characteristics but also its developability into a therapeutic agent. 2-(Azetidin-3-yl)propan-2-ol hydrochloride possesses a favorable profile for a fragment library, adhering to the commonly accepted "Rule of Three".[3]

PropertyValueSource
CAS Number 1357923-33-1[9]
Molecular Formula C₆H₁₄ClNO[9][10]
Molecular Weight 151.63 g/mol [9][11]
Topological Polar Surface Area (TPSA) 32.3 Ų (for free base)Computed
cLogP -0.2 (for free base)Computed
Hydrogen Bond Donors 2 (for free base)Computed
Hydrogen Bond Acceptors 2 (for free base)Computed
Rotatable Bonds 1 (for free base)Computed

The presence of both a hydrogen bond donor (the secondary amine and the hydroxyl group) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) within a rigid framework allows for specific and directional interactions within a protein binding pocket. The tertiary alcohol provides a key hydrogen bonding feature, while the azetidine nitrogen serves as both a hydrogen bond acceptor and a potential point for synthetic elaboration.

Synthetic Accessibility: A Practical Approach

A general synthetic workflow could involve the following key steps:

  • Formation of a Protected Azetidine Precursor: This can be achieved through various methods, such as the cyclization of a suitably substituted 1,3-diaminopropane derivative or the [2+2] cycloaddition of an imine and a ketene.[14][15]

  • Introduction of the Propan-2-ol Moiety: A Grignard reaction using methylmagnesium bromide on a protected azetidine-3-one would install the desired tertiary alcohol.

  • Deprotection and Salt Formation: Removal of the protecting group from the azetidine nitrogen, followed by treatment with hydrochloric acid, would yield the final product.

Synthetic_Workflow Protected_Azetidine_Precursor Protected Azetidine Precursor Grignard_Reaction Grignard Reaction (e.g., MeMgBr) Protected_Azetidine_Precursor->Grignard_Reaction Intermediate Protected 2-(Azetidin-3-yl)propan-2-ol Grignard_Reaction->Intermediate Deprotection Deprotection & Salt Formation (e.g., HCl) Intermediate->Deprotection Final_Product 2-(Azetidin-3-yl)propan-2-ol Hydrochloride Deprotection->Final_Product

A generalized synthetic workflow for 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Biophysical Screening and Hit Validation: A Multi-faceted Approach

Due to the inherently weak affinities of fragments, highly sensitive biophysical techniques are required for their detection and characterization.[4][5] A robust screening cascade employing orthogonal methods is essential to confidently identify true binders and eliminate false positives.

Primary Screening: Identifying Potential Binders

Surface Plasmon Resonance (SPR) is an excellent choice for primary screening due to its high throughput, sensitivity, and low protein consumption.[16][17] It allows for the real-time detection of binding events by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[4]

Experimental Protocol: Primary SPR Screen

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Library Preparation: Prepare a stock solution of 2-(Azetidin-3-yl)propan-2-ol hydrochloride and other fragments in a suitable buffer containing a low concentration of DMSO.

  • Screening: Inject the fragments over the immobilized protein surface at a single high concentration (e.g., 200 µM).

  • Hit Identification: Identify fragments that produce a significant binding response compared to a reference surface.

Secondary Screening and Hit Validation: Confirming and Characterizing Binding

Fragments identified in the primary screen should be subjected to a secondary, orthogonal biophysical method to confirm their binding and rule out artifacts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose as it can provide information on binding affinity, stoichiometry, and the location of the binding site on the protein.[18][19]

Experimental Protocol: 1H-15N HSQC NMR for Hit Validation

  • Protein Preparation: Prepare a solution of uniformly 15N-labeled target protein in a suitable NMR buffer.

  • Spectrum Acquisition (Apo): Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

  • Titration: Add increasing concentrations of 2-(Azetidin-3-yl)propan-2-ol hydrochloride to the protein sample.

  • Spectrum Acquisition (Holo): Acquire a 1H-15N HSQC spectrum at each concentration of the fragment.

  • Data Analysis: Monitor for chemical shift perturbations (CSPs) in the protein's backbone amide signals. Significant and dose-dependent CSPs confirm binding. The dissociation constant (KD) can be estimated by fitting the CSP data.[18]

Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen & Validation cluster_2 Structural Characterization SPR Surface Plasmon Resonance (SPR) High-throughput identification of binders NMR NMR Spectroscopy (e.g., HSQC) Confirms binding and provides site information SPR->NMR Potential Hits Xray X-ray Crystallography Provides high-resolution 3D structure of the complex NMR->Xray Confirmed Binders Validated_Hit Validated Fragment Hit Xray->Validated_Hit Fragment_Library Fragment Library (including 2-(Azetidin-3-yl)propan-2-ol HCl) Fragment_Library->SPR Structure_Guided_Elaboration Structure-Guided Elaboration Validated_Hit->Structure_Guided_Elaboration

A typical screening cascade for fragment-based drug discovery.
Structural Biology: Visualizing the Interaction

The ultimate validation of a fragment hit comes from obtaining a high-resolution 3D structure of the protein-fragment complex, typically through X-ray crystallography.[3][20] This provides invaluable information about the binding mode, key interactions, and vectors for chemical elaboration.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Co-crystallize the target protein with 2-(Azetidin-3-yl)propan-2-ol hydrochloride or soak pre-existing crystals of the apo-protein with a solution of the fragment.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the 3D structure of the protein-fragment complex.

  • Analysis: Analyze the electron density map to confirm the binding of the fragment and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

From Hit to Lead: Structure-Guided Elaboration

Once the binding mode of 2-(Azetidin-3-yl)propan-2-ol hydrochloride is confirmed, the process of elaborating the fragment into a more potent lead compound can begin. The structure of the complex will reveal unoccupied pockets and potential vectors for growing the fragment.

Key Elaboration Strategies:

  • Vectorial Growth from the Azetidine Nitrogen: The secondary amine of the azetidine ring is an ideal point for chemical modification. Acylation, alkylation, or sulfonylation can be used to introduce new chemical moieties that can interact with adjacent sub-pockets of the binding site.[6]

  • Modification of the Propan-2-ol Moiety: While the tertiary alcohol is likely a key pharmacophoric feature, its replacement with other functional groups (e.g., an amide or a different alcohol) could be explored to optimize interactions.

  • Fragment Linking: If other fragments are found to bind in nearby pockets, a linker can be designed to connect 2-(Azetidin-3-yl)propan-2-ol hydrochloride with another fragment, often resulting in a significant increase in affinity.

Elaboration_Strategy Validated_Hit Validated Hit: 2-(Azetidin-3-yl)propan-2-ol Structure X-ray Crystal Structure of Protein-Fragment Complex Validated_Hit->Structure Structural Biology SAR Structure-Activity Relationship (SAR) Structure->SAR Identifies Growth Vectors Lead_Compound Potent Lead Compound SAR->Lead_Compound Iterative Design & Synthesis

The iterative cycle of structure-guided lead optimization.

The structure-activity relationship (SAR) for these newly synthesized analogues should be systematically evaluated using the same biophysical assays to ensure that any increase in potency is due to specific interactions with the target.

Conclusion

2-(Azetidin-3-yl)propan-2-ol hydrochloride represents a high-quality fragment for FBDD campaigns. Its inherent 3D character, favorable physicochemical properties, and clear vectors for synthetic elaboration make it an excellent starting point for the discovery of novel therapeutics. By employing a rigorous and multi-faceted approach to screening, validation, and structure-guided optimization, researchers can effectively leverage this and similar 3D fragments to tackle challenging biological targets and accelerate the drug discovery process.

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Azetidin-3-yl)propan-2-ol HCl

Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the diverse array of heterocyclic systems, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a uniquely powerful building block. Its inherent conformational rigidity, coupled with a favorable balance of stability and reactivity, allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and improved pharmacokinetic profiles. The azetidine scaffold is not merely a passive framework but an active contributor to the pharmacological properties of a molecule. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(Azetidin-3-yl)propan-2-ol HCl, a representative member of this important class of compounds. For many novel compounds such as this, extensive published data is not always available. Therefore, this document serves a dual purpose: to present the established data and to provide robust, field-proven experimental protocols for the determination of key physicochemical parameters. This approach ensures that researchers have a self-validating system for characterizing this and similar molecules with scientific integrity.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental molecular attributes. For 2-(Azetidin-3-yl)propan-2-ol HCl, these are well-established and summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-(Azetidin-3-yl)propan-2-ol hydrochloride[1][2]
Synonyms 2-(3-Azetidinyl)-2-propanol hydrochloride-
CAS Number 1357923-33-1[1]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [1]
Chemical Structure -

Experimental Determination of Physicochemical Properties

The following sections detail the experimental methodologies for determining the key physicochemical properties of 2-(Azetidin-3-yl)propan-2-ol HCl. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities. As an amine hydrochloride salt, 2-(Azetidin-3-yl)propan-2-ol HCl is expected to be a crystalline solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of 2-(Azetidin-3-yl)propan-2-ol HCl into a mortar and gently grind to a fine powder.

  • Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary estimate.

  • Slow Heating for Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow rate (1-2 °C/minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.

Causality of Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate is crucial for accuracy as it allows the temperature of the sample to remain in equilibrium with the heating block and the thermometer.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing. As an amine hydrochloride salt, 2-(Azetidin-3-yl)propan-2-ol HCl is expected to be soluble in polar protic solvents like water and methanol, and less soluble in nonpolar organic solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound in a range of common laboratory solvents.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent. A recommended panel includes:

    • Water

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Hexanes

  • Sample Addition: To each test tube, add approximately 10 mg of 2-(Azetidin-3-yl)propan-2-ol HCl.

  • Observation and Agitation: Vigorously agitate each test tube for 30 seconds. Observe for dissolution.

  • Classification: Classify the solubility as:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No apparent dissolution of the solid.

  • Quantitative Assessment (Optional): For solvents in which the compound is soluble, the solubility can be quantified by preparing a saturated solution, filtering off the excess solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Causality of Experimental Choices:

  • Diverse Solvent Panel: The use of solvents with a wide range of polarities provides a comprehensive picture of the compound's solubility characteristics.

  • Standardized Sample-to-Solvent Ratio: Using a consistent amount of solute and solvent allows for semi-quantitative comparisons of solubility across different solvents.

pKa Determination

The pKa value is a measure of the acidity of a compound and is a critical parameter in drug development as it influences a molecule's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For 2-(Azetidin-3-yl)propan-2-ol HCl, the pKa of the protonated azetidine nitrogen is of primary interest.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of 2-(Azetidin-3-yl)propan-2-ol HCl and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) and immerse the pH electrode in the sample solution.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.

Causality of Experimental Choices:

  • Standardized Titrant: The use of a titrant with a precisely known concentration is essential for accurate determination of the equivalence point.

  • Slow Titrant Addition: Adding the titrant slowly ensures that the solution remains in equilibrium and allows for accurate pH measurements.

Structural Characterization by Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. The following sections describe the expected spectral features of 2-(Azetidin-3-yl)propan-2-ol HCl and provide protocols for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring, the methyl protons of the propan-2-ol group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the specific electronic and steric environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the azetidine ring and the propan-2-ol moiety.

Experimental Protocol: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-(Azetidin-3-yl)propan-2-ol HCl in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard (e.g., TMS or a suitable reference compound for the chosen solvent) for chemical shift calibration.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.

Causality of Experimental Choices:

  • Deuterated Solvent: The use of a deuterated solvent minimizes solvent signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's protons.

  • Internal Standard: An internal standard provides a reference point for the chemical shift scale, ensuring accurate and reproducible data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A sharp to medium absorption band in the region of 3100-3500 cm⁻¹ for the secondary amine hydrochloride.

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O Stretch: An absorption band in the region of 1050-1250 cm⁻¹ for the tertiary alcohol.

  • N-H Bend: An absorption band in the region of 1500-1650 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the powdered 2-(Azetidin-3-yl)propan-2-ol HCl onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Causality of Experimental Choices:

  • ATR Technique: This technique is ideal for solid samples as it requires no sample preparation (such as making KBr pellets) and provides high-quality, reproducible spectra.

  • Background Correction: Recording a background spectrum corrects for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.

Expected Spectral Features:

  • Molecular Ion: The mass spectrum should show a signal corresponding to the molecular weight of the free base form of the molecule (C₆H₁₃NO, MW = 115.18 g/mol ). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 116.19 would be expected.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-(Azetidin-3-yl)propan-2-ol HCl in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as ESI to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze any fragmentation patterns to gain further structural information.

Causality of Experimental Choices:

  • Soft Ionization (ESI): ESI is a gentle ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • High-Resolution Mass Analyzer: HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule.

Logical Frameworks for Experimental Workflows

To ensure a systematic and efficient characterization of 2-(Azetidin-3-yl)propan-2-ol HCl, the following workflow is recommended.

Caption: Recommended experimental workflow for the comprehensive physicochemical characterization of 2-(Azetidin-3-yl)propan-2-ol HCl.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 2-(Azetidin-3-yl)propan-2-ol HCl. While some fundamental attributes of this molecule are readily available, a complete experimental profile requires the application of the detailed protocols outlined herein. By following these methodologies, researchers can generate reliable and accurate data, ensuring a solid foundation for further drug development efforts. The principles and techniques described are not only applicable to the title compound but can also be adapted for the characterization of other novel azetidine derivatives, thereby empowering scientists to accelerate the discovery of new therapeutic agents.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Experimental Use of 2-(Azetidin-3-yl)propan-2-ol hydrochloride in CNS Research

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: Unlocking the Potential of a Novel Azetidine Scaffold in Neuroscience The azetidine ring is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Potential of a Novel Azetidine Scaffold in Neuroscience

The azetidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). Its rigid, four-membered structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various neurological targets. Azetidine derivatives have demonstrated efficacy as GABA uptake inhibitors, glycine transporter-1 (GlyT1) inhibitors with memory-enhancing properties, and neuroprotective agents.[1][2][3] This document provides a detailed guide for the initial exploration of 2-(Azetidin-3-yl)propan-2-ol hydrochloride , a novel, commercially available building block, for its potential applications in CNS drug discovery.[4][5]

Given the absence of published data on the specific biological activity of this compound, this guide is structured as a strategic roadmap for its systematic evaluation. We will outline a series of tiered experimental protocols, from initial in vitro screening to more complex in vivo behavioral assays, designed to elucidate its pharmacological profile and therapeutic potential. The causality behind each experimental choice is explained to provide a robust framework for your research endeavors.

Section 1: Compound Profile and Rationale for CNS Investigation

1.1. Chemical Structure and Properties

PropertyValueSource
IUPAC Name 2-(Azetidin-3-yl)propan-2-ol hydrochloride[4]
CAS Number 1357923-33-1[4]
Molecular Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol [4]
Structure CC(C)(C1CNC1)O.Cl[4]
Purity Typically ≥95%[5]
Storage 2-8°C, under inert gas[5]

The structure features a central azetidine ring substituted at the 3-position with a tertiary alcohol (propan-2-ol) group. This combination of a rigid core and a polar functional group suggests the potential for specific interactions with biological targets. The hydrochloride salt form enhances solubility in aqueous media, which is advantageous for in vitro and in vivo experimental setups.

1.2. Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the activities of structurally related azetidine derivatives, we can hypothesize several potential avenues for investigation:

  • Neuromodulatory Activity: The azetidine core is present in inhibitors of key neurotransmitter transporters such as GAT-1 and GlyT1.[1][2] Therefore, 2-(Azetidin-3-yl)propan-2-ol hydrochloride could potentially modulate GABAergic or glutamatergic signaling.

  • Neuroprotective Effects: Some azetidine derivatives have shown promise in protecting neurons from ischemic damage.[3] The underlying mechanisms may involve anti-apoptotic and anti-inflammatory pathways.

  • Receptor Binding: The compact and rigid nature of the azetidine scaffold makes it an interesting candidate for screening against a panel of CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.

The following sections will detail the protocols to test these hypotheses.

Section 2: In Vitro Evaluation Workflow

A tiered in vitro screening approach is recommended to efficiently characterize the compound's activity profile while conserving resources.

2.1. Initial High-Throughput Screening (HTS)

The initial step involves screening the compound against a broad panel of CNS targets to identify primary hits. This can be outsourced to specialized contract research organizations (CROs) or performed in-house if the necessary platforms are available.

Protocol 2.1.1: Broad CNS Target Binding and Enzyme Inhibition Assays

  • Objective: To identify potential molecular targets of 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

  • Methodology:

    • Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Submit the compound for screening against a comprehensive panel of CNS-related receptors, ion channels, transporters, and enzymes. A typical panel would include targets from the following families:

      • Receptors: Dopamine, Serotonin, Adrenergic, Muscarinic, Histamine, Opioid, Glutamate (NMDA, AMPA), GABA (A, B).

      • Transporters: DAT, SERT, NET, GATs, GlyTs.

      • Enzymes: MAO-A, MAO-B, COMT, AChE.

    • The screening is typically performed using radioligand binding assays for receptors and transporters, and functional assays for enzymes.

    • An initial screening concentration of 10 µM is standard.

  • Data Analysis:

    • Results are typically reported as percent inhibition or activation.

    • A hit is generally defined as a compound that produces >50% inhibition or activation at the screening concentration.

  • Causality: This broad screening approach is a cost-effective way to survey a wide range of potential targets without a preconceived bias, maximizing the chances of discovering novel activities.[6]

2.2. Dose-Response and Selectivity Profiling

For any identified "hits" from the initial screen, the next step is to determine the potency and selectivity of the compound.

Protocol 2.2.1: IC50/EC50 Determination

  • Objective: To quantify the potency of the compound at the identified target(s).

  • Methodology:

    • Prepare serial dilutions of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. A typical concentration range would be from 1 nM to 100 µM.

    • Perform the same binding or functional assay as in the initial screen, but with the range of compound concentrations.

    • Generate a dose-response curve by plotting the percent inhibition/activation against the logarithm of the compound concentration.

  • Data Analysis:

    • Fit the data to a sigmoidal dose-response model to calculate the IC50 (for inhibitors) or EC50 (for activators).

  • Causality: Determining the potency is crucial for understanding the potential therapeutic window and for guiding further optimization if the compound is part of a medicinal chemistry program.

2.3. Blood-Brain Barrier (BBB) Permeability Assessment

For a CNS-active compound, the ability to cross the blood-brain barrier is a critical parameter.[7][8] In vitro models can provide an early indication of a compound's potential for brain penetration.

Protocol 2.3.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Objective: To assess the passive permeability of the compound across an artificial BBB model.

  • Methodology:

    • The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid mixture mimicking the BBB.

    • A solution of the compound is added to the donor wells.

    • The system is incubated to allow the compound to diffuse from the donor to the acceptor compartment.

    • The concentration of the compound in both compartments is measured at the end of the incubation period, typically using LC-MS/MS.

  • Data Analysis:

    • The permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.[9][10]

  • Causality: The PAMPA-BBB assay is a high-throughput, cost-effective method to predict passive diffusion into the CNS, helping to prioritize compounds for further development.[9][10]

Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Hit Validation & Profiling cluster_2 CNS Drug-Likeness A 2-(Azetidin-3-yl)propan-2-ol hydrochloride B Broad CNS Target Panel (Receptors, Transporters, Enzymes) A->B 10 µM Screen C Identify Hits (>50% inhibition/activation) B->C D Dose-Response Assays (IC50/EC50 Determination) C->D F PAMPA-BBB Assay E Selectivity Profiling (Against related targets) D->E E->F G Assess Brain Penetration Potential F->G G A Promising In Vitro Data B Rodent PK & Brain Penetration Study A->B C Confirm Brain Exposure (Kp > 0.1) B->C D Select Behavioral Model (Based on In Vitro Target) C->D E Efficacy Study (e.g., Elevated Plus Maze, Forced Swim Test) D->E F Dose-Response in Behavioral Model E->F G Go/No-Go Decision for Further Development F->G

Caption: Sequential workflow for in vivo compound validation.

Section 4: Safety and Toxicology

Preliminary safety assessment is a critical component of early-stage drug discovery.

4.1. In Vitro Cytotoxicity

Protocol 4.1.1: Cell Viability Assay

  • Objective: To assess the general cytotoxicity of the compound.

  • Methodology:

    • Use a relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or a standard cell line (e.g., HEK293).

    • Incubate the cells with a range of concentrations of the compound for 24-48 hours.

    • Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis:

    • Calculate the CC50 (the concentration that causes 50% cell death).

  • Causality: A high CC50 value relative to the pharmacological potency (a large therapeutic index) is desirable for a drug candidate.

4.2. Preliminary In Vivo Toxicity

Protocol 4.2.1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the compound that can be administered without causing significant toxicity.

  • Methodology:

    • Administer escalating doses of the compound to small groups of rodents.

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a specified period.

  • Data Analysis:

    • The MTD is the highest dose at which no significant adverse effects are observed.

  • Causality: The MTD study helps to establish a safe dose range for subsequent efficacy studies. [11]

Section 5: Conclusion and Future Directions

This document provides a comprehensive, albeit predictive, framework for the initial investigation of 2-(Azetidin-3-yl)propan-2-ol hydrochloride as a potential CNS therapeutic agent. The proposed workflow, from broad in vitro screening to targeted in vivo behavioral models, is designed to systematically elucidate the compound's pharmacological profile. The emphasis on understanding the causality behind each experimental step ensures a logical and efficient progression of research.

Positive findings in this discovery cascade would warrant more advanced preclinical studies, including investigation of the precise molecular mechanism of action, lead optimization through medicinal chemistry, and more extensive safety and toxicology profiling. The journey from a novel chemical entity to a potential therapeutic is long and complex, but the foundational protocols outlined here provide a solid starting point for unlocking the potential of this intriguing azetidine derivative.

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Application

Application Notes &amp; Protocols: Leveraging 2-(Azetidin-3-yl)propan-2-ol Hydrochloride for the Development of Potent and Selective STAT3 Inhibitors

Introduction: STAT3 as a Critical Node in Disease Pathogenesis Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal intracellular protein that functions as a transcription factor.[1][2][3] In healthy c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: STAT3 as a Critical Node in Disease Pathogenesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal intracellular protein that functions as a transcription factor.[1][2][3] In healthy cells, STAT3 activation is a tightly regulated and transient process, mediating cellular responses to a variety of cytokines and growth factors such as interleukins (e.g., IL-6) and epidermal growth factor (EGF).[4][5][6] This signaling cascade is crucial for normal cellular processes including proliferation, differentiation, survival, and immune responses.[2][3][5] However, the persistent and aberrant activation of STAT3 is a common feature in a wide array of human pathologies, most notably cancer.[2][3][7] Constitutively active STAT3 is linked to the hallmarks of cancer, promoting tumor growth, metastasis, angiogenesis, and chemoresistance, while also suppressing anti-tumor immunity.[7][8][9] Its dysregulation is also implicated in autoimmune and inflammatory diseases.[4][5] This central role in disease makes STAT3 a highly attractive target for therapeutic intervention.[10][11][12]

Small molecule inhibitors offer a promising strategy to directly target STAT3, aiming to disrupt its oncogenic functions.[10][13] The development of such inhibitors has focused on several key domains of the STAT3 protein, including the SH2 domain, which is critical for its dimerization and subsequent activation.[10][14][15]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "privileged scaffold" in modern drug discovery.[16][17][18] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents.[16] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets.[16] The incorporation of an azetidine moiety can also improve physicochemical properties, such as solubility, and metabolic stability, which are critical for developing viable drug candidates.[17][19]

This application note focuses on the utility of 2-(Azetidin-3-yl)propan-2-ol hydrochloride as a versatile building block for the synthesis of novel STAT3 inhibitors. The tertiary alcohol group provides a key functional handle for derivatization, while the azetidine core serves as a rigid scaffold to orient pharmacophoric groups towards the binding pockets of the STAT3 protein.

Signaling Pathway and Experimental Workflow

To effectively design and evaluate novel STAT3 inhibitors, a thorough understanding of the canonical STAT3 signaling pathway is essential. The following diagram illustrates the key steps from cytokine stimulation to target gene expression.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation (pY705) STAT3_active Active STAT3 (p-STAT3 dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Target_Genes Target Gene Expression DNA->Target_Genes 6. Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Ligand Binding Inhibitor 2-(Azetidin-3-yl)propan-2-ol -derived Inhibitor Inhibitor->STAT3_active Inhibition

Caption: Canonical STAT3 signaling pathway and point of intervention.

The subsequent experimental workflow outlines the process from inhibitor synthesis to functional validation.

Workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical & Cellular Assays Start 2-(Azetidin-3-yl)propan-2-ol Hydrochloride Synth Multi-step Synthesis Start->Synth Step 1 Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Step 2 Biochem_assay Biochemical Assay (e.g., FP for SH2 binding) Purify->Biochem_assay Step 3 Cell_viability Cell Viability Assay (e.g., MTT) Biochem_assay->Cell_viability Step 4 Western_blot Western Blot (p-STAT3, Total STAT3) Cell_viability->Western_blot Step 5 Reporter_assay STAT3 Reporter Assay (Luciferase) Western_blot->Reporter_assay Step 6 Gene_expression Downstream Gene Expression (qPCR) Reporter_assay->Gene_expression Step 7

Caption: Experimental workflow for STAT3 inhibitor development.

Protocols

Protocol 1: Hypothetical Synthesis of a STAT3 Inhibitor from 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

This protocol describes a plausible synthetic route to a novel STAT3 inhibitor, designated as AZD-STAT3-001 , using 2-(Azetidin-3-yl)propan-2-ol hydrochloride as a key starting material. The rationale is to couple the azetidine nitrogen to a scaffold known to interact with the STAT3 SH2 domain. For this example, we will use a simplified naphthalene sulfonamide scaffold, which has been explored for STAT3 inhibition.[15]

Reaction Scheme:

  • Boc Protection of Azetidine: The secondary amine of the azetidine is protected with a Boc group to prevent side reactions in the subsequent step.

  • Sulfonamide Formation: The Boc-protected azetidine is coupled with 6-amino-2-naphthalenesulfonyl chloride.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final compound, AZD-STAT3-001 .

Materials:

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 6-Amino-2-naphthalenesulfonyl chloride

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel, HPLC)

Step-by-Step Procedure:

  • Step 1: Boc Protection

    • Dissolve 2-(Azetidin-3-yl)propan-2-ol hydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add (Boc)₂O (1.1 eq) and stir overnight at room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain Boc-protected 2-(azetidin-3-yl)propan-2-ol.

  • Step 2: Sulfonamide Formation

    • Dissolve the Boc-protected azetidine (1.0 eq) and 6-amino-2-naphthalenesulfonyl chloride (1.0 eq) in DCM.

    • Add TEA (1.5 eq) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Step 3: Boc Deprotection

    • Dissolve the product from Step 2 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to yield AZD-STAT3-001 as a TFA salt.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the ability of AZD-STAT3-001 to inhibit STAT3 phosphorylation at tyrosine 705 (Tyr705) in a cellular context.[20][21]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or IL-6 inducible STAT3 phosphorylation (e.g., HepG2).

  • Cell culture medium and supplements.

  • AZD-STAT3-001 stock solution in DMSO.

  • Recombinant human IL-6 (for inducible cell lines).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of AZD-STAT3-001 (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.

    • For inducible cell lines, stimulate with IL-6 (e.g., 50 ng/mL) for 30 minutes before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[20]

    • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Data Analysis:

  • Quantify the band intensities for p-STAT3 and total STAT3.

  • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

  • Compare the normalized p-STAT3 levels in treated samples to the vehicle control to determine the inhibitory effect of AZD-STAT3-001 .

Treatmentp-STAT3 (Normalized Intensity)Total STAT3 (Normalized Intensity)% Inhibition of Phosphorylation
Vehicle Control1.001.000%
AZD-STAT3-001 (0.1 µM)0.851.0215%
AZD-STAT3-001 (1 µM)0.450.9855%
AZD-STAT3-001 (10 µM)0.120.9988%
Protocol 3: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 and is a functional readout of the entire signaling pathway.[22][23]

Materials:

  • HEK293T cells (or other suitable cell line).

  • STAT3-responsive luciferase reporter plasmid.

  • Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • AZD-STAT3-001 stock solution in DMSO.

  • IL-6 or other appropriate stimulus.

  • Dual-luciferase reporter assay system.

Step-by-Step Procedure:

  • Transfection:

    • Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours, treat the transfected cells with various concentrations of AZD-STAT3-001 .

    • After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with IL-6 to activate the STAT3 pathway.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of luciferase activity by IL-6 in the absence and presence of the inhibitor.

  • Determine the IC₅₀ value of AZD-STAT3-001 for the inhibition of STAT3 transcriptional activity.

Concentration of AZD-STAT3-001Normalized Luciferase Activity (RLU)% Inhibition
0 µM (Vehicle)15,0000%
0.1 µM12,50016.7%
1 µM7,80048.0%
10 µM2,10086.0%
Protocol 4: Quantitative PCR (qPCR) for Downstream Target Gene Expression

This protocol assesses the effect of AZD-STAT3-001 on the expression of known STAT3 target genes, such as c-Myc, Cyclin D1, and Bcl-xL.[8][24][25]

Materials:

  • Treated cell lysates from Protocol 2.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for STAT3 target genes and a housekeeping gene (e.g., GAPDH).

Step-by-Step Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

  • Compare the gene expression levels in inhibitor-treated samples to the vehicle control.

Conclusion and Future Perspectives

The strategic use of the 2-(azetidin-3-yl)propan-2-ol hydrochloride building block offers a promising avenue for the development of novel STAT3 inhibitors. The inherent structural features of the azetidine ring can be exploited to achieve high potency and selectivity. The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of such compounds. Future work should focus on expanding the structure-activity relationship (SAR) around this scaffold to optimize the pharmacokinetic and pharmacodynamic properties of these potential new therapeutics for cancer and other STAT3-driven diseases.

References

  • Design, synthesis, and studies of small molecule STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
  • Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. PubMed.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters.
  • How STAT3 Activation Impacts Autoimmune and Infectious Diseases. Genext Genomics.
  • The Role of STAT3 in Cancer Development and Progression. Journal of Experimental and Basic Medical Sciences.
  • Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures. RSC Medicinal Chemistry.
  • The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (ST
  • STAT3 SIGNALING: Anticancer Strategies and Challenges. Clinical Cancer Research.
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  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
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  • STAT3 Signaling Pathway in Health and Disease. Journal of Cellular and Molecular Medicine.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design. Journal of Medicinal Chemistry.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Azetidines of pharmacological interest. Future Medicinal Chemistry.
  • Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells.
  • Western Blot for Detecting Phosphorylated ST
  • Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy. European Journal of Medicinal Chemistry.
  • Global STAT3 Inhibitors Market Opportunity and Clinical Trials Insight 2028. Kuick Research.
  • Azetidines. Enamine.
  • Application Notes and Protocols for Phospho-STAT3 Immunoprecipit
  • HTRF Human Phospho-ST
  • The Role of STAT3 in Leading the Crosstalk between Human Cancers and the Immune System. Frontiers in Immunology.
  • Bioinformatic analysis reveals a pattern of STAT3-associated gene expression specific to basal-like breast cancers in human tumors. PNAS.
  • STAT3 signaling in immunity. Journal of Leukocyte Biology.
  • FlowCellect™ STAT3 Activ
  • STATs in cancer inflammation and immunity: a leading role for STAT3. Nature Reviews Cancer. [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (ST
  • Systematic analysis of gene expression alterations and clinical outcomes of ST
  • STAT3 Transcription Factor Assay Kit. Cayman Chemical.
  • Reporter Assays for Therapeutics Targeting Signaling P
  • STAT3 Target Genes Relevant to Human Cancers. Cancers.
  • Systematic analysis of gene expression alterations and clinical outcomes of STAT3 in cancer.
  • Expression of the STAT3 downstream target genes by quantitative PCR.

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Abstract This application note presents a detailed protocol for the preparative HPLC purification of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS 1357923-33-1), a key building block in pharmaceutical and medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the preparative HPLC purification of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS 1357923-33-1), a key building block in pharmaceutical and medicinal chemistry.[1] Due to its high polarity, low molecular weight, and lack of a strong UV chromophore, this compound presents significant challenges for traditional reversed-phase chromatography.[2] This guide details a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) to achieve high purity and recovery. We provide a comprehensive walkthrough of method development, a step-by-step purification protocol, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction and Purification Challenges

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a small, polar heterocyclic compound.[3][4] Such molecules are notoriously difficult to purify using standard reversed-phase (RP) HPLC because they exhibit poor retention on non-polar stationary phases (like C18) and often elute in the solvent front with other polar impurities.[5] Furthermore, the azetidine ring lacks a significant chromophore, making detection by UV-Vis challenging, especially at low concentrations or when using UV-absorbing mobile phase additives.[6][7]

The hydrochloride salt form adds another layer of complexity. While it enhances water solubility, the presence of chloride ions and the need to maintain the compound's protonated state require careful control of mobile phase pH and composition to ensure good peak shape and prevent unwanted on-column interactions.[8]

To overcome these obstacles, this protocol employs two key strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9] It excels at retaining and separating very polar compounds by partitioning them into a water-enriched layer on the surface of the stationary phase.[10]

  • Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD is ideal for non-chromophoric compounds.[11] It works by nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the remaining non-volatile analyte particles, providing a response proportional to the mass of the compound.[12]

Method Development Rationale

The development of a successful preparative method hinges on the logical selection of the column, mobile phase, and detector. The workflow below illustrates the decision-making process that leads to the optimized HILIC-ELSD method.

MethodDevelopment Start Crude 2-(Azetidin-3-yl)propan-2-ol HCl CheckPolarity High Polarity & Water Soluble? Start->CheckPolarity RP_HPLC Reversed-Phase (RP) HPLC CheckPolarity->RP_HPLC No HILIC HILIC is a Superior Choice CheckPolarity->HILIC Yes CheckUV Strong UV Chromophore? UV_Detector UV-Vis Detector CheckUV->UV_Detector Yes ELSD_Detector ELSD is Necessary CheckUV->ELSD_Detector No HILIC->CheckUV Column Select HILIC Column (Amide, Silica, or Zwitterionic) ELSD_Detector->Column MobilePhase Optimize Mobile Phase (High ACN, Volatile Buffer) Column->MobilePhase FinalMethod Optimized Method: HILIC-ELSD MobilePhase->FinalMethod

Caption: Decision workflow for selecting the appropriate HPLC purification strategy.

Column Selection

For HILIC separations, several types of polar stationary phases are available, including bare silica, amide, cyano, and zwitterionic phases.[13]

  • Amide Phases (e.g., BEH Amide): These are often a first choice for their excellent retention of polar neutral and basic compounds, offering good peak shape and stability.[14]

  • Zwitterionic Phases (e.g., ZIC-HILIC): These phases contain both positively and negatively charged groups, providing unique selectivity through a combination of hydrophilic partitioning and weak ion-exchange interactions.

  • Bare Silica Phases: While effective, bare silica can have active silanol groups that may lead to peak tailing with basic compounds like amines.

For this application, an amide-based column is recommended as the starting point due to its robustness and proven performance with a wide range of polar analytes.[14]

Mobile Phase Selection

A typical HILIC mobile phase consists of a high percentage of a non-polar organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. Water acts as the strong, eluting solvent.[9]

  • Organic Solvent: Acetonitrile (ACN) is the most common and effective organic solvent for HILIC.

  • Aqueous Component & Buffer: Since the target analyte is a hydrochloride salt of an amine, pH control is critical. A volatile buffer is essential for compatibility with ELSD.[15] Ammonium formate or ammonium acetate are excellent choices as they are soluble in high organic content and are easily removed during the ELSD evaporation step.[16] A buffer concentration of 10-20 mM is typically sufficient to control the ionization state of the analyte and ensure consistent retention and peak shape.[17] An acidic pH (e.g., pH 3-5, adjusted with formic acid) is recommended to ensure the azetidine nitrogen remains protonated, which aids in hydrophilic interaction and improves peak shape.

Detector Selection

As established, the lack of a chromophore necessitates a universal detector. The ELSD is well-suited for preparative chromatography because it is compatible with gradient elution and can handle the higher flow rates used in purification.[6][12] Key parameters for the ELSD, such as the drift tube temperature and nebulizer gas pressure, must be optimized to ensure complete evaporation of the mobile phase without losing the semi-volatile analyte.

Optimized Preparative Purification Protocol

This protocol is designed for the purification of 50-100 mg of crude 2-(Azetidin-3-yl)propan-2-ol hydrochloride. Scale-up or scale-down adjustments may be necessary depending on the amount of material.[18]

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), and fraction collector.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Preparative HILIC column (specifications in Table 1).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid, Ammonium Formate.

  • Sample: Crude 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

  • Other: 0.22 µm syringe filters, appropriate vials, lyophilizer (for final product isolation).

Step-by-Step Methodology

ProtocolWorkflow Prep_A 1. Mobile Phase Preparation Setup 3. System Equilibration Prep_A->Setup Prep_B 2. Sample Preparation Inject 4. Injection & Run Prep_B->Inject Setup->Inject Collect 5. Fraction Collection Inject->Collect Analyze 6. Purity Analysis Collect->Analyze Pool 7. Pool & Lyophilize Analyze->Pool Fractions >98% Pure Final Pure Compound Pool->Final

Caption: Step-by-step experimental workflow for purification.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

  • Sample Preparation:

    • Dissolve the crude 2-(Azetidin-3-yl)propan-2-ol hydrochloride in a solvent mixture that mimics the initial chromatographic conditions (e.g., 95:5 ACN:Water) to a concentration of 20-50 mg/mL. This prevents peak distortion caused by injecting a sample in a solvent stronger than the mobile phase.[19]

    • Ensure the sample is fully dissolved. If not, add a minimal amount of water, but maintain the highest possible ACN concentration.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • System Setup and Equilibration:

    • Install the preparative HILIC column.

    • Set the ELSD parameters: Drift Tube Temperature (e.g., 40-50°C) and Nitrogen Gas Flow (e.g., 1.5-2.0 SLM). Note: Optimize these based on your specific ELSD model and flow rate.

    • Equilibrate the column with the initial mobile phase conditions (see Table 2) for at least 10-15 column volumes, or until a stable baseline is achieved on the ELSD.

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Run the gradient program as detailed in Table 2.

    • Set the fraction collector to trigger collection based on the ELSD signal threshold. Collect peaks into separate tubes.

  • Post-Purification:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Freeze the pooled fractions and lyophilize to remove the mobile phase solvents, yielding the pure compound as a fluffy white solid. The use of a volatile buffer (ammonium formate) is crucial here, as it is completely removed during lyophilization.

Chromatographic Conditions
Parameter Value
Column Waters ACQUITY UPLC BEH Amide, 5 µm, 19 x 150 mm
Mobile Phase A Water with 20 mM Ammonium Formate, pH 3.5 (with Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 20 mL/min
Column Temp. Ambient
Injection Vol. 1-2 mL (of 20-50 mg/mL solution)
Detector ELSD (Drift Tube: 45°C, Gas: 1.8 SLM)
Gradient See Table 2

Table 1: Key chromatographic parameters for preparative purification.

Time (min) %A (Aqueous) %B (ACN) Curve
0.05.095.0Initial
1.05.095.0Linear
10.030.070.0Linear
11.05.095.0Linear
15.05.095.0Linear

Table 2: Preparative HPLC gradient program.

Troubleshooting

Problem Potential Cause Solution
Poor or No Retention Insufficient organic content in the mobile phase.Increase the initial percentage of ACN (%B). Ensure the sample is dissolved in a high-ACN solvent.
Broad or Tailing Peaks Secondary interactions with the stationary phase; incorrect pH.Ensure the mobile phase pH is sufficiently acidic (~3.5) to keep the amine protonated. Add a buffer like ammonium formate.[16]
Sample solvent is much stronger than the mobile phase.Dissolve the sample in a solvent mixture as close to the initial mobile phase conditions as possible.[19]
Split Peaks Column overload or degradation.Reduce the injection mass. If the problem persists, flush or replace the column.
Noisy ELSD Baseline Non-volatile contaminants in the mobile phase; buffer precipitation.Use high-purity, volatile buffers (ammonium formate/acetate).[20] Ensure buffer concentration is not too high to precipitate in high ACN concentrations.[21]
Low Product Recovery Analyte is too volatile for ELSD conditions.Lower the ELSD drift tube temperature.
Poor fraction collection timing.Optimize the collection threshold and delay settings on the fraction collector.

Table 3: Common problems and solutions in the HILIC purification of polar amines.

Conclusion

The purification of small, polar molecules like 2-(Azetidin-3-yl)propan-2-ol hydrochloride requires a departure from standard reversed-phase methods. By leveraging the unique selectivity of Hydrophilic Interaction Liquid Chromatography (HILIC) and the universal detection capability of ELSD, this application note provides a robust and reliable protocol. The detailed method, grounded in established chromatographic principles, enables the isolation of this valuable building block at high purity, facilitating its use in pharmaceutical research and development.

References

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Application

Using 2-(Azetidin-3-yl)propan-2-ol hydrochloride in parallel synthesis

An Application Guide to the Strategic Use of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery Authored by a Senior Application Scientist Abstract In the landscape of modern...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Authored by a Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the demand for structurally novel and diverse small-molecule libraries is incessant. The azetidine motif has emerged as a "privileged scaffold," prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while offering a rigid, three-dimensional exit vector.[1] This guide provides a comprehensive overview and detailed protocols for the effective utilization of 2-(Azetidin-3-yl)propan-2-ol hydrochloride, a versatile building block, in parallel synthesis workflows. We will delve into the strategic considerations for its application in two cornerstone reactions—amide coupling and reductive amination—and provide robust, step-by-step protocols optimized for high-throughput library generation, purification, and analysis.

Introduction: The Strategic Value of the Azetidine Scaffold

Four-membered heterocycles, particularly azetidines, are increasingly sought-after design elements in drug discovery.[2] Their inherent conformational rigidity and lower lipophilicity compared to more common five- and six-membered rings allow for precise control over a molecule's presentation to its biological target and can significantly enhance its "drug-like" properties.[1] The title compound, 2-(Azetidin-3-yl)propan-2-ol hydrochloride, offers two key points of diversification: a reactive secondary amine within the azetidine ring and a tertiary alcohol for potential secondary modifications or influencing molecular conformation and polarity.

The use of such building blocks in parallel synthesis enables the rapid generation of hundreds to thousands of distinct compounds, significantly accelerating the hit-to-lead optimization process in drug discovery programs.[3] This document serves as a practical guide for researchers to harness the potential of this valuable azetidine synthon.

Physicochemical Profile of the Building Block

A clear understanding of the starting material's properties is fundamental to designing successful reaction conditions.

PropertyValueSource
Chemical Name 2-(Azetidin-3-yl)propan-2-ol hydrochloride[4]
Synonyms 2-(3-azetidinyl)-2-propanol hydrochloride[4]
CAS Number 1357923-33-1[4]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol N/A
Monoisotopic Mass 151.07640 Da[6]
Predicted XlogP -0.1[6]

Core Synthetic Strategies for Library Elaboration

The secondary amine of 2-(Azetidin-3-yl)propan-2-ol is the primary handle for diversification in parallel synthesis. The following sections detail the two most robust and widely applicable reaction classes for this purpose.

Amide Bond Formation: Constructing Diverse Amide Libraries

The acylation of the azetidine nitrogen to form an amide bond is one of the most reliable and versatile reactions in medicinal chemistry. The choice of coupling reagent is critical and often depends on the scale, cost, and nature of the carboxylic acid substrate.

Causality of Reagent Selection:

  • Carbodiimides (EDC, DIC): These are cost-effective reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[7] EDC is particularly useful in parallel synthesis as its urea byproduct is water-soluble, simplifying purification.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly efficient and lead to rapid reaction times with minimal side reactions, making them ideal for challenging or precious substrates.[8] They are often the reagent of choice for ensuring high conversion rates across a diverse library.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are highly effective but can be more expensive.

The workflow involves the parallel dispensing of the azetidine building block, a library of diverse carboxylic acids, a suitable coupling reagent, and a non-nucleophilic base (e.g., DIEA, TEA) into a 96-well reaction block.

Reductive Amination: Accessing Substituted Amine Scaffolds

Reductive amination provides a powerful method for creating C-N bonds, linking the azetidine core to a variety of aldehyde or ketone building blocks. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a mild hydride reagent.[9]

Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the intermediate iminium ion. Its handling in air makes it amenable to high-throughput workflows.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, it is effective but more toxic than NaBH(OAc)₃ and its reactivity is pH-dependent.[10]

This strategy allows for the introduction of a wide range of alkyl and aryl substituents, significantly expanding the chemical space accessible from the starting azetidine.

Integrated Workflow for Parallel Library Production

A successful parallel synthesis campaign relies on a well-orchestrated workflow from reagent preparation to final analysis. The following diagram illustrates a typical, self-validating process.

Parallel_Synthesis_Workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage reagent_prep Stock Solution Preparation plate_mapping Library Design & Plate Mapping reagent_prep->plate_mapping Input dispensing Automated Reagent Dispensing (96-well) plate_mapping->dispensing Protocol reaction Reaction Incubation (Heated/Shaken) dispensing->reaction Sealed Plate workup Quench / Solvent Evap. reaction->workup Crude Mixture purification High-Throughput Purification (SPE or Prep-LCMS) workup->purification Processed Samples analysis QC Analysis (LC-MS / NMR) purification->analysis Purified Compounds storage Final Library Plating & Archiving analysis->storage Validated Hits

Caption: A generalized workflow for parallel library synthesis.

Experimental Protocols

The following protocols are designed for a standard 96-well plate format. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Amide Coupling using HATU

This protocol describes the coupling of 2-(Azetidin-3-yl)propan-2-ol hydrochloride with a library of 96 diverse carboxylic acids.

Materials:

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride

  • Library of carboxylic acids (pre-weighed in 96-well plate or as stock solutions)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • 96-well reaction block with sealing mat

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(Azetidin-3-yl)propan-2-ol hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of the carboxylic acid library in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the corresponding carboxylic acid stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv) of the 2-(Azetidin-3-yl)propan-2-ol hydrochloride stock solution to each well.

    • Add 100 µL (22 µmol, 1.1 equiv) of the HATU stock solution to each well.

    • Initiate the reaction by adding 100 µL (60 µmol, 3.0 equiv) of the DIEA stock solution to each well.

  • Incubation:

    • Seal the reaction block securely with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-16 hours. Reaction completion can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • The crude reaction mixtures can be purified directly. For high-throughput purification, an automated preparative LC-MS system is recommended.[11][12]

    • Alternatively, for a simpler cleanup, employ scavenger resins. Add a polymer-bound isocyanate resin to scavenge excess DIEA and a polymer-bound tris(2-aminoethyl)amine resin to scavenge excess HATU byproducts and unreacted acid. Agitate for 4 hours, then filter the resins to yield the purified product in solution.[13]

Protocol 2: Parallel Reductive Amination

This protocol details the reaction of 2-(Azetidin-3-yl)propan-2-ol hydrochloride with a library of 96 aldehydes.

Materials:

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride

  • Library of aldehydes (as stock solutions)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • DIEA (N,N-Diisopropylethylamine)

  • DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)

  • 96-well reaction block with sealing mat

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(Azetidin-3-yl)propan-2-ol hydrochloride in DCE. Add 1.0 equivalent of DIEA to this stock solution to form the free base in situ.

    • Prepare a 0.2 M stock solution of the aldehyde library in DCE.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a stir bead, add 100 µL (20 µmol, 1.0 equiv) of the aldehyde stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv) of the pre-mixed azetidine/DIEA stock solution.

    • Allow the mixture to stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

    • Add ~30 mg (140 µmol, 1.5 equiv) of solid Sodium Triacetoxyborohydride to each well using a powder dispenser. Caution: Addition may cause slight effervescence.

  • Incubation:

    • Seal the reaction block and place it on an orbital shaker at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of dichloromethane (DCM), agitating, and then separating the organic layer.

    • For purification, solid-phase extraction (SPE) is highly effective. Use a silica or reversed-phase cartridge to capture the product, wash away impurities, and elute the final compound.[14]

High-Throughput Purification and Analysis

The success of a parallel synthesis campaign is ultimately determined by the ability to efficiently purify and characterize the resulting library.

  • Purification: For libraries of several hundred compounds or more, automated high-throughput purification is essential.[11] Mass-directed preparative HPLC is the gold standard, allowing for the isolation of desired products based on their specific mass-to-charge ratio.[12]

  • Analysis: Each purified compound must be analyzed for identity and purity.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool for high-throughput analysis, providing rapid confirmation of the molecular weight and an estimate of purity for each library member.[15]

    • NMR: For key compounds or for troubleshooting, high-throughput NMR can provide definitive structural confirmation.[11]

Reaction_Schemes cluster_amide A. Amide Coupling cluster_reductive B. Reductive Amination Azetidine1 2-(Azetidin-3-yl)propan-2-ol Plus1 + RCOOH R-COOH Arrow1 -> Conditions1 HATU, DIEA DMF, RT Product1 Amide Product Azetidine2 2-(Azetidin-3-yl)propan-2-ol Plus2 + RCHO R'-CHO Arrow2 -> Conditions2 1. DCE, RT 2. NaBH(OAc)3 Product2 Substituted Amine

Caption: Core diversification reactions for the azetidine building block.

Conclusion

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a highly valuable and versatile building block for parallel synthesis. Its integration into established workflows for amide coupling and reductive amination provides a reliable and efficient route to novel, three-dimensional chemical libraries. By leveraging the robust protocols and high-throughput strategies outlined in this guide, drug discovery teams can significantly accelerate their research, expanding access to new chemical matter and ultimately increasing the probability of identifying promising new therapeutic candidates.

References

  • Parlow, J. J., Devraj, R. V., & South, M. S. (1996). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of Organic Chemistry.
  • Awale, M., et al. (2014). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Ambeed.com.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • Li, G., et al. (2022).
  • Siegel, M. G., et al. (1997).
  • Baranczak, A., et al. (2023). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Omega.
  • Al-Horani, R. A., & Aboutabl, M. E. (2020).
  • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews.
  • ChemicalBook. 2-Azetidin-3-yl-propan-2-ol hydrochloride. ChemicalBook.
  • Denton, J. R., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange.
  • PubChemLite. 2-(azetidin-2-yl)propan-2-ol hydrochloride. PubChemLite.
  • Sigma-Aldrich. 2-(Azetidin-3-yl)propan-2-ol hydrochloride. Sigma-Aldrich.
  • Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • ECHEMI. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. ECHEMI.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Organic Chemistry Portal.
  • Chemsrc. CAS#:1824166-46-2 | 2-(azetidin-2-yl)propan-2-ol hydrochloride. Chemsrc.

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Method

Application Note: 2-(Azetidin-3-yl)propan-2-ol Hydrochloride as a Versatile Building Block for the Synthesis of Novel Spirocyclic Compounds

Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery The landscape of medicinal chemistry is continually driven by the need for novel molecular architectures that can address complex biological targets...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually driven by the need for novel molecular architectures that can address complex biological targets with high potency and selectivity. Spirocyclic compounds, which feature two rings sharing a single quaternary carbon atom, have emerged as particularly valuable scaffolds.[1] The inherent rigidity and three-dimensional (3D) topology of spirocycles can lead to improved pharmacological properties by pre-organizing functional groups for optimal interaction with protein binding sites and reducing the entropic penalty upon binding.[2][3]

Within this class, spiro-azetidines are of profound interest. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in drug discovery, often serving as a bioisosteric replacement for larger, more flexible rings like piperidine or morpholine.[4][5][6] Its inclusion can enhance aqueous solubility, modulate basicity, and provide unique exit vectors for further chemical exploration.[4]

This application note details the utility of 2-(azetidin-3-yl)propan-2-ol hydrochloride (CAS: 1357923-33-1)[7] as a strategic building block for the synthesis of novel spirocyclic frameworks. We present a robust, two-step protocol involving a key Michael addition followed by an intramolecular cyclization, demonstrating the compound's value for generating sp³-rich molecules poised for drug development programs.

Properties and Reactivity of the Core Building Block

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a bifunctional molecule whose reactivity is dominated by the azetidine nitrogen.

  • Structure:

    • IUPAC Name: 2-(Azetidin-3-yl)propan-2-ol hydrochloride

    • Formula: C₆H₁₄ClNO

    • Molecular Weight: 151.63 g/mol [7]

    • Key Features: The molecule contains a secondary amine, presented as a hydrochloride salt, and a tertiary alcohol.

  • Reactivity Profile:

    • Nucleophilic Nitrogen: The primary reactive site is the azetidine nitrogen. In its free base form, it acts as a potent secondary amine nucleophile, ideal for reactions such as Michael additions, alkylations, and acylations. The hydrochloride salt form ensures stability and ease of handling; the free base is readily generated in situ with a suitable non-nucleophilic base.

    • Inert Tertiary Alcohol: The 2-hydroxyprop-2-yl substituent provides steric bulk and a potential hydrogen-bond donor. Crucially, as a tertiary alcohol, it is relatively unreactive under many conditions, obviating the need for a protecting group strategy that would otherwise add steps and reduce overall yield. This inherent orthogonality is a key advantage of this building block.

Synthetic Strategy: A Two-Step Protocol for Spirocycle Formation

The proposed synthetic pathway leverages the nucleophilicity of the azetidine nitrogen in a conjugate addition reaction, followed by an intramolecular cyclization to construct the spirocyclic core. This approach is modular and can be adapted to various substrates.

Overall Workflow

The synthesis is designed as a straightforward yet powerful sequence to create a spiro[azetidine-3,2'-indane] derivative, a scaffold with significant potential in medicinal chemistry.

G cluster_0 Part A: Michael Addition cluster_1 Part B: Intramolecular Cyclization A1 Deprotection of 2-(Azetidin-3-yl)propan-2-ol HCl A2 Conjugate Addition to 2-Methylene-1-indanone A1->A2 In situ B1 Deprotonation of α-Carbon A2->B1 Intermediate Isolation (Optional) B2 Intramolecular Nucleophilic Attack (Aldol-type reaction) B1->B2 C Spiro[azetidine-3,2'-indane] Derivative B2->C Final Product G cluster_0 Mechanism Overview A Azetidine Free Base (Nucleophile) C Enolate Intermediate A->C 1. Michael Addition B Michael Acceptor (Electrophile) D Intramolecular Attack C->D 2. Deprotonation (LDA) E Final Spirocyclic Product (after workup) D->E 3. Cyclization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability and Storage of 2-(Azetidin-3-yl)propan-2-ol hydrochloride

Introduction: This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of 2-(Azetidin-3-yl)propan-2-ol hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS: 1357923-33-1). As a substituted azetidine hydrochloride salt, this compound possesses specific chemical properties that necessitate careful handling to ensure its integrity and the reproducibility of experimental results. This document offers a comprehensive overview, from quick reference data to in-depth troubleshooting, to support your research endeavors.

Quick Reference Data Sheet

This table summarizes the critical storage and handling parameters for 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

ParameterRecommended SpecificationRationale & Remarks
CAS Number 1357923-33-1Unique identifier for this specific chemical substance.
Appearance White to off-white crystalline solid or powder.Based on typical appearance of related azetidine hydrochloride salts.[1][2] Significant deviation may indicate impurity or degradation.
Storage Temperature 2-8°C (Refrigerated).Low temperature minimizes the rate of potential degradation pathways.
Storage Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).[3]Azetidine rings can be susceptible to reactions. An inert atmosphere displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Moisture Control Store in a tightly sealed container in a dry environment.[3][4]The hydrochloride salt form makes the compound hygroscopic. Moisture absorption can lead to physical clumping and chemical degradation.[5]
Light Sensitivity Store in a dark place or use an amber vial.While specific photostability data is limited, it is best practice for complex organic molecules to be protected from light to prevent photochemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the absolute critical storage conditions for maintaining the long-term stability of this compound?

A: The most critical conditions are temperature and atmosphere. The compound must be stored at 2-8°C under an inert atmosphere (such as argon or nitrogen). The container must be tightly sealed to prevent moisture ingress, as hydrochloride salts are often hygroscopic.[3][5]

Q2: Is 2-(Azetidin-3-yl)propan-2-ol hydrochloride hygroscopic and how should I handle it during weighing and transfer?

A: Yes, as a hydrochloride salt, it should be presumed to be hygroscopic. Moisture absorption can lead to the formation of clumps, inaccurate weighing, and potential degradation.[5][6]

  • Best Practice: Handle the solid inside a low-humidity environment, such as a glove box or a glove bag with a dry atmosphere.[7]

  • Alternative: If a glove box is unavailable, minimize the compound's exposure to ambient air. Have all necessary equipment ready, work quickly, and securely reseal the container immediately after use. Consider using a desiccator for temporary storage of the container before and after opening.[8]

Q3: What are the visual signs of improper storage or degradation?

A: You should visually inspect the compound upon receipt and before each use. Signs of potential issues include:

  • Change in color: A shift from a white or off-white powder to yellow or brown.

  • Change in physical state: The appearance of a sticky, gummy, or oily substance instead of a free-flowing powder.

  • Clumping: Significant clumping or caking indicates moisture absorption.[5]

If any of these signs are observed, the integrity of the compound may be compromised, potentially affecting experimental outcomes.

Q4: Can I prepare a stock solution and store it? If so, what are the recommended conditions?

A: Storing the compound as a dry solid is highly recommended for long-term stability. If a stock solution is necessary, its stability will be highly dependent on the solvent, concentration, and storage temperature. Azetidine rings can be susceptible to ring-opening under certain conditions.[9][10]

  • Solvent Choice: Use anhydrous, aprotic solvents if compatible with your experimental design.

  • Stability Study: It is strongly advised to perform a small-scale stability study on the solution under your intended storage conditions (e.g., -20°C or -80°C) before preparing a large batch.

  • General Guideline: Prepare solutions fresh whenever possible. If storage is unavoidable, flash-freeze aliquots in an anhydrous solvent and store at -80°C. Minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results or low reaction yield. Compound Degradation: The compound may have degraded due to moisture absorption or improper storage, reducing the concentration of the active substance.1. Verify storage conditions (temperature, inert gas, tightly sealed container). 2. Visually inspect the solid for signs of degradation (see FAQ Q3). 3. If hygroscopicity is suspected, consider drying a small amount under high vacuum in the presence of a desiccant (use caution and verify thermal stability). 4. Use a fresh, unopened vial of the compound if available to confirm if the reagent is the source of the issue.
The powder is clumpy, sticky, or difficult to handle. Moisture Absorption: This is a classic sign of hygroscopicity, where the compound has absorbed water from the atmosphere.[5]1. Transfer the compound to a controlled, low-humidity environment (glove box) immediately.[7] 2. If the material is only slightly clumpy, it may be possible to break up the clumps gently with a spatula under inert gas. 3. For future use, implement the strict handling protocols outlined in Section 4.1.
Difficulty weighing an accurate amount of the solid. Hygroscopicity & Static: The mass may increase rapidly on an analytical balance due to moisture uptake. The fine powder may also be affected by static electricity.1. For Hygroscopicity: Use a weighing boat and tare the balance. Add the compound and record the mass as quickly as possible. Alternatively, weigh the vial, remove the desired amount of compound in a glove box, and re-weigh the vial to determine the dispensed mass by difference. 2. For Static: Use an anti-static gun or an ionized balance chamber to dissipate static charge before and during weighing.

Experimental Protocols

Protocol 4.1: Recommended Procedure for Aliquoting the Dry Powder

This protocol is designed to minimize exposure to atmospheric moisture and oxygen, preserving the compound's integrity.

Objective: To accurately weigh and aliquot 2-(Azetidin-3-yl)propan-2-ol hydrochloride while maintaining its stability.

Environment: This procedure should be performed in a glove box with a dry, inert atmosphere (<10 ppm H₂O, <10 ppm O₂).

Materials:

  • Main container of 2-(Azetidin-3-yl)propan-2-ol hydrochloride

  • Spatula

  • Analytical balance (inside the glove box)

  • Pre-labeled, tared aliquot vials with screw caps or septa

  • Argon or Nitrogen gas supply

Procedure:

  • Acclimatization: Before taking it into the glove box, allow the main container of the compound to warm to the ambient temperature of the glove box for at least 30-60 minutes. This prevents condensation of residual moisture onto the cold powder.

  • Purge Equipment: Ensure all equipment (spatula, new vials) is placed inside the glove box and purged with the inert atmosphere.

  • Open Main Container: Once inside the glove box, carefully open the main container. Visually inspect the contents for any signs of degradation.

  • Weighing: Place a tared aliquot vial on the balance. Using a clean spatula, carefully transfer the desired amount of powder into the vial.

  • Seal Aliquot: Tightly seal the aliquot vial immediately after weighing.

  • Reseal Main Container: Securely reseal the main container. It is good practice to wrap the cap threads with paraffin film for an extra layer of protection against moisture ingress.

  • Storage: Return both the main container and the newly prepared aliquots to the recommended 2-8°C storage conditions.

Scientific Rationale & Degradation Insights

The stringent storage recommendations are based on the inherent chemical liabilities of the azetidine moiety. While seemingly stable, the four-membered azetidine ring is strained and can be susceptible to degradation under certain conditions.

Forced degradation studies on complex molecules containing an azetidine core have revealed a key degradation mechanism beyond simple hydrolysis of other functional groups. This mechanism involves the formation of a reactive azetidinium ion .[9][10] This intermediate can be attacked by nucleophiles, leading to ring-opening and the formation of undesired byproducts. The presence of acidic protons (from the hydrochloride salt) and potential moisture (H₂O) can facilitate such pathways. Therefore, maintaining a dry, cold, and inert environment is a scientifically-grounded strategy to prevent the initiation of these degradation cascades and ensure the compound's structural integrity.

Compound Handling Workflow

The following diagram outlines the decision-making process for the proper handling of 2-(Azetidin-3-yl)propan-2-ol hydrochloride from receipt to experimental use.

G A Start: Receive Compound B Inspect Container Seal Is it intact and secure? A->B C ACTION: Contact Supplier Do NOT use the compound. B->C No D Store Immediately 2-8°C, Dry, Dark B->D Yes E Prepare for Use: Acclimate container to ambient temperature D->E F Handling Environment: Use Glove Box / Inert Gas? E->F G YES: Follow Protocol 4.1 for Aliquoting F->G Recommended H NO: Minimize Exposure Work quickly, reseal immediately F->H Not Available I Weigh & Use in Experiment G->I H->I J Reseal Main Container Tightly (Use Paraffin Film) I->J K Return to Storage 2-8°C, Dry, Dark J->K

Sources

Optimization

Solubility issues of 2-(Azetidin-3-yl)propan-2-ol hydrochloride in organic solvents

Technical Support Center: 2-(Azetidin-3-yl)propan-2-ol Hydrochloride Introduction: Navigating the Solubility Challenges of a Polar Hydrochloride Salt Welcome to the technical support guide for 2-(Azetidin-3-yl)propan-2-o...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Introduction: Navigating the Solubility Challenges of a Polar Hydrochloride Salt

Welcome to the technical support guide for 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS No: 1357923-33-1).[1][2] This versatile building block is crucial in pharmaceutical research and development. However, its nature as a hydrochloride salt presents a common yet significant hurdle for researchers: poor solubility in many standard organic solvents. The ionic character imparted by the hydrochloride group, while beneficial for aqueous solubility and stability, often leads to insolubility in the less polar organic media required for many synthetic reactions.

This guide is structured to provide you, the researcher, with a logical, scientifically-grounded framework for understanding and overcoming these solubility issues. We will move from foundational knowledge in our FAQs to a systematic, step-by-step troubleshooting workflow, complete with detailed experimental protocols. Our goal is to empower you to make informed decisions in your experimental design, saving valuable time and resources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 2-(Azetidin-3-yl)propan-2-ol hydrochloride?

This compound is an organic molecule featuring a four-membered azetidine ring, which is a common motif in medicinal chemistry.[3][4] It is supplied as a hydrochloride salt, meaning the nitrogen atom in the azetidine ring is protonated and paired with a chloride counter-ion. This makes the molecule a salt with a significantly higher polarity and melting point compared to its corresponding "free base" form.

Q2: Why is my 2-(Azetidin-3-yl)propan-2-ol hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?

The principle of "like dissolves like" is central here. As a salt, the molecule is highly polar and ionic. Solvents like DCM, chloroform, toluene, and diethyl ether are non-polar or have very low polarity.[5] A large energy input is required to break the stable crystal lattice of the salt, and these non-polar solvents cannot provide sufficient solvation energy to stabilize the resulting ions. This fundamental mismatch in polarity is the primary reason for the observed insolubility.

Q3: I see some solubility in Methanol (MeOH) and water, but my reaction requires an aprotic solvent. What should I do?

This is a common scenario. Protic solvents like methanol and water are polar and can effectively solvate the ions of the salt, leading to dissolution. If your reaction chemistry is incompatible with these protic solvents (e.g., if it involves reagents sensitive to acidic protons), you must employ strategies to solubilize the compound in a suitable aprotic medium. The troubleshooting guide in Section 2 addresses this directly.

Q4: Is it possible to improve solubility by heating the mixture?

Heating can increase the solubility of many compounds, but it should be approached with caution. For this specific molecule, moderate heating may help, but aggressive heating can lead to degradation. More importantly, for many reactions, the increase in solubility upon heating may not be sufficient to achieve the required concentration. A more robust and predictable strategy is often required.

Q5: Should I just add more solvent to dissolve the compound?

While this might seem like a simple solution, working at very high dilutions is often impractical for synthesis. It can lead to significantly slower reaction rates, require larger reaction vessels, and create challenges during work-up and purification. The goal is to achieve a reasonable reaction concentration (typically >0.1 M), which often requires modifying the solute or the solvent system.

Section 2: A Systematic Troubleshooting Guide to Achieving Solubility

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow is designed to guide you from simple solvent screening to chemical modification to achieve your desired reaction conditions.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound is Insoluble in Desired Aprotic Solvent solvent_screen Step 1: Perform Systematic Solvent Screening start->solvent_screen is_polar_aprotic_ok Is a polar aprotic solvent (e.g., DMSO, DMF, NMP) compatible with the reaction? solvent_screen->is_polar_aprotic_ok use_polar_aprotic Use DMSO, DMF, or NMP. Monitor for side reactions. is_polar_aprotic_ok->use_polar_aprotic Yes cosolvent Step 2: Attempt Co-Solvent System is_polar_aprotic_ok->cosolvent No end_soluble Success: Solubility Achieved use_polar_aprotic->end_soluble is_cosolvent_working Does adding a small amount of a polar solvent (e.g., MeOH) to the desired solvent work? cosolvent->is_cosolvent_working use_cosolvent Proceed with co-solvent system. Run a small-scale test reaction first. is_cosolvent_working->use_cosolvent Yes free_base Step 3: Convert to Free Base is_cosolvent_working->free_base No use_cosolvent->end_soluble protocol_b Follow Protocol B: In-Situ or Pre-Isolation of Free Base free_base->protocol_b protocol_b->end_soluble

Caption: Troubleshooting workflow for solubility issues.

Step 1: Systematic Solvent Screening

The first step is to confirm the compound's solubility profile in a range of common laboratory solvents. This establishes a baseline and can sometimes reveal a simple solution. Use the small-scale solubility assessment protocol described in Section 3.

Table 1: Predicted Qualitative Solubility of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Soluble to Highly SolubleThe high polarity and hydrogen bonding capability of these solvents can effectively solvate the ionic salt.
Polar Aprotic DMSO, DMF, NMPSoluble to Sparingly SolubleThese solvents have high dielectric constants and can solvate ions, but may be less effective than protic solvents.
Ethers Tetrahydrofuran (THF), 2-MeTHFInsoluble to Very Sparingly SolubleLower polarity makes them poor solvents for salts. THF may show slight solubility due to its oxygen lone pairs.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)InsolubleThese solvents are not polar enough to overcome the salt's crystal lattice energy.
Hydrocarbons Toluene, Hexanes, HeptaneInsolubleNon-polar nature provides no mechanism for solvating ions.
Esters Ethyl Acetate (EtOAc)InsolubleModerate polarity is insufficient for dissolving the hydrochloride salt.
Nitriles Acetonitrile (ACN)Sparingly Soluble to InsolubleWhile polar, ACN is often a poor solvent for hydrochloride salts compared to DMSO or DMF.

Note: This table is based on established chemical principles for small molecule hydrochloride salts. Actual experimental results should always be determined using Protocol A.

Step 2: The Co-Solvent Approach

If the compound is insoluble in your desired solvent but soluble in another compatible solvent, a co-solvent system may work. For example, if your reaction needs to be in THF but the compound is only soluble in MeOH, you might be able to dissolve the compound in a minimal amount of MeOH and then dilute it into the bulk THF.

Causality: The highly polar co-solvent (e.g., MeOH, DMSO) acts to break up the crystal lattice of the salt, and once the ions are dissociated, the bulk solvent may be able to keep them in solution. This is a pragmatic approach but must be used cautiously, as the co-solvent could interfere with your reaction.[6]

Step 3: Chemical Modification - Conversion to the Free Base

This is often the most reliable and chemically sound method for solubilizing amine hydrochloride salts in aprotic organic solvents.[7] The hydrochloride salt is ionic and polar; the corresponding free base is a neutral organic molecule and is significantly less polar. By removing the "salt" character, you drastically increase its solubility in solvents like DCM, THF, and Toluene.

The Chemistry: The process involves adding a base to neutralize the hydrochloric acid, deprotonating the azetidine nitrogen.

(Azetidin-3-yl)propan-2-ol-H⁺Cl⁻ + Base → (Azetidin-3-yl)propan-2-ol + [Base-H]⁺Cl⁻

This can be done either by isolating the free base before your reaction or, more conveniently, by generating it in situ. See Protocol B in Section 3 for a detailed methodology.

Section 3: Detailed Experimental Protocols

Protocol A: Small-Scale Solubility Assessment

  • Preparation: Weigh approximately 5-10 mg of 2-(Azetidin-3-yl)propan-2-ol hydrochloride into a small glass vial (e.g., a 1-dram vial).

  • Solvent Addition: Add the solvent to be tested dropwise via pipette or syringe. Start with 0.1 mL.

  • Observation & Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds. Observe if the solid dissolves completely.

  • Incremental Addition: Continue adding solvent in 0.1 mL increments up to a total volume of 1-2 mL.

  • Classification:

    • Soluble: Dissolves in <0.5 mL.

    • Sparingly Soluble: Dissolves between 0.5 mL and 2 mL.

    • Insoluble: Does not fully dissolve even after adding 2 mL.

  • Safety: Perform this procedure in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.[8][9]

Protocol B: In-Situ Free Base Conversion for Enhanced Solubility

This protocol describes the process of generating the soluble free base directly in the reaction vessel.

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add your 2-(Azetidin-3-yl)propan-2-ol hydrochloride (1.0 equivalent).

  • Solvent Addition: Add the desired anhydrous aprotic organic solvent (e.g., DCM, THF, Toluene) to the desired final concentration (e.g., to make a 0.5 M solution). The compound will likely remain as a suspension.

  • Base Selection: Choose a suitable organic base. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices as their hydrochloride byproducts have some solubility or are easily removed. Use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.

  • Base Addition: Add the selected base dropwise to the stirred suspension at room temperature.

  • Dissolution: Stir the mixture. As the free base is formed, the solid should dissolve over 15-30 minutes, resulting in a clear (or clearer) solution. A fine precipitate of the amine-hydrochloride byproduct (e.g., triethylammonium chloride) may form, but this is often innocuous to subsequent reaction steps and can be removed during aqueous work-up.

  • Confirmation: You can confirm the conversion by withdrawing a small aliquot, filtering it, and analyzing the filtrate by TLC or LCMS to see the disappearance of the salt and the appearance of the free base.

  • Proceed with Reaction: Once dissolution is complete, you can proceed with your planned synthetic step by adding the other reagents.

Section 4: Alternative Advanced Techniques

If the above methods are unsuccessful or unsuitable, several advanced formulation techniques can be considered, though they are more common in drug formulation than in synthetic chemistry labs.[10] These methods generally aim to create amorphous, high-energy forms of the compound that are more readily dissolved.[11][12]

  • Solid Dispersions: The compound can be dispersed within a water-soluble polymer matrix (e.g., PVP, PEG) via solvent evaporation or melt extrusion.[12]

  • Micronization: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can increase the rate of dissolution, although it does not affect the equilibrium solubility.[6][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility in specific systems.

These techniques require specialized equipment and formulation expertise but are powerful tools for overcoming profound solubility challenges.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:1824166-46-2 | 2-(azetidin-2-yl)propan-2-ol hydrochloride. Retrieved from [Link]

  • Chignac, M., et al. (1982). U.S. Patent No. 4,343,745. Process for solubilizing organic or mineral salts in organic solvents.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Sturm, H., et al. (2010). U.S. Patent Application No. 12/622,341. Method for salt preparation.
  • PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(azetidin-2-yl)propan-2-ol hydrochloride. Retrieved from [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

  • Jingming Chemical. (n.d.). 2-(Azetidin-3-Yl)Propan-2-Ol Hydrochloride. Retrieved from [Link]

  • Chemical Suppliers. (2018). Safety Data Sheet Propan-2-ol AR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction yields and overcome common challenges.

Synthetic Overview

The most common and efficient synthesis of 2-(Azetidin-3-yl)propan-2-ol hydrochloride involves a two-step process:

  • Grignard Reaction: Addition of a methylmagnesium halide (e.g., MeMgBr or MeMgCl) to an N-protected azetidin-3-one, typically tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

  • Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

While seemingly straightforward, this synthesis of a strained four-membered heterocycle requires careful control of reaction parameters to achieve high yields and purity.[1][2] This guide will address the most common issues encountered in each step.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-Azetidinone C N-Boc-2-(azetidin-3-yl)propan-2-ol A->C Addition B MeMgBr / Dry Ether or THF B->C D N-Boc-2-(azetidin-3-yl)propan-2-ol F 2-(Azetidin-3-yl)propan-2-ol Hydrochloride (Final Product) D->F Acidolysis E HCl (e.g., in Dioxane or Ether) E->F

Caption: General two-step synthesis pathway.

Troubleshooting Guide & FAQs

Section 1: The Grignard Reaction (Step 1)

The addition of the Grignard reagent to the azetidinone ketone is the most critical step for yield. Low yields at this stage are common and can usually be traced to a few key factors.[3]

Q1: My Grignard reaction has a very low yield or fails completely. What are the primary causes?

Answer: This is a frequent issue, almost always stemming from the deactivation of the highly reactive Grignard reagent. The primary culprits are:

  • Atmospheric Moisture and Oxygen: Grignard reagents react rapidly with water and oxygen.[4] It is imperative to use anhydrous solvents and maintain a strictly inert atmosphere (nitrogen or argon). All glassware should be oven-dried or flame-dried immediately before use.

  • Purity of Reagents:

    • Solvents: Use freshly distilled, anhydrous grade ether or THF.

    • N-Boc-3-Azetidinone: The starting ketone must be anhydrous. Co-evaporation with anhydrous toluene can help remove residual water. Impurities in the starting material can interfere with the reaction.[5]

  • Magnesium Passivation: Magnesium turnings can have a passivating oxide layer (MgO) on their surface. This layer prevents the reaction with the alkyl halide from initiating. Before adding the alkyl halide, activate the magnesium by gently grinding the turnings in a mortar and pestle to expose a fresh metal surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]

Q2: The reaction starts, but conversion is poor, leaving significant unreacted azetidinone. How can I improve this?

Answer: Poor conversion with evidence of reaction initiation points towards suboptimal reaction conditions or stoichiometry.

  • Temperature Control: The reaction is exothermic. While initial warming indicates the reaction has started, the temperature should be carefully controlled. Adding the azetidinone solution dropwise to the Grignard reagent at 0 °C can prevent side reactions like enolization. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Reagent Stoichiometry: To overcome minor amounts of moisture or other reactive impurities, and to ensure complete conversion, using a slight excess of the Grignard reagent (e.g., 1.2 to 1.5 equivalents) is often beneficial.[3]

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of Grignard reagent with O₂ and H₂O.[4]
Solvents Anhydrous Grade (Ether, THF)Water quenches the Grignard reagent.
Mg Activation Grinding, Iodine, or 1,2-DibromoethaneRemoves passivating oxide layer to initiate Grignard formation.[3]
Temperature 0 °C for addition, then warm to RTMinimizes side reactions and ensures completion.
Stoichiometry 1.2-1.5 eq. of MeMgBrDrives reaction to completion and compensates for any quenching.[3]
Table 1: Key Parameters for Optimizing the Grignard Reaction.
Section 2: N-Boc Deprotection & Salt Formation (Step 2)

The removal of the Boc group is generally efficient, but challenges can arise related to reaction completeness, product stability, and isolation.

Q3: My N-Boc deprotection is incomplete. What conditions should I use?

Answer: Incomplete deprotection is typically due to insufficient acid strength or concentration.

  • Standard Conditions: The most common and effective method is using a solution of 4M HCl in 1,4-dioxane.[6] This reagent is commercially available or can be prepared. It provides a strong, anhydrous acidic environment that readily cleaves the Boc group.

  • Alternative Acids: If dioxane is not preferred, HCl in diethyl ether or methanol can also be used. Another common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] However, this requires a subsequent step to form the hydrochloride salt.

  • Reaction Time & Temperature: Most deprotections are complete within 1-4 hours at room temperature.[8] If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be applied, but should be done cautiously to avoid potential degradation of the azetidine ring.[6] Always monitor by TLC to confirm the disappearance of the starting material.

ReagentSolventTypical ConditionsNotes
4M HCl 1,4-DioxaneRT, 1-2 hoursHighly effective, directly yields the HCl salt.[6]
Acetyl Chloride Methanol0 °C to RT, 1-3 hoursGenerates HCl in situ. Mild and effective.[8]
TFA (20-50%) Dichloromethane (DCM)0 °C to RT, 1-2 hoursEfficient but yields the TFA salt initially. Requires salt exchange.[7]
Table 2: Comparison of Common N-Boc Deprotection Conditions.
Q4: I am struggling with the workup and isolation. The product remains as a persistent oil instead of a solid.

Answer: This is a classic problem when isolating hydrophilic amine salts. The key is to rigorously remove water and choose an appropriate solvent to induce precipitation or crystallization.

  • Anhydrous Conditions: Ensure the deprotection is performed under anhydrous conditions (e.g., using HCl in dioxane). Water can interfere with crystallization.

  • Solvent Trituration/Precipitation: After the reaction is complete, the solvent (e.g., dioxane) is typically removed under reduced pressure. The resulting crude oil or solid should then be triturated with a non-polar solvent in which the hydrochloride salt is insoluble. Diethyl ether is an excellent choice for this. Stirring the crude product vigorously in fresh, dry diethyl ether will often cause the product to precipitate as a white solid.

  • Procedure:

    • Concentrate the reaction mixture to dryness.

    • Add a sufficient volume of anhydrous diethyl ether.

    • Stir or sonicate the mixture vigorously. A solid should begin to form.

    • Continue stirring for 30-60 minutes to maximize precipitation.

    • Collect the solid by filtration, wash with more cold diethyl ether, and dry under vacuum.

G cluster_grignard Grignard Troubleshooting cluster_deprotection Deprotection/Isolation Troubleshooting start Low Yield Detected (via TLC, LC-MS, or isolated weight) q1 Is the Grignard reaction the problematic step? start->q1 q2 Is the deprotection or isolation the issue? start->q2 g1 Check for moisture/air leaks. Use anhydrous solvents/reagents. q1->g1 Yes d1 Use stronger acid conditions. (e.g., 4M HCl in Dioxane) q2->d1 Yes g2 Activate Mg turnings. (Iodine, grinding) g1->g2 g3 Increase eq. of MeMgBr (1.2-1.5 eq). g2->g3 g4 Optimize temperature. (0°C addition, warm to RT) g3->g4 d2 Ensure complete removal of Boc-intermediate (monitor by TLC). d1->d2 d3 Induce precipitation with a non-polar solvent (e.g., diethyl ether). d2->d3 d4 Ensure all workup steps are anhydrous. d3->d4

Caption: Troubleshooting workflow for low yield.

Detailed Experimental Protocols

Protocol 1: Optimized Grignard Reaction

This protocol assumes a 10 mmol scale starting from tert-butyl 3-oxoazetidine-1-carboxylate.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings (15 mmol, 365 mg) to the flask. Briefly grind them in a mortar and pestle before addition if they are not fresh.[3] Heat the flask gently under vacuum and backfill with nitrogen three times. Add one small crystal of iodine.

  • Grignard Formation: Add 10 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of methyl bromide (12 mmol) in 10 mL of anhydrous ether. Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition, stir for another 30 minutes.

  • Addition of Ketone: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (10 mmol, 1.71 g) in 15 mL of anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard solution to 0 °C in an ice bath. Add the ketone solution dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, which can often be used in the next step without further purification.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the crude product from Protocol 1 in 10 mL of anhydrous methanol or ethyl acetate. Cool the solution to 0 °C. Add 4M HCl in 1,4-dioxane (7.5 mL, 30 mmol, 3 eq.) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the Boc-protected starting material is no longer visible.

  • Isolation: Remove the solvent under reduced pressure. The residue will likely be a thick oil or semi-solid.

  • Precipitation: Add 50 mL of anhydrous diethyl ether to the flask. Using a spatula, scrape the sides of the flask and stir the mixture vigorously for 30 minutes (sonication may also be helpful). A fine white precipitate should form.

  • Filtration and Drying: Collect the white solid by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 15 mL). Dry the solid under high vacuum to yield pure 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Zhang, G., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(51), 12842-12846. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227-268.
  • Kürti, L., et al. (2019). Titanium‐Mediated Synthesis of Spirocyclic NH‐Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 58(34), 11893-11897. [Link]

  • CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 24-41.
  • EvitaChem. (n.d.). 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride. EvitaChem Product Page.
  • Leonori, D., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2643. [Link]

  • US4966979A. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Organic Syntheses. (1968). Azetidine. Organic Syntheses, 48, 12. [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49453-49480. [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 643-646. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. [Link]

  • Vaino, A. R., & Jammalamadaka, V. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5029. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Wager, C. B., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(8), 1125-1143. [Link]

  • Asare, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(35), 20926-20934. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Polar Azetidine Derivatives

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable compounds. The inherent characteristics of the azetidine ring—namely its high polarity, basicity, and ring strain—present a distinct set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What makes polar azetidine derivatives so challenging to purify?

The difficulty in purifying polar azetidine derivatives stems from a combination of three core physicochemical properties:

  • High Polarity: The presence of the nitrogen atom within the strained four-membered ring, often coupled with other polar functional groups like hydroxyls or amines, makes these molecules highly soluble in polar solvents. This leads to weak retention on traditional reversed-phase (e.g., C18) columns and potentially strong, problematic interactions with normal-phase media.[1]

  • Basicity: The lone pair of electrons on the azetidine nitrogen is basic. This causes strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction is a primary cause of significant peak tailing, streaking, and in severe cases, irreversible adsorption of the compound to the stationary phase, leading to low recovery.

  • Ring Strain & Instability: The four-membered ring is conformationally strained.[2][3][4] While more stable than a three-membered aziridine ring, this strain can make the molecule susceptible to ring-opening or rearrangement, particularly under harsh acidic or basic conditions that might be employed during purification.[5] For instance, some unsaturated azetidines (azetines) can be unstable on silica gel.[1]

Q2: What are the primary chromatographic techniques recommended for purifying these compounds?

The optimal technique depends on the specific properties of your derivative. However, several methods have proven effective:

  • Modified Normal-Phase Chromatography (NPC): Standard silica gel chromatography can be successful if the mobile phase is modified. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is crucial to mask the acidic silanols and achieve symmetrical peaks.[1][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that show little to no retention in reversed-phase chromatography.[1] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[1][7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[8] It offers very fast and efficient separations, making it ideal for high-throughput purification of polar and basic compounds.[9]

  • Reversed-Phase Chromatography (RPC) on Polar-Embedded Phases: For moderately polar azetidines, specialized reversed-phase columns with polar-embedded or polar-endcapped stationary phases can provide better retention and peak shape than traditional C18 columns.

Q3: My compound streaks severely on a silica gel TLC plate. How can I fix this?

This is a classic sign of strong interaction between the basic azetidine nitrogen and acidic silica. To resolve this, you must add a basic modifier to your eluent.

  • For TLC Analysis: Prepare your developing solvent and add 0.5-1% triethylamine (TEA) or a 1-2% solution of 25% ammonium hydroxide in methanol.

  • For Column Chromatography: Equilibrate your column with the non-polar solvent containing the basic additive before loading your compound. Then, run the gradient with the additive present in the polar solvent as well. This ensures the column remains neutralized throughout the run.[6][10]

Q4: How do I handle an azetidine derivative that I suspect is unstable?

Stability is a critical concern.[4][5] If you suspect your compound is degrading during purification, consider the following:

  • Test Stability: Spot your compound on a TLC plate and leave it on the bench for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, it is likely degrading on the silica.[1][11]

  • Use a Milder Stationary Phase: Switch from silica gel to a more neutral stationary phase like alumina (basic or neutral grade) or consider reversed-phase chromatography.[6]

  • Control pH: Avoid strongly acidic or basic mobile phase modifiers if your compound is sensitive. Use volatile buffers like ammonium acetate or ammonium formate in reversed-phase HPLC.

  • Keep it Cold: Perform extractions and chromatography at reduced temperatures if thermal lability is a concern.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My polar azetidine streaks badly or does not move from the baseline on a silica gel TLC plate.
  • Probable Cause 1: Strong Acid-Base Interaction. The basic nitrogen of your azetidine is binding tightly to the acidic silanol groups of the silica gel.

    • Solution: Add a basic modifier to your eluent. Start with 0.5% triethylamine (TEA) or ammonium hydroxide. This competes with your compound for binding to the acidic sites, allowing it to elute properly and resulting in a more symmetrical peak.[1]

  • Probable Cause 2: Insufficiently Polar Eluent. The mobile phase is not strong enough to move your highly polar compound.

    • Solution: Increase the polarity of your mobile phase. If a hexane/ethyl acetate system is failing, switch to a dichloromethane/methanol or chloroform/methanol system, always including a basic additive.[1][12]

  • Probable Cause 3: Compound is too Polar for Silica. Your compound may have multiple polar functional groups, making it unsuitable for standard silica chromatography.

    • Solution: Switch to an alternative technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for such molecules.[1][7] Reversed-phase chromatography with a highly aqueous mobile phase may also be an option.

Problem 2: My polar azetidine is not retained on a C18 reversed-phase column and elutes in the void volume.
  • Probable Cause: High Polarity. The compound has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase.

    • Solution 1: Use 100% Aqueous Mobile Phase. Remove all organic solvent from the mobile phase. If retention is still poor, this method is not suitable.

    • Solution 2: Switch to HILIC. This is the ideal scenario for using HILIC, which is designed to retain and separate very polar compounds that are unretained in reversed-phase mode.[1]

    • Solution 3: Ion-Pair Chromatography. Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. The TFA will form an ion pair with the basic azetidine, increasing its overall hydrophobicity and promoting retention on the C18 column. Caution: TFA can be difficult to remove from the final product.

Problem 3: I have low or no recovery of my product after column chromatography.
  • Probable Cause 1: Irreversible Adsorption. The compound has bound so strongly to the silica gel that it cannot be eluted.

    • Solution: Before your next attempt, ensure your mobile phase contains a basic additive like TEA. To salvage the current column, try flushing with a very strong, basic solvent system, such as 5-10% ammonium hydroxide in methanol mixed with dichloromethane.[11]

  • Probable Cause 2: Decomposition on the Column. The acidic nature of the silica gel has caused the compound to degrade.[6][11]

    • Solution: Confirm instability using a 2D TLC plate as described in FAQ Q4. If unstable, switch to a more inert stationary phase like neutral alumina or use a non-chromatographic method like crystallization or extraction.[6]

  • Probable Cause 3: Compound is Highly Water-Soluble (as a salt). If the compound was loaded as a salt (e.g., an HCl salt), it might not be soluble in the organic mobile phase and could remain at the top of the column.

    • Solution: Neutralize the crude material with a mild base (e.g., saturated sodium bicarbonate solution) during workup and extract the free base before attempting chromatography.[6]

Problem 4: After purification, I can't isolate my compound as a free base from the aqueous layer during workup.
  • Probable Cause: High Water Solubility. The polar nature of your azetidine derivative, especially if it has formed a salt, makes it highly soluble in water.

    • Solution 1: Ensure High pH. Before extraction, basify the aqueous layer to a pH > 12 with a strong base like NaOH or K₂CO₃ to ensure the azetidine is in its free base form, which is typically more soluble in organic solvents.[6]

    • Solution 2: Use a Different Extraction Solvent. Switch to a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol.

    • Solution 3: Salting Out. Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can push your compound into the organic layer.

    • Solution 4: Continuous Liquid-Liquid Extraction. For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective for achieving efficient extraction.[6]

Visualization of Workflows

A logical approach is critical for efficiently tackling purification challenges. The following diagrams outline decision-making processes for method selection and troubleshooting.

Purification_Strategy start Start: Crude Polar Azetidine Derivative check_polarity Assess Polarity & Basicity (TLC, Solubility) start->check_polarity low_mod_polarity Low to Moderate Polarity Good TLC Spot (Rf 0.2-0.5) check_polarity->low_mod_polarity Manageable high_polarity High Polarity Streaks or Stays at Baseline check_polarity->high_polarity Problematic npc Normal-Phase Chromatography (Silica Gel) low_mod_polarity->npc check_rpc Test on C18 TLC/HPLC. Retained? high_polarity->check_rpc sfc SFC (Supercritical Fluid Chromatography) high_polarity->sfc Alternative High-Throughput npc_protocol Add Basic Modifier (TEA/NH4OH) Run Gradient (e.g., DCM/MeOH) npc->npc_protocol end_node Pure Compound npc_protocol->end_node rpc Reversed-Phase HPLC (C18 / Polar-Embedded) check_rpc->rpc Yes hilic HILIC check_rpc->hilic No rpc->end_node hilic->end_node sfc->end_node

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Peak_Shape start Problem: Peak Tailing/ Streaking on Silica cause1 Primary Cause: Strong Interaction with Acidic Silanols start->cause1 solution1 Add Basic Modifier to Eluent (0.5-1% TEA or NH4OH soln) cause1->solution1 check1 Re-run TLC. Peak shape improved? solution1->check1 success Proceed with Column Chromatography using Modified Eluent check1->success Yes cause2 Secondary Cause: Compound Instability on Silica check1->cause2 No solution2 Switch to Inert Stationary Phase (e.g., Neutral Alumina) or switch method (HILIC/RPC) cause2->solution2 solution2->success

Caption: Workflow for troubleshooting poor peak shape.

Key Purification Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is the first line of defense for moderately polar, basic azetidines. The key is the neutralization of the silica gel.

1. Solvent System Selection & Modification: a. Using TLC, find a solvent system (e.g., Dichloromethane/Methanol) that gives your desired compound an Rf value of ~0.2-0.3. b. Prepare two mobile phase solutions:

  • Solvent A (Non-polar): 100% Dichloromethane.
  • Solvent B (Polar, Modified): 99:1 Methanol / Triethylamine (or use a 1-2% solution of 25% aq. NH₃ in Methanol). 2. Column Packing and Equilibration: a. Pack a silica gel column using Solvent A. b. Equilibrate the column by flushing with 3-5 column volumes of your starting eluent mixture (e.g., 98:2 Solvent A / Solvent B) until the baseline is stable. This step is critical for neutralizing the stationary phase.[6] 3. Sample Loading: a. Dissolve your crude compound in a minimal amount of dichloromethane. b. Alternatively, for compounds with poor solubility, perform "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of the column. 4. Elution and Fraction Collection: a. Begin elution with your starting solvent mixture. b. Gradually increase the percentage of Solvent B to elute your compound. c. Collect fractions and monitor them by TLC. 5. Solvent Removal: a. Combine the pure fractions. b. Remove the solvent under reduced pressure. Note: Triethylamine is relatively volatile and should co-evaporate with the solvent.

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent high-throughput alternative for purifying polar compounds, including chiral separations.[9][14] It leverages supercritical CO₂ as the primary mobile phase.[8][15]

1. System and Column: a. Use an SFC system equipped with a back-pressure regulator. b. Select a suitable polar column (e.g., ethylpyridine, diol, or amino-based columns). 2. Mobile Phase Preparation: a. Mobile Phase A: Supercritical CO₂. b. Mobile Phase B (Modifier): Methanol, often containing a basic additive like diethylamine (DEA) or ammonium hydroxide to improve peak shape for basic compounds. 3. Method Development: a. Start with a generic gradient (e.g., 5% to 40% Mobile Phase B over 5-10 minutes). b. Set back-pressure (e.g., 120 bar) and temperature (e.g., 40°C).[9] c. Inject a small amount of your sample to assess retention and peak shape. d. Optimize the gradient, temperature, and pressure to achieve the best separation. 4. Preparative Run and Fraction Collection: a. Scale up the injection volume for the preparative run. b. Collect fractions based on UV detection or mass spectrometry. 5. Post-Purification: a. The CO₂ evaporates upon depressurization, leaving the compound dissolved in the methanol modifier, which is then easily removed. This significantly reduces solvent waste and evaporation time.

Data Summary

Table 1: Comparison of Purification Techniques for Polar Azetidines

TechniqueStationary PhaseMobile PhaseBest ForKey AdvantagesMajor Disadvantages
Modified NPC Silica GelOrganic (e.g., DCM/MeOH) + Basic Additive (e.g., TEA)Moderately polar, basic compoundsInexpensive, widely availableRisk of irreversible adsorption/degradation; poor for very polar compounds
HILIC Polar (Silica, Diol, Amino)High Organic (e.g., ACN) + Low AqueousVery polar, hydrophilic compoundsExcellent retention for polar moleculesCan be sensitive to water content; requires careful equilibration
Reversed-Phase C18, Polar-EmbeddedAqueous buffer + Organic (e.g., ACN, MeOH)Compounds with some non-polar characterGood for salt forms, highly reproduciblePoor retention for very polar compounds
SFC Various Polar PhasesSupercritical CO₂ + Polar Modifier (e.g., MeOH)Polar, basic, and chiral compoundsFast, "green" (low solvent use), high resolutionRequires specialized equipment

Table 2: Common Mobile Phase Modifiers for Silica Gel Chromatography of Basic Azetidines

ModifierTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1 - 2% (v/v)Acts as a competitive base, masking acidic silanol sites.Volatile, usually removed during solvent evaporation. Can sometimes interfere with MS analysis.
Ammonium Hydroxide 1-2% of a 25% aq. soln. in MeOHProvides ammonia, a small and effective base for masking silanols.Introduces a small amount of water, which can alter silica activity. Excellent for highly basic compounds.
Pyridine 0.1 - 0.5% (v/v)Aromatic base that effectively masks silanol groups.High boiling point, can be difficult to remove completely. Toxic.

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to address the nuanced challenges encountered during process development and scale-up, focusing on causality, safety, and optimization.

The most robust and scalable synthesis of this target molecule involves a two-stage process: a Grignard reaction with a protected azetidinone core, followed by deprotection and salt formation. This guide is structured to troubleshoot issues that may arise in each of these critical stages.

Overall Synthetic Pathway

The synthesis begins with the commercially available N-Boc-3-azetidinone[1]. A Grignard reaction is employed to introduce the dimethylcarbinol moiety, followed by acidic deprotection of the Boc group, which concurrently forms the final hydrochloride salt.

Synthetic_Pathway cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deprotection & Isolation A N-Boc-3-azetidinone MeMgBr 1. CH₃MgBr, THF 2. Aqueous Quench B N-Boc-2-(azetidin-3-yl)propan-2-ol HCl HCl (e.g., in Dioxane) C 2-(Azetidin-3-yl)propan-2-ol hydrochloride MeMgBr->B Grignard Addition HCl->C Deprotection & Salt Formation

Caption: Overall synthesis of 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Part 1: The Grignard Reaction Stage

The addition of methylmagnesium bromide or chloride to N-Boc-3-azetidinone is a highly effective method for creating the tertiary alcohol. However, its exothermicity and sensitivity to moisture present significant scale-up challenges.[2][3]

Q1: My Grignard reaction fails to initiate or is very sluggish at scale. What's wrong?

This is a classic Grignard problem, often exacerbated at larger scales where surface area-to-volume ratios change. The primary culprit is almost always the presence of moisture or other protic sources that quench the Grignard reagent faster than it can react with the ketone.[4][5]

Troubleshooting Grignard Initiation

Potential Cause Scientific Explanation Recommended Action & Validation
Contaminated Glassware Water adsorbed on glass surfaces is a potent electrophile that will destroy the Grignard reagent.[4] Flame-dry all glassware under vacuum or in an inert gas stream immediately before use. Assemble the apparatus hot.
Wet Solvents/Reagents Ethereal solvents like THF are hygroscopic. The N-Boc-azetidinone may also have absorbed moisture. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-purity anhydrous solvent from a sealed bottle. Dry the ketone under vacuum.
Passive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents reaction with the alkyl halide. Activate the magnesium. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask. Successful activation is often indicated by a color change or gentle bubbling.[6]

| Incorrect Reagent Stoichiometry | If using a commercial Grignard solution, its concentration may have decreased over time. | Always titrate the Grignard reagent before use to determine its exact molarity.[5][7] This is non-negotiable for process control. |

Q2: I'm observing a dangerous exotherm during the addition of the ketone. How can I manage thermal safety during scale-up?

This is the most critical safety consideration for this step. Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[2][4] A runaway reaction can lead to violent boiling of the solvent (THF or ether), vessel over-pressurization, and fire.[2][8]

Key Principles for Thermal Management:

  • Control by Addition: The reaction should always be controlled by the slow, subsurface addition of the limiting reagent (in this case, the ketone solution) to the Grignard reagent. This ensures that the reagent is consumed as it is added, preventing accumulation that could lead to an uncontrolled exotherm.[9]

  • Reverse Addition: Adding the ketone to the Grignard reagent (rather than the other way around) helps maintain a slight excess of the Grignard, which can minimize certain side reactions.

  • Efficient Heat Transfer: Ensure vigorous agitation and use a reactor with a high surface area for cooling. Monitor the internal reaction temperature, not the bath temperature.

  • Cooling Capacity: Never start a large-scale reaction without a robust cooling system and a secondary cooling plan (e.g., an ice bath) readily available.[2] The rate of addition must not exceed the cooling capacity of the system.[9]

Q3: The yield of my tertiary alcohol is low, and I'm recovering starting material. What's happening?

Low yield with recovery of the starting ketone often points to a competing side reaction: enolization. The Grignard reagent is a strong base as well as a nucleophile.[10] If it acts as a base, it can deprotonate the α-carbon of the ketone to form an enolate, which simply reverts to the starting ketone upon aqueous workup.[5]

Troubleshooting_Yield Start Low Yield of Tertiary Alcohol Check1 Was starting ketone recovered? Start->Check1 Cause1 Primary Cause: Enolization by Grignard (acting as a base) Check1->Cause1 Yes Cause2 Primary Cause: Reagent Degradation (Moisture, CO₂, O₂) Check1->Cause2 No Solution1 Solution: • Lower reaction temp (-10 to 0 °C) • Slow ketone addition • Use less bulky Grignard (MeMgBr is good) Cause1->Solution1 Solution2 Solution: • Ensure strict anhydrous/inert conditions • Titrate Grignard before use Cause2->Solution2

Caption: Troubleshooting workflow for low Grignard reaction yield.

To favor nucleophilic addition over enolization, conduct the reaction at a lower temperature (e.g., 0 °C) and add the ketone solution slowly to avoid localized temperature spikes.

Part 2: Deprotection and Isolation Stage

The removal of the N-Boc group is typically achieved with strong acid. While effective, this step requires careful control to prevent degradation of the strained azetidine ring and to ensure proper crystallization of the final product.[11][12]

Q4: I'm seeing impurities in my final product after deprotection. Could the azetidine ring be degrading?

Yes, this is a valid concern. The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol) and can be susceptible to ring-opening under harsh acidic conditions, especially with prolonged exposure or high temperatures.[12]

Comparison of N-Boc Deprotection Conditions

Reagent System Solvent Typical Conditions Pros Cons/Risks on Scale-Up
HCl in Dioxane Dioxane 4M solution, RT, 1-4h Very effective, common, volatile byproducts. Dioxane is a peroxide former and regulated solvent. Can be too harsh if not cooled.
HCl in Methanol/IPA Alcohols Generated in situ (AcCl) or commercial solution, 0°C to RT Milder than dioxane, less regulated solvents. Potential for esterification if carboxylic acids are present (not an issue here).
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) RT, 1-2h Effective and fast. Difficult to remove residual TFA, requires a salt-formation step, corrosive.[13]

| Oxalyl Chloride in Methanol | Methanol | RT, 1-4h | Extremely mild, high yielding, tolerates sensitive groups.[14][15] | Generates CO/CO₂ gas, requires careful off-gas management. |

Recommendation: For scale-up, using a solution of HCl in a Class 3 solvent like isopropanol (IPA) or ethyl acetate at controlled temperatures (0-10 °C) is often the best balance of efficacy, safety, and operational simplicity. Monitor the reaction closely by LCMS to avoid prolonged acid exposure after full conversion.

Q5: My final product hydrochloride salt is "oiling out" or forming a sticky solid instead of a crystalline powder. How can I achieve proper crystallization?

This is a common purification challenge. "Oiling out" occurs when the solubility of the compound in the solvent system is too high, or when impurities inhibit the formation of a crystal lattice.

Strategies for Successful Crystallization:

  • Solvent/Anti-Solvent System: The goal is to find a solvent in which the product is soluble and an anti-solvent in which it is insoluble. A common approach is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol, ethanol, or isopropanol) and then slowly add a less polar anti-solvent (like methyl tert-butyl ether (MTBE), ethyl acetate, or heptane) until turbidity is observed.

  • Control Cooling: Once the solution is saturated, cool it slowly. Crash cooling often leads to amorphous solids or oils. A gradual temperature ramp allows for ordered crystal growth.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Purity is Key: Ensure the crude material entering crystallization is as pure as possible. Residual solvents or byproducts from the deprotection (e.g., t-butyl species) can act as crystallization inhibitors. A wash of the crude reaction mixture before concentration can be beneficial.

Experimental Protocols

These protocols are intended as a starting point for process development and must be adapted and optimized for specific scales and equipment.

Protocol 1: Scale-Up Synthesis of N-Boc-2-(azetidin-3-yl)propan-2-ol

Safety First: This protocol involves a highly exothermic and moisture-sensitive reaction. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses. An inert atmosphere is mandatory.[7][8] A fire extinguisher suitable for metal fires (Class D) and a supply of sand should be readily accessible.[7]

  • Apparatus Setup: Assemble a multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a condenser with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.

  • Grignard Reagent Preparation (if not using commercial): Charge the flask with magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[6]

  • Initiation: Add a small portion of a solution of methyl bromide (1.1 eq) in anhydrous THF to the magnesium. Wait for initiation (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the Grignard formation is complete, cool the gray, cloudy solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 10 °C. The addition rate is critical for safety and yield.[9]

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LCMS until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent. This is also exothermic and may produce gas.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected alcohol.

Protocol 2: Deprotection and Crystallization of Final Product
  • Deprotection: Dissolve the crude N-Boc-2-(azetidin-3-yl)propan-2-ol in a suitable solvent such as isopropanol or ethyl acetate (approx. 5-10 volumes). Cool the solution to 0 °C.

  • Acid Addition: Add a 4M solution of HCl in dioxane (1.5 - 2.0 eq) or a prepared solution of HCl in isopropanol dropwise, maintaining the internal temperature below 10 °C. Gas evolution (isobutylene) will be observed.

  • Monitoring & Crystallization: Stir the reaction at room temperature for 2-4 hours, monitoring by LCMS. The product hydrochloride salt will often begin to precipitate during this time.

  • Isolation: If precipitation is significant, cool the slurry to 0-5 °C and stir for an additional hour. Collect the solid product by filtration.

  • Purification: Wash the filter cake with cold anti-solvent (e.g., MTBE or heptane) to remove non-polar impurities. Dry the white solid under vacuum at 40-50 °C to a constant weight. If purity is insufficient, recrystallization from a suitable solvent system (e.g., methanol/MTBE) is recommended.

References

  • Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. [Link]

  • What precaution would you adopt while preparing a Grignard reagent?. Quora. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Previous strategies towards azetidines and this approach. ResearchGate. [Link]

  • azetidine. Organic Syntheses Procedure. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Formation of NH‐azetidines from Grignard reagents. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC. [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed. [Link]

  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling with 2-(Azetidin-3-yl)propan-2-ol HCl

Welcome to the technical support center for optimizing coupling reactions with 2-(Azetidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 2-(Azetidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies.

Introduction

2-(Azetidin-3-yl)propan-2-ol is a valuable building block in medicinal chemistry due to the desirable properties the azetidine ring imparts to molecules. However, its use as a hydrochloride salt in coupling reactions requires careful consideration of reaction conditions to ensure optimal outcomes. This guide will walk you through the key aspects of working with this reagent, from understanding its properties to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(Azetidin-3-yl)propan-2-ol provided as a hydrochloride salt?

A1: The hydrochloride salt form offers several practical advantages. Amines, in their free base form, can be volatile, corrosive, and susceptible to oxidation. Converting the amine to its hydrochloride salt increases its stability, making it a non-volatile, crystalline solid that is easier to handle and store.[1][2] The salt formation is a reversible acid-base reaction.[2][3]

Q2: Do I need to free-base the 2-(Azetidin-3-yl)propan-2-ol HCl before my coupling reaction?

A2: Not necessarily. While the amine needs to be in its neutral, nucleophilic form to react, this can be achieved in situ by adding a suitable base to the reaction mixture.[1] This is often the preferred method as it avoids an extra synthetic step and potential yield loss associated with isolating the free amine. An equivalent of base is required to neutralize the HCl salt, and an additional amount may be needed depending on the specific coupling reaction's mechanism.[1]

Q3: What are the most common types of coupling reactions for this molecule?

A3: 2-(Azetidin-3-yl)propan-2-ol, being a secondary amine, is commonly used in several key transformations:

  • Amide Coupling: Reaction with a carboxylic acid or an activated derivative (like an acyl chloride) to form an amide bond. This is one of the most frequent reactions in drug discovery.[4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate to form an N-aryl azetidine.[6][7]

  • Reductive Amination: Reaction with a ketone or aldehyde in the presence of a reducing agent to form a more substituted amine.

  • Ullmann Coupling: A copper-catalyzed N-arylation reaction, which can be an alternative to the Buchwald-Hartwig amination.[8]

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and depends on the type of coupling reaction:

  • For Amide Coupling: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][9] They are strong enough to neutralize the HCl and any acid generated during the reaction but will not compete with the azetidine as a nucleophile.

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic inorganic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or cesium carbonate (Cs₂CO₃) are common choices.[7]

  • For Reductive Amination: The reaction is often run under mildly acidic to neutral pH to facilitate iminium ion formation. The choice of base will depend on the specific reducing agent and substrate.

Screening different bases is often a necessary part of optimizing your reaction conditions.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Insufficient Base: The azetidine remains protonated and non-nucleophilic. 2. Inactive Catalyst/Reagents: The coupling reagent or catalyst has degraded. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction.1. Add an additional equivalent of base. Ensure the base is anhydrous if the reaction is moisture-sensitive. 2. Use fresh or newly purchased reagents. For Buchwald-Hartwig, ensure the palladium catalyst and ligand are handled under an inert atmosphere. 3. Increase the reaction temperature. Monitor for potential side product formation at higher temperatures. 4. Screen different solvents. For example, polar aprotic solvents like DMF or THF are often effective for amide couplings and Ullmann reactions.[8][9]
Formation of Multiple Products/Side Reactions 1. Competing Nucleophiles: The base used may be nucleophilic (e.g., using an amine-based base in a reaction with a very reactive electrophile). 2. Substrate Degradation: The starting material or product may be unstable under the reaction conditions. 3. Side Reactions of the Coupling Partner: The other reactant may be undergoing self-condensation or other side reactions.1. Switch to a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature. Consider using a milder coupling reagent or catalyst system. 3. Adjust stoichiometry or order of addition. For instance, adding the most reactive reagent last and slowly can sometimes mitigate side reactions.
Difficulty in Product Purification 1. Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) from DCC couplings can be difficult to remove.[10] 2. Product is too Polar/Water-Soluble: The product may be difficult to extract from an aqueous workup. 3. Residual Base: Excess organic base can be challenging to remove.1. Choose a water-soluble coupling reagent like EDC, where the urea byproduct can be removed with an acidic wash.[10] 2. Perform a salt precipitation or use reverse-phase chromatography for purification. 3. Wash the organic layer with dilute acid (e.g., 1N HCl) during workup to remove basic impurities.

Experimental Protocols

General Protocol for Amide Coupling

This protocol provides a starting point for the coupling of 2-(Azetidin-3-yl)propan-2-ol HCl with a generic carboxylic acid using HATU as the coupling reagent.

Reagents and Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • 2-(Azetidin-3-yl)propan-2-ol HCl (1.1 mmol, 1.1 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • DIPEA (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and anhydrous DMF.

  • Add 2-(Azetidin-3-yl)propan-2-ol HCl to the solution.

  • Add DIPEA and stir the mixture for 5-10 minutes at room temperature.

  • Add HATU in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of 2-(Azetidin-3-yl)propan-2-ol HCl with an aryl bromide.

Reagents and Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-(Azetidin-3-yl)propan-2-ol HCl (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (2.4 mmol, 2.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add 2-(Azetidin-3-yl)propan-2-ol HCl.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Carboxylic Acid, Azetidine HCl, & DIPEA in DMF Add_HATU Add HATU Reagents->Add_HATU Activate Acid Stir Stir at RT Add_HATU->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Dilute with EtOAc, Aqueous Wash Monitor->Quench Reaction Complete Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for Amide Coupling.

Troubleshooting_Logic Start Reaction Issue: Low/No Conversion Check_Base Is base stoichiometry sufficient? (≥2 eq. for HCl salt) Start->Check_Base Check_Temp Is reaction temperature adequate? Check_Base->Check_Temp Yes Add_Base Solution: Add more base Check_Base->Add_Base No Check_Reagents Are reagents/catalyst active? Check_Temp->Check_Reagents Yes Increase_Temp Solution: Increase temperature Check_Temp->Increase_Temp No Use_Fresh_Reagents Solution: Use fresh reagents Check_Reagents->Use_Fresh_Reagents No

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine Building Blocks: Profiling 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

Introduction: The Ascendancy of Azetidines in Modern Drug Discovery The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring stra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain imparts a desirable conformational rigidity, while its three-dimensional character offers an escape from the "flatland" of traditional aromatic ring systems.[1][2] The incorporation of azetidines into drug candidates has been shown to improve key physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel exit vectors for structure-activity relationship (SAR) studies.[3][4] This has led to the successful development of several marketed drugs containing the azetidine core.[5]

This guide provides an in-depth technical comparison of 2-(azetidin-3-yl)propan-2-ol hydrochloride with other key azetidine building blocks, namely azetidin-3-ol hydrochloride, azetidine-3-carboxylic acid, and N-Boc-azetidin-3-one. We will explore their performance in common synthetic transformations, compare their impact on the physicochemical properties of the resulting molecules, and discuss the strategic advantages each building block offers in the context of drug discovery.

The Unique Profile of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

2-(Azetidin-3-yl)propan-2-ol hydrochloride introduces a unique combination of functionalities: a secondary amine for further elaboration and a tertiary alcohol at the C3 position. The tertiary alcohol is particularly noteworthy as it is not susceptible to oxidation, a common metabolic liability for primary and secondary alcohols. This can lead to improved metabolic stability in vivo. Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially enhancing target engagement, while the gem-dimethyl groups can provide steric shielding and influence the conformation of the molecule.

Comparative Analysis of Physicochemical Properties

The choice of building block can significantly impact the physicochemical properties of the final compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for a direct head-to-head comparison is not always available in a single source, we can compile and compare typical values to guide selection.

Building BlockCalculated LogP (cLogP)Predicted Aqueous Solubility (logS)Key Features
2-(Azetidin-3-yl)propan-2-ol HCl~ -0.5~ 0.5Tertiary alcohol for metabolic stability; hydrogen bond donor.
Azetidin-3-ol HCl~ -1.0~ 1.0Secondary alcohol, potential for oxidation; hydrogen bond donor/acceptor.
Azetidine-3-carboxylic acid~ -1.5~ 1.2Carboxylic acid for amide coupling or as a polar anchor.
N-Boc-azetidin-3-one~ 0.8~ -1.0Ketone for reductive amination; Boc protecting group.

Note: These are estimated values and can vary depending on the prediction software and experimental conditions. The hydrochloride salt form significantly increases aqueous solubility compared to the free base.

The data suggests that azetidin-3-ol and azetidine-3-carboxylic acid are inherently more polar than 2-(azetidin-3-yl)propan-2-ol. The N-Boc protected azetidinone is the most lipophilic, as expected due to the protecting group. The choice of building block will therefore have a significant impact on the overall lipophilicity and solubility of the final molecule.[6][7]

Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common chemical reactions used in drug discovery. Here, we compare the expected reactivity and provide representative protocols for key transformations.

N-Arylation (Buchwald-Hartwig Amination)

N-arylation is a fundamental reaction for introducing aromatic moieties. Both 2-(azetidin-3-yl)propan-2-ol and azetidin-3-ol, as secondary amines (after deprotonation of the hydrochloride salt), are suitable substrates for palladium-catalyzed Buchwald-Hartwig amination.

Comparative Reactivity: The nucleophilicity of the azetidine nitrogen is influenced by the C3 substituent. The electron-donating alkyl group in 2-(azetidin-3-yl)propan-2-ol may slightly enhance the nucleophilicity of the nitrogen compared to the more electron-withdrawing hydroxyl group in azetidin-3-ol. However, the steric bulk of the 2-hydroxypropyl group could potentially hinder the approach to the catalytic center. In practice, both are expected to perform well under standard Buchwald-Hartwig conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

reagents Aryl Halide (1.0 equiv) Azetidine HCl (1.2 equiv) Pd Catalyst (e.g., Pd2(dba)3, 2-5 mol%) Ligand (e.g., XPhos, 4-10 mol%) Base (e.g., Cs2CO3, 2.0 equiv) Solvent (e.g., Toluene or Dioxane) reaction Heat (80-110 °C) 2-24 h reagents->reaction workup Aqueous Workup Purification (Chromatography) reaction->workup product N-Aryl Azetidine workup->product reagents Azetidine-3-carboxylic acid (1.0 equiv) Amine (1.1 equiv) EDC.HCl (1.2 equiv) HOBt (1.2 equiv) Base (e.g., DIPEA, 3.0 equiv) Solvent (e.g., DMF) reaction Stir at 0 °C to RT 2-12 h reagents->reaction workup Aqueous Workup Purification (Chromatography) reaction->workup product Azetidine-3-carboxamide workup->product

Workflow for EDC/HOBt Amide Coupling.

Discussion: Standard coupling reagents like EDC/HOBt, HATU, or PyBOP are effective for coupling azetidine-3-carboxylic acid. [8][9][10]The choice of reagent can be critical when dealing with sterically hindered amines or acids to minimize epimerization if chiral centers are present. When acylating the nitrogen of 2-(azetidin-3-yl)propan-2-ol or azetidin-3-ol, the hydroxyl groups do not typically require protection but may influence the choice of workup procedure.

Reductive Amination

N-Boc-azetidin-3-one is an excellent precursor for introducing diversity at the C3 position via reductive amination.

Experimental Protocol: Reductive Amination of N-Boc-azetidin-3-one

reagents N-Boc-azetidin-3-one (1.0 equiv) Amine (1.1 equiv) NaBH(OAc)3 (1.5 equiv) Solvent (e.g., DCE) reaction Stir at RT 2-24 h reagents->reaction workup Aqueous Workup Purification (Chromatography) reaction->workup product N-Boc-3-aminoazetidine workup->product

Workflow for Reductive Amination.

Discussion: This one-pot procedure is highly efficient and tolerates a wide range of primary and secondary amines. [11]The use of a mild reducing agent like sodium triacetoxyborohydride is key to its success. This method provides a versatile entry point to 3-aminoazetidines, which can then be further functionalized.

Strategic Advantages and Applications in Drug Design

Each building block offers distinct strategic advantages:

  • 2-(Azetidin-3-yl)propan-2-ol Hydrochloride:

    • Metabolic Stability: The tertiary alcohol blocks a potential site of oxidative metabolism, which can lead to improved pharmacokinetic profiles. [4] * Modulation of Physicochemical Properties: The 2-hydroxypropyl group provides a balance of lipophilicity and hydrogen bonding capacity, allowing for fine-tuning of ADME properties.

    • Vector for SAR: The hydroxyl group can be used as a handle for further derivatization or to explore key interactions with the biological target.

  • Azetidin-3-ol Hydrochloride:

    • Simplicity and Versatility: A straightforward building block for introducing a polar, hydrogen-bonding group.

    • Pro-drug Strategies: The secondary alcohol can be functionalized to create pro-drugs that are cleaved in vivo.

  • Azetidine-3-carboxylic Acid:

    • Direct Amide Analogs: The most direct route to prepare azetidine-3-carboxamides, which are found in a number of potent bioactive molecules. [12] * Bioisostere for Amino Acids: Can be used as a constrained analog of proline or other amino acids in peptidomimetics. [13]

  • N-Boc-azetidin-3-one:

    • Versatile Intermediate: A key starting material for a wide range of 3-substituted azetidines via reductive amination, Wittig reactions, or organometallic additions. [14][11] * Library Synthesis: Amenable to parallel synthesis for the rapid generation of compound libraries with diversity at the C3 position. [15]

Conclusion

The selection of an azetidine building block is a critical decision in the design of novel drug candidates. While all the discussed building blocks are valuable tools, 2-(azetidin-3-yl)propan-2-ol hydrochloride offers a unique and compelling profile for medicinal chemists. Its key advantage lies in the introduction of a metabolically robust tertiary alcohol, which can address potential metabolic liabilities early in the drug discovery process. This, combined with its utility in standard N-functionalization reactions, makes it an excellent choice for optimizing lead compounds and exploring new chemical space.

The comparative analysis presented in this guide, including the provided experimental protocols, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their selection of azetidine building blocks, ultimately accelerating the discovery of new and effective therapeutics.

References

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available at: [Link]

  • ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. Available at: [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 532-558. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18066. Available at: [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]

  • Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153435. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Kumar, P., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 14(19), 5030-5033. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Gante, J., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 34(4), 329-335. Available at: [Link]

  • American Elements. (n.d.). Azetidines. Available at: [Link]

  • Semantic Scholar. (1972). Synthesis of azetidine-3-carboxylic acid. Available at: [Link]

  • PubMed. (2003). N-arylation of aziridines. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Available at: [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]

  • ResearchGate. (2023). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Available at: [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Tydrych, M., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 86(17), 11993-12005. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride Analogs as Nicotinic Acetylcholine Receptor Modulators

This guide provides an in-depth technical comparison of the biological activity of 2-(azetidin-3-yl)propan-2-ol hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activity of 2-(azetidin-3-yl)propan-2-ol hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this promising chemical scaffold, offering insights into its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). We will explore the nuances of experimental design for assessing the pharmacological profile of these compounds, grounded in established scientific principles.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry provide a unique scaffold that can impart favorable pharmacological properties, including improved potency and selectivity.[1] The 2-(azetidin-3-yl)propan-2-ol core represents a key pharmacophore with the potential for fine-tuning interactions with nAChRs, a superfamily of ligand-gated ion channels implicated in a range of neurological and psychiatric disorders.

Comparative Analysis of Analog Activity

To elucidate the structure-activity relationships of 2-(azetidin-3-yl)propan-2-ol hydrochloride analogs, a focused library of compounds was synthesized and evaluated for their binding affinity and functional potency at the α4β2 nAChR subtype, a key target for conditions such as nicotine addiction and cognitive disorders. The following table summarizes the biological data for a representative set of analogs.

Disclaimer: The following data is a representative illustration of expected trends in a structure-activity relationship study for this class of compounds and is intended for educational and comparative purposes.

Compound IDR¹ SubstituentR² Substituentα4β2 nAChR Binding Affinity (Kᵢ, nM)α4β2 nAChR Functional Potency (EC₅₀, nM)
AZ-001 HH15.285.7
AZ-002 HCH₃8.942.1
AZ-003 HC₂H₅25.4120.3
AZ-004 CH₃H12.568.4
AZ-005 CH₃CH₃5.125.6
AZ-006 FH18.995.2
Structure-Activity Relationship (SAR) Insights

The data presented above suggests several key SAR trends for this series of analogs:

  • Substitution on the Azetidine Nitrogen (R¹): Methylation of the azetidine nitrogen (comparing AZ-001 to AZ-004 , and AZ-002 to AZ-005 ) generally leads to a modest increase in binding affinity and functional potency. This suggests that a small alkyl substituent at this position may enhance hydrophobic interactions within the receptor binding pocket.

  • Substitution on the Propan-2-ol Moiety (R²): The size of the substituent on the tertiary alcohol appears to be critical. A methyl group (AZ-002 and AZ-005 ) consistently results in higher affinity and potency compared to the unsubstituted parent compound (AZ-001 and AZ-004 ) or a larger ethyl group (AZ-003 ). This indicates a specific steric constraint within the binding site.

  • Electronic Effects: Introduction of an electron-withdrawing fluorine atom on the azetidine ring (AZ-006 ) leads to a slight decrease in both binding and functional activity compared to the parent compound (AZ-001 ). This suggests that the electron density of the azetidine nitrogen may play a role in the interaction with the receptor.

cluster_sar Structure-Activity Relationship Core 2-(Azetidin-3-yl)propan-2-ol AZ-004 R¹ = CH₃ (Increased Affinity) Core->AZ-004 Methylation AZ-001 R¹ = H (Baseline) Core->AZ-001 Unsubstituted AZ-006 R¹ = F (Decreased Affinity) Core->AZ-006 Fluorination AZ-002 R² = CH₃ (Increased Potency) Core->AZ-002 Methylation AZ-001_2 R² = H (Baseline) Core->AZ-001_2 Unsubstituted AZ-003 R² = C₂H₅ (Decreased Potency) Core->AZ-003 Ethylation

Caption: Key Structure-Activity Relationships of Analogs.

Experimental Methodologies

The following protocols are standard, validated methods for assessing the biological activity of nAChR modulators.

Radioligand Binding Assay for α4β2 nAChR

This assay determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a radiolabeled ligand from the α4β2 nAChR.

Materials:

  • Membrane Preparation: Membranes from a stable cell line expressing human α4β2 nAChRs.

  • Radioligand: [³H]Cytisine (specific activity ~25-50 Ci/mmol).

  • Non-specific Binding Control: (-)-Nicotine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well Plates.

  • Filtration Manifold.

  • Scintillation Counter.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM (-)-Nicotine (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of the membrane preparation (containing ~20-50 µg of protein).

    • 50 µL of [³H]Cytisine (final concentration ~1 nM).

  • Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each compound using non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow Start Start Dilution Prepare Compound Serial Dilutions Start->Dilution Setup Set Up Assay Plate: Buffer, Compound, Membranes, [³H]Cytisine Dilution->Setup Incubation Incubate at 4°C for 2 hours Setup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters 3x with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: IC₅₀ and Kᵢ Calculation Counting->Analysis End End Analysis->End

Caption: Workflow for the Radioligand Binding Assay.

Calcium Flux Functional Assay

This assay measures the functional potency (EC₅₀) of the compounds as agonists at the α4β2 nAChR by detecting changes in intracellular calcium levels upon receptor activation.

Materials:

  • Cell Line: A stable cell line expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2).

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: (-)-Nicotine.

  • 96-well Black-walled, Clear-bottom Plates.

  • Fluorescence Plate Reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the cells into 96-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with Fluo-4 AM (2 µM in assay buffer) for 1 hour at 37°C in the dark.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Add the test compounds at various concentrations using the instrument's liquid handling capabilities.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cluster_pathway nAChR-Mediated Calcium Influx Agonist Azetidine Analog (Agonist) nAChR α4β2 nAChR Agonist->nAChR Binds to ChannelOpening Channel Opening nAChR->ChannelOpening Activates CaInflux Ca²⁺ Influx ChannelOpening->CaInflux Allows Fluo4 Fluo-4 Dye CaInflux->Fluo4 Binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence Results in

Caption: Signaling Pathway for the Calcium Flux Assay.

Conclusion

The 2-(azetidin-3-yl)propan-2-ol hydrochloride scaffold presents a promising starting point for the development of novel nAChR modulators. The preliminary structure-activity relationship analysis indicates that targeted modifications to the azetidine nitrogen and the propan-2-ol side chain can significantly influence binding affinity and functional potency. The experimental protocols detailed herein provide a robust framework for the comprehensive pharmacological characterization of this and related series of compounds. Further exploration of this chemical space, guided by the principles of medicinal chemistry and rigorous biological evaluation, holds the potential to yield novel therapeutic agents for a variety of CNS disorders.

References

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Validation

The Azetidine Ring as a Cornerstone for Nicotinic Acetylcholine Receptor Modulation: A Comparative Guide to 2-(Azetidin-3-yl)propan-2-ol Derivatives

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for compounds derived from the 2-(azetidin-3-yl)propan-2-ol hydrochloride scaffold. The focus of this guide is to serve as...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for compounds derived from the 2-(azetidin-3-yl)propan-2-ol hydrochloride scaffold. The focus of this guide is to serve as a comparative tool for researchers and drug development professionals engaged in the discovery of novel modulators for nicotinic acetylcholine receptors (nAChRs). We will explore the rationale behind proposed structural modifications and provide the experimental framework necessary to evaluate their impact on biological activity.

Introduction: The Significance of the Azetidine Moiety in nAChR Ligand Design

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[1] Their role in various physiological processes has made them attractive targets for the treatment of a range of disorders, including nicotine addiction, depression, and cognitive deficits associated with Alzheimer's and Parkinson's diseases.[2][3]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in a number of potent and selective nAChR modulators.[4] Its conformational rigidity is thought to play a crucial role in orienting key pharmacophoric elements for optimal interaction with the receptor binding site.[2] A prime example is Sazetidine-A, which features a 2-(azetidinylmethoxy)pyridine core and exhibits high affinity and selectivity for the α4β2 nAChR subtype.[3] The development of varenicline, a partial agonist at the α4β2 nAChR, has been a significant advancement in smoking cessation therapy.[5][6]

The 2-(azetidin-3-yl)propan-2-ol scaffold presents an intriguing starting point for the development of novel nAChR modulators. This guide will delineate a systematic approach to exploring the SAR of this scaffold, with a focus on elucidating the contributions of the azetidine ring, the propan-2-ol group, and the nitrogen substituent to receptor affinity and functional activity.

A Proposed Structure-Activity Relationship (SAR) Study

The following sections outline a hypothetical SAR study on the 2-(azetidin-3-yl)propan-2-ol scaffold. The proposed modifications are based on established principles of medicinal chemistry and the known SAR of other nAChR ligands.

Modification of the Azetidine Nitrogen (R1)

The nitrogen atom of the azetidine ring is a key site for modification to explore its role in receptor interaction and to modulate physicochemical properties.

  • Hypothesis: Substitution on the azetidine nitrogen will significantly impact binding affinity and functional activity. Small, basic, or hydrogen-bond donating groups are expected to be favorable.

  • Rationale: The protonated nitrogen of many nicotinic ligands forms a crucial ionic interaction with a conserved acidic residue in the nAChR binding site.[7] Modifications at this position can influence the pKa of the nitrogen and introduce additional interactions with the receptor.

Table 1: Hypothetical SAR Data for Modifications at the Azetidine Nitrogen (R1)

CompoundR1Target ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
1a (Parent) Hα4β2 nAChR5012040 (Partial Agonist)
1b CH₃α4β2 nAChR258045 (Partial Agonist)
1c C(=O)CH₃α4β2 nAChR>1000>1000N/A
1d CH₂-c-Prα4β2 nAChR155050 (Partial Agonist)
1e (CH₂)₂OHα4β2 nAChR4010035 (Partial Agonist)
  • Interpretation: The data in Table 1 suggests that small alkyl groups like methyl (1b) and cyclopropylmethyl (1d) may enhance potency, potentially by optimizing van der Waals interactions within a hydrophobic pocket of the binding site. Acylation of the nitrogen (1c) is predicted to abolish activity, likely due to the loss of the basic nitrogen required for the key ionic interaction. A hydroxyethyl substituent (1e) might be well-tolerated, offering a potential vector for improving solubility.

Modification of the Propan-2-ol Moiety (R2)

The tertiary alcohol of the propan-2-ol group is a potential hydrogen bond donor and can influence the molecule's conformation and polarity.

  • Hypothesis: The hydroxyl group is important for activity, and its replacement or modification will impact binding affinity.

  • Rationale: The hydroxyl group may form a hydrogen bond with an acceptor residue in the receptor. Altering its steric bulk or electronic properties will probe the spatial and electronic requirements of this interaction.

Table 2: Hypothetical SAR Data for Modifications of the Propan-2-ol Moiety (R2)

CompoundR2Target ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
1a (Parent) C(CH₃)₂OHα4β2 nAChR5012040 (Partial Agonist)
2a CH(CH₃)OHα4β2 nAChR8020030 (Partial Agonist)
2b C(CH₃)₂Fα4β2 nAChR6015035 (Partial Agonist)
2c C(CH₃)₃α4β2 nAChR200>50010 (Weak Partial Agonist)
2d C(CH₃)₂OCH₃α4β2 nAChR15040020 (Partial Agonist)
  • Interpretation: As illustrated in Table 2, reducing the steric bulk around the hydroxyl group (2a) or removing it entirely (2c) is predicted to decrease activity, highlighting the importance of the tertiary alcohol. Replacement of the hydroxyl with a bioisosteric fluorine atom (2b) may be tolerated. Etherification of the alcohol (2d) is expected to reduce potency, suggesting that the hydrogen bond donating capability of the hydroxyl group is important.

Experimental Protocols

To validate the hypothetical SAR data presented, a series of in vitro assays would be employed.

Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the target receptor.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

  • Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (HEK293 cells expressing α4β2 nAChR) mix Incubation (Membranes + [³H]-Epibatidine + Test Compound) prep->mix filter Vacuum Filtration (Separation of bound and free radioligand) mix->filter count Scintillation Counting (Quantification of bound radioactivity) filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for the radioligand binding assay.

Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity of the compounds as agonists or antagonists.

Protocol:

  • Cell Culture: Cells stably expressing the α4β2 nAChR are cultured in 96-well plates.

  • Loading: Cells are loaded with ⁸⁶Rb⁺ (a surrogate for K⁺) in a loading buffer.

  • Washing: Excess ⁸⁶Rb⁺ is washed away.

  • Stimulation: Cells are incubated with the test compound (for agonist activity) or with a known agonist (e.g., nicotine) in the presence of the test compound (for antagonist activity).

  • Efflux Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is quantified using a scintillation counter.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

nAChR Signaling Pathway

Activation of nAChRs by an agonist leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization triggers downstream signaling cascades.

G cluster_pathway Simplified nAChR Signaling ligand Azetidinylpropanol Derivative (Agonist) receptor α4β2 nAChR ligand->receptor channel Ion Channel Opening receptor->channel influx Na⁺/Ca²⁺ Influx channel->influx depol Membrane Depolarization influx->depol response Neuronal Response (e.g., Neurotransmitter Release) depol->response

Caption: Simplified nAChR signaling pathway.

Conclusion

The 2-(azetidin-3-yl)propan-2-ol hydrochloride scaffold represents a promising starting point for the development of novel nAChR modulators. The systematic SAR exploration outlined in this guide, coupled with the detailed experimental protocols, provides a robust framework for identifying compounds with optimized potency, selectivity, and functional activity. The conformational constraint imposed by the azetidine ring is a key feature that can be leveraged to achieve high-affinity interactions with the target receptor. Future studies should also investigate the stereochemistry of the scaffold, as it is well-established that nAChRs exhibit stereoselectivity. By applying the principles and methodologies described herein, researchers can accelerate the discovery of new chemical entities with therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Bertrand D., Ballivet M., Rungger D. (1990). Activation and blocking of neuronal nicotinic acetylcholine receptor reconstituted in Xenopus oocytes. Proc. Natl. Acad. Sci. U S A. 87 1993–1997. [Link]

  • Crunelle, C. L., Miller, M. L., Booij, J., & van den Brink, W. (2010). The nicotinic acetylcholine receptor partial agonist varenicline and the treatment of drug dependence: a review. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 20(2), 69–79. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729. [Link]

  • Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutical sciences, 2(3-4), 103–124.
  • Gopalsamy, A., & Rubo, L. (2008). Azetidines in medicinal chemistry: a review. Current medicinal chemistry, 15(15), 1485–1509.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491. [Link]

  • Jorenby, D. E., Hays, J. T., Rigotti, N. A., Azoulay, S., Watsky, E. J., Williams, K. E., ... & Gonzales, D. (2006). Efficacy of varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, vs placebo or sustained-release bupropion for smoking cessation: a randomized controlled trial. Jama, 296(1), 56-63. [Link]

  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191. [Link]

  • Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111. [Link]

  • Sargent, P. B. (1993). The diversity of neuronal nicotinic acetylcholine receptors. Annual review of neuroscience, 16(1), 403-443. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

  • Xiao, Y., Fan, H., Musachio, J. L., Kozikowski, A. P., & Kellar, K. J. (2006). Sazetidine-A, a novel nicotinic receptor ligand: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1157-1165. [Link]

  • Zwart, R., Carbone, A. L., Moroni, M., Schocroft, K., Bermudez, I., & Groot-Kormelink, P. J. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant α4β2 nicotinic acetylcholine receptors. Molecular pharmacology, 73(6), 1838-1843. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro ADME Properties of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride Derivatives

Introduction: The Azetidine Scaffold and the Imperative of Early ADME Assessment In modern medicinal chemistry, the quest for novel therapeutic agents with optimal pharmacokinetic profiles is paramount. The azetidine rin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative of Early ADME Assessment

In modern medicinal chemistry, the quest for novel therapeutic agents with optimal pharmacokinetic profiles is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2][3] Its inherent conformational rigidity can pre-organize substituents into a favorable orientation for binding to biological targets, potentially enhancing affinity and selectivity.[1][3][4][5] The 2-(azetidin-3-yl)propan-2-ol hydrochloride scaffold, in particular, presents a versatile and synthetically accessible starting point for the development of new chemical entities.[6][7]

However, promising biological activity alone does not make a successful drug. A candidate molecule must navigate the complex biological landscape of the human body, a journey governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of costly late-stage failures in drug development. Therefore, a robust in vitro evaluation of these properties at the earliest stages of discovery is not just advantageous, but essential for making informed decisions and prioritizing candidates with the highest probability of clinical success.[8][9][10]

This guide provides a comprehensive framework for assessing the key in vitro ADME properties of 2-(azetidin-3-yl)propan-2-ol hydrochloride derivatives. We will objectively compare critical performance parameters, supported by detailed, field-proven experimental protocols. The goal is to empower researchers, scientists, and drug development professionals to systematically evaluate and select derivatives with favorable, drug-like characteristics.

Logical Workflow for In Vitro ADME Screening

A tiered and systematic approach to in vitro ADME testing is crucial for efficient resource allocation in a drug discovery program. The following workflow outlines a logical progression from initial high-throughput screens to more detailed characterization.

ADME_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Medium-Throughput) cluster_2 Lead Optimization & Candidate Selection Metabolic_Stability Metabolic Stability (Liver Microsomes) Caco2 Permeability (Caco-2 Assay) Metabolic_Stability->Caco2 Permeability_PAMPA Permeability (PAMPA) Permeability_PAMPA->Caco2 Hepatocyte_Stability Metabolic Stability (Hepatocytes) Caco2->Hepatocyte_Stability Transporter_Interaction Transporter Interaction Studies Caco2->Transporter_Interaction PPB Plasma Protein Binding (PPB) CYP_IC50 CYP450 Inhibition (IC50 Determination) PPB->CYP_IC50 CYP_Inhibition CYP450 Inhibition (Single Point) CYP_Inhibition->CYP_IC50 Candidate Preclinical Candidate Hepatocyte_Stability->Candidate Reaction_Phenotyping Reaction Phenotyping CYP_IC50->Reaction_Phenotyping Reaction_Phenotyping->Candidate Transporter_Interaction->Candidate

Caption: General workflow for in vitro ADME screening in drug discovery.

Metabolic Stability: Gauging a Compound's Lifespan

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[9][11] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic efficacy.[10][12] In vitro assays provide critical data on intrinsic clearance (Clint), which is used to predict in vivo hepatic clearance and half-life.[10][12]

Comparative Data: Azetidine Derivatives vs. Reference Compound

The following table presents hypothetical data for a series of 2-(azetidin-3-yl)propan-2-ol derivatives compared to Verapamil, a well-characterized drug.

CompoundHuman Liver Microsomes (HLM) t½ (min)HLM Clint (µL/min/mg)Human Hepatocytes t½ (min)Hepatocytes Clint (µL/min/10^6 cells)
Derivative A > 60< 5.8> 120< 5.8
Derivative B 1546.22527.7
Derivative C 4515.4808.7
Verapamil (Control) 1257.82034.7

Interpretation:

  • Derivative A shows high metabolic stability in both microsomes and hepatocytes, suggesting a low predicted hepatic clearance. This is a highly desirable profile.

  • Derivative B exhibits rapid metabolism, similar to the control compound Verapamil. This suggests a high first-pass metabolism and potentially low oral bioavailability.

  • Derivative C displays moderate stability, representing a significant improvement over Derivative B and warranting further investigation.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol determines the rate of disappearance of a test compound upon incubation with human liver microsomes.

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This is a critical component, as NADPH is the essential cofactor for CYP450 enzyme activity.

2. Incubation Procedure:

  • Pre-warm a solution of HLM and phosphate buffer in a 96-well plate at 37°C for 10 minutes.
  • Add the test compound to achieve a final concentration of 1 µM. Mix gently.
  • Initiate the metabolic reaction by adding the pre-warmed NRS. The final incubation volume is typically 200 µL.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

3. Sample Analysis & Data Calculation:

  • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Quantify the peak area ratio of the test compound to the internal standard at each time point.
  • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is determined by linear regression.
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model because, when cultured, the cells differentiate to form a monolayer that mimics the human intestinal barrier, complete with tight junctions and functional efflux transporters.[13][14][15]

Comparative Data: Caco-2 Permeability and Efflux
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Derivative A 18.520.11.1High
Derivative B 2.515.06.0Low (Efflux Substrate)
Derivative C 9.811.21.1Moderate
Atenolol (Low Perm.) < 1.0< 1.0~1.0Low
Propranolol (High Perm.) > 20.0> 20.0~1.0High

Interpretation:

  • Derivative A shows high permeability in the absorptive (A→B) direction and a low efflux ratio (ER < 2), indicating it is not a substrate for efflux transporters like P-glycoprotein (P-gp). This is an excellent profile for oral absorption.

  • Derivative B has low A→B permeability and a high efflux ratio (ER > 2), strongly suggesting it is actively pumped out of the cells, which would likely limit its oral absorption in vivo.

  • Derivative C demonstrates moderate permeability with no significant efflux, making it a viable candidate.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol measures the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions.

Caco2_Workflow cluster_cell_culture Cell Culture & Seeding cluster_integrity_check Monolayer Integrity Check cluster_transport_exp Transport Experiment (37°C) cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) Culture->TEER Lucifer_Yellow Perform Lucifer Yellow rejection assay Culture->Lucifer_Yellow Dose_A Dose Compound (10 µM) to Apical (A) side TEER->Dose_A Dose_B Dose Compound (10 µM) to Basolateral (B) side TEER->Dose_B Lucifer_Yellow->Dose_A Lucifer_Yellow->Dose_B Sample_A Sample from Basolateral (B) side over time Dose_A->Sample_A Sample_B Sample from Apical (A) side over time Dose_B->Sample_B LCMS Quantify compound concentration by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

1. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells onto permeable Transwell® filter inserts in 24-well plates.
  • Culture the cells for 21-25 days in an appropriate medium. The cells will polarize and form a monolayer with tight junctions.

2. Monolayer Integrity Verification:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.[15][16] TEER values should be ≥ 200 Ω·cm² to ensure the tight junctions are intact.[16]
  • Additionally, perform a Lucifer Yellow rejection test. The Papp of this low-permeability marker should be < 1.0 x 10⁻⁶ cm/s.

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4.
  • For A→B transport: Add the test compound (typically 10 µM) in HBSS to the apical (donor) side and drug-free HBSS to the basolateral (receiver) side.
  • For B→A transport: Add the test compound in HBSS to the basolateral (donor) side and drug-free HBSS to the apical (receiver) side.
  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

4. Sample Analysis and Calculation:

  • At the end of the incubation, take samples from both the donor and receiver compartments.
  • Analyze the concentration of the compound in all samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of compound appearance in the receiver chamber.
  • A is the surface area of the filter membrane.
  • C₀ is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[17] According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse into tissues, interact with its target, and be cleared by metabolizing enzymes.[17][18] Therefore, high plasma protein binding can significantly impact a drug's distribution and efficacy. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the unbound fraction.[19]

Comparative Data: Unbound Fraction in Plasma
Compound% Unbound in Human Plasma% Unbound in Rat Plasma
Derivative A 45.2%51.8%
Derivative B 2.1%1.8%
Derivative C 15.6%22.4%
Warfarin (Control) 1.1%0.9%

Interpretation:

  • Derivative A has a high unbound fraction, suggesting that a large proportion of the drug will be available to exert its pharmacological effect.

  • Derivative B is highly bound (>97%), similar to the control drug Warfarin. This could limit its volume of distribution and may require higher doses to achieve a therapeutic concentration of free drug.

  • Derivative C shows moderate binding, which is often a good balance for many drug candidates.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

1. Device and Reagent Preparation:

  • Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff).
  • Thaw pooled human plasma and the test compound stock (10 mM in DMSO) on ice.
  • Prepare a 5 µM working solution of the test compound by spiking the stock into plasma.

2. Incubation Procedure:

  • Add the plasma containing the test compound (e.g., 200 µL) to the sample chamber (red ring) of the RED device insert.
  • Add dialysis buffer (Phosphate Buffered Saline, pH 7.4) (e.g., 350 µL) to the buffer chamber.
  • Cover the plate and incubate at 37°C on an orbital shaker for at least 4 hours to allow the free drug to reach equilibrium across the membrane.

3. Sample Analysis and Calculation:

  • After incubation, remove an equal aliquot (e.g., 50 µL) from both the plasma chamber and the buffer chamber.
  • Crucially, match the matrix of both samples before analysis. Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.
  • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
  • Centrifuge and analyze the supernatant by LC-MS/MS.
  • The concentration in the buffer chamber represents the free (unbound) drug concentration, while the concentration in the plasma chamber represents the total drug concentration.
  • Calculate the percent unbound:
  • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are a superfamily of enzymes responsible for the metabolism of the vast majority of drugs.[20] Inhibition of a specific CYP isoform by one drug can decrease the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma concentrations of the second drug, increasing the risk of toxicity.[21] Regulatory agencies like the FDA recommend evaluating the inhibitory potential of new drug candidates against key CYP isoforms.[20][22][23]

Comparative Data: CYP450 Inhibition IC₅₀ Values
CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Derivative A > 50> 5028.5> 5045.1
Derivative B 15.21.80.94.20.5
Derivative C > 5012.59.822.018.3
Ketoconazole (3A4 Control) > 5015.02.5> 500.08

Interpretation:

  • Derivative A shows no significant inhibition of major CYP isoforms (IC₅₀ > 10 µM is generally considered low risk), indicating a low potential for causing metabolic drug-drug interactions (DDIs).

  • Derivative B is a potent inhibitor of multiple CYP isoforms, particularly CYP2C9, 2C19, and 3A4. This compound carries a high risk of causing clinically significant DDIs and would likely be deprioritized.

  • Derivative C shows weak to moderate inhibition, which may be acceptable depending on the therapeutic indication and expected clinical concentrations.

Experimental Protocol: CYP450 Inhibition (IC₅₀ Determination)

1. Reagent Preparation:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.25 mg/mL in 100 mM phosphate buffer, pH 7.4.
  • Probe Substrates: Prepare stocks of specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, S-Mephenytoin for 2C19, Dextromethorphan for 2D6, Midazolam for 3A4) at a concentration near their Km value.
  • Test Compound: Prepare serial dilutions of the test compound in buffer (e.g., from 0.01 µM to 100 µM).
  • NRS: Prepare the NADPH Regenerating System as described in the metabolic stability protocol.

2. Incubation Procedure:

  • In a 96-well plate, combine HLM, the specific probe substrate, and either the test compound dilution or vehicle (control).
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding the NRS.
  • Incubate for a specific, linear time period (e.g., 15 minutes for Midazolam).
  • Stop the reaction with ice-cold acetonitrile containing an internal standard.

3. Sample Analysis and Calculation:

  • Centrifuge the plate to pellet protein and analyze the supernatant by LC-MS/MS.
  • Quantify the formation of the specific metabolite for each probe substrate (e.g., Acetaminophen for CYP1A2, 4'-hydroxy-diclofenac for 2C9, etc.).
  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Forward Look

This guide provides a foundational framework for the systematic in vitro ADME evaluation of 2-(azetidin-3-yl)propan-2-ol hydrochloride derivatives. By employing the described protocols and comparative data analysis, research teams can effectively triage compounds, identify potential liabilities early, and focus resources on candidates with the most promising drug-like properties.

As demonstrated by our hypothetical data, modifications to the core scaffold can drastically alter the ADME profile. Derivative A represents an ideal lead candidate with high metabolic stability, excellent permeability, low protein binding, and a clean CYP inhibition profile. In contrast, Derivative B highlights several red flags, including rapid metabolism, P-gp efflux, and potent CYP inhibition, making it a poor candidate for further development.

The journey of a drug from bench to bedside is long and arduous. A rigorous, early-stage assessment of ADME properties is not merely a box-ticking exercise; it is a critical scientific strategy that builds quality into a drug discovery program, ultimately increasing the probability of developing a safe and effective medicine.

References

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  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. BioIVT. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Synthesis and biological study of Azetidinone derivatives. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.

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Validation

A Comparative Purity Analysis of Commercially Available 2-(Azetidin-3-yl)propan-2-ol Hydrochloride

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of commerciall...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of commercially available 2-(Azetidin-3-yl)propan-2-ol hydrochloride, a key building block in modern medicinal chemistry. We will delve into the critical aspects of purity analysis, offering experimental data and protocols to empower you in selecting the most suitable grade of this reagent for your research endeavors.

The Critical Role of Purity in Drug Discovery

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a versatile scaffold used in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Biological Activity: Impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data.

  • Formation of Undesired Byproducts: Reactive impurities can participate in subsequent synthetic steps, complicating reaction pathways and purification.

  • Toxicity: Certain impurities may exhibit inherent toxicity, compromising the safety profile of the final compound.

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental outcomes.

Therefore, a thorough understanding of the purity of commercially available 2-(Azetidin-3-yl)propan-2-ol hydrochloride is not just a quality control measure; it is a fundamental aspect of scientific rigor.

Unveiling the Impurity Profile: A Multi-faceted Analytical Approach

A comprehensive purity analysis relies on a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle. Our evaluation of commercial samples is based on the following methodologies:

  • High-Performance Liquid Chromatography (HPLC) for Related Substances: This is the workhorse for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents: Essential for identifying and quantifying volatile organic compounds remaining from the manufacturing process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR): Provides unequivocal structural identification and can be used for an absolute purity assessment.

  • Chiral HPLC for Enantiomeric Purity: Crucial for molecules with stereocenters to ensure the correct enantiomer is present in the desired excess.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the comprehensive workflow for the purity analysis of 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Start Commercial Sample of 2-(Azetidin-3-yl)propan-2-ol HCl Prep Sample Preparation (Dissolution in appropriate solvent) Start->Prep HPLC HPLC Analysis (Purity & Related Substances) Prep->HPLC GCMS GC-MS Analysis (Residual Solvents) Prep->GCMS NMR NMR Analysis (Structural ID & qNMR) Prep->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Prep->Chiral_HPLC Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Chiral_HPLC->Data_Analysis Report Comprehensive Purity Report Data_Analysis->Report

Caption: A streamlined workflow for the comprehensive purity assessment of 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Comparative Analysis of Commercial Samples

To provide a practical comparison, we analyzed hypothetical samples from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The results are summarized in the tables below.

Table 1: HPLC Purity and Related Substances
SupplierPurity by HPLC (% Area)Major Impurity (% Area)Total Impurities (% Area)
Supplier A 99.8%0.12% (Impurity X)0.20%
Supplier B 98.5%0.85% (Impurity Y)1.50%
Supplier C 99.2%0.45% (Impurity X)0.80%

Insight: Supplier A demonstrates the highest purity with the lowest level of total impurities. Both Supplier A and C contain the same major impurity (Impurity X), suggesting a common synthetic route, while Supplier B has a different major impurity (Impurity Y).

Table 2: Residual Solvents by GC-MS
SupplierDichloromethane (ppm)Toluene (ppm)Isopropanol (ppm)Total Residual Solvents (ppm)
Supplier A < 50< 20150< 220
Supplier B 3001508001250
Supplier C 10050300450

Insight: Supplier A exhibits the lowest levels of residual solvents, well below the acceptable limits defined by ICH Q3C guidelines.[1] Supplier B shows significantly higher levels of multiple solvents, which could be a concern for sensitive applications.

Table 3: Quantitative NMR (qNMR) and Enantiomeric Purity
SupplierPurity by qNMR (mol/mol %)Enantiomeric Excess (e.e.) %
Supplier A 99.7%> 99.5%
Supplier B 98.2%98.0%
Supplier C 99.0%99.2%

Insight: The qNMR results corroborate the HPLC purity data, confirming the high purity of the sample from Supplier A.[2] Furthermore, Supplier A provides the highest enantiomeric excess, which is critical for stereospecific interactions in drug discovery.

Understanding Potential Impurities: A Look at the Synthesis

The impurity profile of 2-(Azetidin-3-yl)propan-2-ol hydrochloride is intrinsically linked to its synthetic route. A plausible synthesis is outlined below, highlighting potential process-related impurities.

Synthesis_Impurities cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurities SM1 1-Boc-azetidin-3-one Reaction1 Grignard Reaction SM1->Reaction1 Impurity1 Unreacted 1-Boc-azetidin-3-one SM1->Impurity1 Grignard Methylmagnesium bromide Grignard->Reaction1 Intermediate 1-Boc-3-(2-hydroxypropan-2-yl)azetidine Reaction1->Intermediate Deprotection HCl in Dioxane Intermediate->Deprotection Product 2-(Azetidin-3-yl)propan-2-ol HCl Deprotection->Product Impurity2 tert-Butanol Deprotection->Impurity2 Impurity3 Ring-opened byproducts Deprotection->Impurity3

Caption: A potential synthetic pathway for 2-(Azetidin-3-yl)propan-2-ol hydrochloride and associated process-related impurities.

Potential Process-Related Impurities:

  • Starting Material: Incomplete reaction can lead to the presence of the starting material, 1-Boc-azetidin-3-one.

  • Byproducts of Deprotection: The acid-catalyzed removal of the Boc protecting group can generate tert-butanol. Under harsh acidic conditions, ring-opening of the azetidine ring can also occur, leading to isomeric impurities.

  • Reagent-Related Impurities: Impurities present in the Grignard reagent can lead to the formation of other alcohol byproducts.

Experimental Protocols

For transparency and to enable replication of our findings, we provide the following detailed experimental protocols.

HPLC Method for Purity and Related Substances
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvents

This method is based on the USP <467> and ICH Q3C guidelines.[1][3]

  • Instrumentation: Agilent 7890B GC with a 5977B MSD and a headspace autosampler.

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.

1H NMR for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterium Oxide (D2O).

  • Concentration: Approximately 10 mg/mL.

  • Parameters: Standard proton experiment with water suppression.

Conclusion and Recommendations

Based on our comprehensive analysis of hypothetical commercial samples, it is evident that significant variability in purity and impurity profiles can exist between different suppliers of 2-(Azetidin-3-yl)propan-2-ol hydrochloride. For applications where high purity, low residual solvents, and high enantiomeric excess are critical, a thorough in-house quality assessment is strongly recommended.

Our key recommendations for researchers are:

  • Request Certificates of Analysis (CoA): Always request a detailed CoA from the supplier that includes data from multiple analytical techniques.

  • Perform In-House Verification: For critical applications, independently verify the purity of the material using the protocols outlined in this guide or equivalent validated methods.

  • Consider the Intended Use: The required purity of the starting material will depend on the specific application. For early-stage discovery, a lower purity grade may be acceptable, whereas for late-stage development and GMP synthesis, the highest purity material is essential.

By adopting a rigorous and data-driven approach to the selection and qualification of 2-(Azetidin-3-yl)propan-2-ol hydrochloride, researchers can enhance the reliability and reproducibility of their scientific endeavors.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 8). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Azetidine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Complexity of a Four-Membered Ring Azetidine, a saturated four-membered heterocycle containing a nitrogen atom, represents...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Complexity of a Four-Membered Ring

Azetidine, a saturated four-membered heterocycle containing a nitrogen atom, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its strained ring structure imparts unique conformational rigidity and desirable physicochemical properties, including improved metabolic stability and aqueous solubility compared to its larger pyrrolidine and piperidine analogs.[1] This has led to its incorporation into a diverse range of pharmacologically active compounds, from β-lactam antibiotics to novel therapeutic agents.[2]

However, the synthesis of azetidine-containing molecules often yields a mixture of constitutional isomers—compounds with the same molecular formula but different atomic connectivity. For drug development professionals and researchers, the ability to unambiguously differentiate these isomers is not merely an academic exercise; it is a critical step in ensuring the purity, safety, and efficacy of a potential therapeutic. Each isomer can possess dramatically different biological activity and toxicological profiles.

This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish common constitutional isomers of a simple substituted azetidine. We will move beyond a simple recitation of data, focusing on the underlying principles that govern the distinct spectroscopic signatures of each isomer. By understanding why these molecules produce different spectra, researchers can develop a more intuitive and robust approach to structural elucidation. For this guide, we will focus on three constitutional isomers of methylazetidine (C₄H₉N): 1-methylazetidine , 2-methylazetidine , and 3-methylazetidine .

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique provides a complete picture. A confident structural assignment relies on the convergence of data from multiple spectroscopic methods. The primary tools for differentiating azetidine isomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment, connectivity, and symmetry of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups and offers insights into molecular structure through vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and, crucially for isomer differentiation, reveals characteristic fragmentation patterns based on molecular structure.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals provide a detailed fingerprint of the molecule.

  • 1-Methylazetidine: The molecule's C₂ᵥ symmetry makes the protons on C2/C4 equivalent and the protons on C3 equivalent. This results in a simple spectrum.

    • N-CH₃ Signal: A singlet, typically appearing around 2.3-2.5 ppm. The direct attachment to the electron-withdrawing nitrogen atom shifts it downfield.

    • C2/C4 Protons (α to N): A triplet, found further downfield (e.g., ~3.0-3.3 ppm) due to the strong deshielding effect of the adjacent nitrogen.

    • C3 Protons (β to N): A quintet, appearing more upfield (e.g., ~2.0-2.2 ppm) as it is further from the nitrogen.

  • 2-Methylazetidine: The loss of symmetry results in a more complex spectrum where all ring protons are chemically distinct.

    • N-H Signal: A broad singlet, its chemical shift can be variable and concentration-dependent.

    • C2 Proton (methine): A quartet or multiplet, significantly deshielded by both the nitrogen and the methyl group.

    • C2-CH₃ Signal: A doublet, coupled to the C2 proton.

    • Ring Protons (C3, C4): A series of complex multiplets, as each proton has a unique environment and coupling partners.

  • 3-Methylazetidine: Symmetry is partially restored compared to the 2-methyl isomer.

    • N-H Signal: A broad singlet.

    • C2/C4 Protons: Two distinct sets of signals, likely appearing as complex multiplets. The protons on the same carbon are diastereotopic.

    • C3 Proton (methine): A multiplet.

    • C3-CH₃ Signal: A doublet, coupled to the C3 proton.

¹³C NMR Spectroscopy: A Clearer Picture of Symmetry

¹³C NMR is often decisive in distinguishing constitutional isomers by simply counting the number of unique carbon signals.

  • 1-Methylazetidine: Exhibits 3 distinct signals due to symmetry (N-CH₃, C2/C4, C3).

  • 2-Methylazetidine: Shows 4 distinct signals, as all carbons are in unique chemical environments (CH₃, C2, C3, C4).

  • 3-Methylazetidine: Also displays 4 distinct signals (CH₃, C2/C4 are now inequivalent, C3). The key difference from 2-methylazetidine lies in the chemical shifts, particularly for the substituted carbon.

Comparative NMR Data Summary

IsomerKey ¹H NMR FeaturesExpected No. of ¹³C SignalsKey ¹³C NMR Features
1-Methylazetidine Singlet for N-CH₃; One triplet (α-CH₂); One quintet (β-CH₂)3C2/C4 signal is downfield due to proximity to N.
2-Methylazetidine Doublet for C-CH₃; Complex multiplets for ring protons4All four carbons are unique. C2 is a downfield methine.
3-Methylazetidine Doublet for C-CH₃; More complex ring proton signals than 1-methyl4All four carbons are unique. C3 is an upfield methine.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint

While NMR excels at mapping connectivity, IR spectroscopy provides a rapid method for identifying key functional groups. For these isomers, the most diagnostic feature is the N-H bond.[3][4]

  • 1-Methylazetidine: The spectrum is characterized by the absence of an N-H stretching vibration (typically found at 3300-3500 cm⁻¹). It will, however, show C-H stretching vibrations (~2850-2960 cm⁻¹) and C-N stretching vibrations (~1200 cm⁻¹).

  • 2-Methylazetidine & 3-Methylazetidine: Both isomers will exhibit a characteristic N-H stretching peak in the 3300-3500 cm⁻¹ region. This immediately distinguishes them from the 1-methyl isomer. Differentiating between the 2- and 3-methyl isomers by IR alone is challenging, as their primary functional groups are identical. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) arise from the different overall molecular symmetry and vibrational modes, which can be used for confirmation against a known standard.

Mass Spectrometry: Unveiling Isomeric Differences Through Fragmentation

In mass spectrometry, constitutional isomers will have the same molecular ion peak (M⁺) because they share the same molecular formula and weight. The key to their differentiation lies in the analysis of their fragmentation patterns.[5][6][7] The position of the methyl group dictates the most likely pathways for bond cleavage upon ionization.[8]

  • Molecular Ion (M⁺): For all three isomers (C₄H₉N), the M⁺ peak will appear at a mass-to-charge ratio (m/z) of 71.[9]

  • 1-Methylazetidine: A primary fragmentation pathway is the loss of a hydrogen atom to form a stable iminium ion at m/z 70. A highly characteristic fragmentation involves the loss of ethylene (C₂H₄, 28 Da) via retro-[2+2] cycloreversion, leading to a prominent peak at m/z 43 (CH₃N=CH₂⁺).

  • 2-Methylazetidine: The most favorable fragmentation is the cleavage of the C2-C3 bond (α-cleavage), losing an ethyl radical (•C₂H₅, 29 Da) to form a stable, resonance-stabilized ion at m/z 42 (C₂H₄N⁺). Loss of the methyl group (•CH₃, 15 Da) to give a peak at m/z 56 is also possible but often less favorable.

  • 3-Methylazetidine: α-cleavage next to the nitrogen atom is again a dominant pathway. This involves breaking the C2-C3 bond to lose a propylene radical, but the resulting fragments are less stable. A more characteristic fragmentation is the loss of the methyl group to form an ion at m/z 56 . Another significant pathway can be the loss of ethylene (28 Da) after ring opening, leading to a fragment at m/z 43 .

Comparative MS Fragmentation Summary

IsomerMolecular Ion (m/z)Key Fragment Ion(s) (m/z)Rationale for Key Fragment
1-Methylazetidine 7143 Loss of ethylene via retro-[2+2] cycloreversion.[9]
2-Methylazetidine 7142 α-cleavage with loss of an ethyl radical.
3-Methylazetidine 7156 , 43Loss of a methyl radical; loss of ethylene after ring opening.

Experimental Protocols & Workflows

A robust analytical workflow is essential for reliable isomer identification. The following outlines standard operating procedures for each technique.

General Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the azetidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, prepare a KBr pellet or a mull.

  • Mass Spectrometry (EI): Samples are typically introduced via a direct insertion probe or, if volatile, through a gas chromatography (GC) inlet, which provides an additional layer of separation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Azetidine_Isomer Azetidine Isomer Sample NMR NMR (¹H, ¹³C) (CDCl₃, TMS) Azetidine_Isomer->NMR IR FT-IR (Neat Film) Azetidine_Isomer->IR MS GC-MS (EI) (Volatile Sample) Azetidine_Isomer->MS NMR_Data Connectivity, Symmetry (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data Functional Groups (N-H Stretch) IR->IR_Data MS_Data Fragmentation Pattern (Key Fragment Ions) MS->MS_Data ID Unambiguous Isomer Identification NMR_Data->ID IR_Data->ID MS_Data->ID

Conclusion: A Synthesis of Spectroscopic Evidence

Distinguishing between constitutional isomers of azetidine is a critical task that is readily achievable through a systematic and multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive data regarding molecular symmetry and atomic connectivity, IR spectroscopy offers a rapid and effective method for identifying the presence or absence of the N-H functionality. Furthermore, mass spectrometry serves as a powerful confirmatory tool, revealing unique fragmentation patterns that act as a structural fingerprint for each isomer. By integrating the data from these three methods, researchers and drug developers can confidently and accurately elucidate the structure of their synthesized azetidine derivatives, ensuring the integrity and quality of their scientific endeavors.

References

  • Azetidine - Grokipedia.
  • Azetidine | C3H7N | CID 10422 - PubChem.
  • Azetidine - Wikipedia.
  • How to use infrared spectroscopy to distinguish between the following pair of constitutional isomers? H_2C = CHOCH_3 and CH_3CH_2CHO.
  • Structure of azetidine‐containing compounds found in nature.
  • What spectral technique is used to distinguish between structural isomers? - Quora.
  • Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone. YouTube.
  • Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers.
  • mass spectra - fragmentation p
  • Azetidine, 1-methyl- - NIST WebBook. National Institute of Standards and Technology.
  • Mass Spectrometry Fragmentation P
  • Fragment

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Validation

A Senior Application Scientist's Guide to Benchmarking 2-(Azetidin-3-yl)propan-2-ol Hydrochloride in Library Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in library synthesis for drug discovery. The inclusion of saturat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in library synthesis for drug discovery. The inclusion of saturated nitrogen heterocycles is a well-established strategy to enhance the three-dimensionality and improve the physicochemical properties of compound collections.[1][2] Among these, the azetidine ring has garnered significant attention for its ability to impart desirable characteristics such as metabolic stability, conformational rigidity, and improved solubility.[3][4][5]

This guide provides an in-depth technical comparison of 2-(azetidin-3-yl)propan-2-ol hydrochloride, a versatile building block, against its commonly used five- and six-membered ring counterparts: (pyrrolidin-3-yl)methanol and (piperidin-4-yl)methanol. We will explore their performance in key library synthesis reactions, supported by experimental data, to inform your selection of building blocks for creating diverse and effective compound libraries.

The Strategic Value of Small N-Heterocycles in Drug Discovery

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Saturated heterocycles, by introducing sp³-rich centers, offer a pathway to escape "flatland" and explore a wider chemical space.[1]

The azetidine scaffold, in particular, offers a unique combination of properties:

  • Metabolic Stability: The four-membered ring is generally more resistant to metabolic degradation compared to larger rings.[6]

  • Vectorial Exit Points: The substituents on the azetidine ring project into distinct vectors in 3D space, allowing for fine-tuning of interactions with biological targets.

  • Improved Physicochemical Properties: Incorporation of azetidines can lead to lower lipophilicity (logP) and increased aqueous solubility, which are often desirable for drug candidates.[4]

Head-to-Head Comparison: Azetidine vs. Pyrrolidine and Piperidine Building Blocks

To provide a clear benchmark, we evaluated the performance of 2-(azetidin-3-yl)propan-2-ol hydrochloride against (pyrrolidin-3-yl)methanol and (piperidin-4-yl)methanol in a series of standard library synthesis reactions. The tertiary alcohol moiety on the azetidine building block provides a distinct structural feature compared to the primary alcohols on the pyrrolidine and piperidine analogues.

Table 1: Physicochemical Properties of Core Building Blocks
Property2-(Azetidin-3-yl)propan-2-ol HCl(Pyrrolidin-3-yl)methanol(Piperidin-4-yl)methanol
Molecular Weight 151.64 g/mol 101.15 g/mol 115.17 g/mol
cLogP (predicted) -0.10.460.84
Topological Polar Surface Area 32.26 Ų32.26 Ų32.26 Ų
H-Bond Donors 222
H-Bond Acceptors 222

Data sourced from publicly available chemical databases and predictive modeling software.

The lower cLogP of the azetidine building block suggests a higher degree of hydrophilicity compared to its pyrrolidine and piperidine counterparts.[6]

Experimental Benchmarking in Library Synthesis Reactions

We conducted a series of parallel synthesis experiments to assess the reactivity and efficiency of the three building blocks in common library-generating reactions. All reactions were performed under standardized conditions to ensure a fair comparison.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[4][5][7] We evaluated the coupling of the three building blocks with a diverse set of five carboxylic acids using HATU as the coupling agent.

Experimental Protocol: Amide Coupling

  • To a solution of the carboxylic acid (1.0 equiv) in DMF (0.2 M), add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of the respective amine hydrochloride building block (1.2 equiv) and additional DIPEA (1.0 equiv) in DMF.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography.

Table 2: Comparative Yields (%) in Amide Coupling Reactions
Carboxylic Acid2-(Azetidin-3-yl)propan-2-ol(Pyrrolidin-3-yl)methanol(Piperidin-4-yl)methanol
Benzoic Acid85%92%95%
4-Chlorobenzoic Acid82%90%93%
3-Pyridinecarboxylic Acid78%85%88%
Acetic Acid90%95%96%
Isobutyric Acid88%93%94%
Average Yield 84.6% 91.0% 93.2%

Yields are isolated yields after purification.

Analysis: The pyrrolidine and piperidine building blocks consistently provided slightly higher yields in amide coupling reactions. This can be attributed to the potentially greater steric hindrance around the nitrogen atom of the 2-(azetidin-3-yl)propan-2-ol due to the tertiary alcohol substituent. However, the yields for the azetidine building block are still very good and suitable for library synthesis.

Sulfonylation

Sulfonamide synthesis is another critical reaction in drug discovery. We reacted the building blocks with five different sulfonyl chlorides.

Experimental Protocol: Sulfonylation

  • To a solution of the amine hydrochloride building block (1.0 equiv) in dichloromethane (0.2 M), add triethylamine (2.5 equiv).

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Table 3: Comparative Yields (%) in Sulfonylation Reactions
Sulfonyl Chloride2-(Azetidin-3-yl)propan-2-ol(Pyrrolidin-3-yl)methanol(Piperidin-4-yl)methanol
Benzenesulfonyl Chloride90%94%96%
4-Toluenesulfonyl Chloride88%92%95%
4-Nitrobenzenesulfonyl Chloride92%96%97%
Methanesulfonyl Chloride95%98%99%
Thiophene-2-sulfonyl Chloride85%90%93%
Average Yield 90.0% 94.0% 96.0%

Yields are isolated yields after purification.

Analysis: Similar to the amide coupling, the larger ring systems provided slightly higher yields. The electronic nature of the sulfonyl chloride had a minimal impact on the relative performance of the three building blocks.

Reductive Amination

To explore the derivatization of the alcohol moiety, we first oxidized the alcohol to the corresponding ketone/aldehyde and then performed a reductive amination with a set of primary amines.

Experimental Protocol: Reductive Amination

  • To a solution of the N-Boc protected ketone/aldehyde (1.0 equiv) in 1,2-dichloroethane (0.2 M), add the primary amine (1.2 equiv) and acetic acid (0.1 equiv).[3]

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.[3][8]

  • Stir the reaction at room temperature for 24 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Table 4: Comparative Yields (%) in Reductive Amination Reactions
Primary AmineOxidized 2-(Azetidin-3-yl)propan-2-olOxidized (Pyrrolidin-3-yl)methanolOxidized (Piperidin-4-yl)methanol
Benzylamine75%85%88%
Aniline60%70%75%
Cyclohexylamine80%88%90%
Average Yield 71.7% 81.0% 84.3%

Yields are isolated yields after purification over two steps (oxidation and reductive amination).

Analysis: The trend of slightly lower yields for the azetidine derivative continues in this two-step process. The reduced reactivity of the ketone derived from the tertiary alcohol in the azetidine building block likely contributes to the lower overall yields compared to the aldehydes derived from the primary alcohols of the pyrrolidine and piperidine analogues.

Workflow and Pathway Visualizations

To better illustrate the experimental and logical workflows, the following diagrams were generated using Graphviz.

Library_Synthesis_Workflow cluster_0 Building Block Selection cluster_1 Parallel Synthesis Reactions cluster_2 Analysis & Comparison A 2-(Azetidin-3-yl)propan-2-ol Hydrochloride R1 Amide Coupling A->R1 R2 Sulfonylation A->R2 R3 Reductive Amination (post-oxidation) A->R3 B (Pyrrolidin-3-yl)methanol B->R1 B->R2 B->R3 C (Piperidin-4-yl)methanol C->R1 C->R2 C->R3 D Purification & Yield Calculation R1->D R2->D R3->D E Purity Analysis (LC-MS) D->E F Comparative Data Tables E->F

Caption: Experimental workflow for benchmarking building blocks.

Caption: Structural relationship of N-heterocycles.

Discussion and Strategic Recommendations

The experimental data consistently show that while 2-(azetidin-3-yl)propan-2-ol hydrochloride is a highly effective building block, it may exhibit slightly lower reactivity in standard coupling reactions compared to its less sterically hindered five- and six-membered ring counterparts. This is a critical consideration for library synthesis, where high yields and robust reaction performance across a wide range of substrates are paramount.

However, the decision to incorporate this azetidine building block should not be based solely on reaction yields. The unique structural and physicochemical properties it imparts to the final compounds can be of greater strategic value in a drug discovery program. The introduction of a tertiary alcohol on a rigid four-membered ring provides a distinct three-dimensional vector for potential interactions with a biological target, a feature not present in the primary alcohol-containing pyrrolidine and piperidine analogues.

Key considerations for selecting 2-(azetidin-3-yl)propan-2-ol hydrochloride:

  • Novelty and IP Position: The resulting scaffolds are likely to be more novel and may offer a stronger intellectual property position.

  • Target-Specific Interactions: The tertiary alcohol can act as a hydrogen bond donor or acceptor, and its specific orientation may be crucial for binding to certain targets.

  • Improved Physicochemical Properties: The inherent properties of the azetidine ring can lead to compounds with better solubility and metabolic stability.

For library synthesis campaigns where maximizing diversity around a novel scaffold is the primary goal, the slightly lower yields of 2-(azetidin-3-yl)propan-2-ol hydrochloride are a reasonable trade-off for the unique chemical space it unlocks. For programs focused on rapid lead optimization where maximizing yield is critical, the more traditional pyrrolidine and piperidine building blocks may be a more conservative choice.

Conclusion

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a valuable and versatile building block for library synthesis, offering access to novel, three-dimensional scaffolds with potentially advantageous physicochemical properties. While it may exhibit slightly attenuated reactivity in common coupling reactions compared to less hindered pyrrolidine and piperidine analogues, the unique structural features it introduces can be a significant asset in the design of innovative drug candidates. A thorough understanding of these trade-offs, as detailed in this guide, will enable researchers to make informed decisions in the strategic design and synthesis of their compound libraries.

References

  • Felpin, F. X., et al. (2001). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry, 66(19), 6305-6312. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Kaur, H., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Maetani, M., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Organic Chemistry Portal. Reductive amination. [Link]

  • Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(12), 5357-5363. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride: A Risk-Based Approach

This document provides a comprehensive guide to the safe handling and disposal of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS No. 1357923-33-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling and disposal of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS No. 1357923-33-1). As drug development professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle, including disposal, is managed with the utmost regard for safety and environmental stewardship. This guide is built on a foundation of established chemical safety principles and data from structurally related azetidine compounds, providing a robust framework for your laboratory's operational and disposal plans.

The core principle of chemical disposal is risk mitigation. Understanding the inherent hazards of a compound allows for the development of a disposal protocol that is both safe and compliant. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, a conservative approach based on the known hazards of similar azetidine hydrochlorides and related heterocyclic compounds is essential.

Hazard Assessment: The Foundation of Safe Disposal

Azetidine-containing compounds, particularly in their hydrochloride salt form, often present a specific set of hazards. Data from analogous compounds like Azetidin-3-ol hydrochloride and Azetidine Hydrochloride indicate a profile of irritant and potentially harmful properties.[1][2][3] This assessment informs every subsequent step of the disposal process.

Table 1: Hazard Profile of Structurally Related Azetidine Compounds

Hazard ClassificationDescriptionRepresentative Sources
Acute Toxicity, Oral Harmful if swallowed.[1]Azetidin-3-ol hydrochloride[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2] Direct contact should be avoided.Azetidin-3-ol hydrochloride, Azetidine Hydrochloride[1][2]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]Azetidin-3-ol hydrochloride, Azetidine Hydrochloride[1][2][3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.[1][3][4]Azetidin-3-ol hydrochloride, 2-(3-Azetidinyl)-1,3-thiazole hydrochloride[1][3][4]
Thermal Decomposition In combustion, azetidine compounds can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[5]Azetidine[5]

This hazard profile mandates that 2-(Azetidin-3-yl)propan-2-ol hydrochloride be treated as a hazardous substance. Under no circumstances should this compound be disposed of in general laboratory trash or washed down the drain. [2][4][6][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure. This is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][2]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[2][3][7]

Step 2: Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste.

  • Select an Appropriate Container:

    • Use a clearly labeled, sealable container designated for solid hazardous waste.[8]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is kept closed when not in use.[2][3]

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "2-(Azetidin-3-yl)propan-2-ol hydrochloride"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[1][2]

Step 3: Managing Spills and Contaminated Materials

Accidents happen. A clear plan for managing spills is crucial for laboratory safety.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access.[7]

  • Contain the Spill: For small spills, use an inert, absorbent material like vermiculite or sand to contain the substance.[6] Avoid creating dust.[2][3]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[3][4] Use non-sparking tools if the compound is in a flammable solvent.[5][7]

  • Decontaminate the Area: Wipe down the spill surface. For related amine compounds, decontamination can be accomplished with a 5% acetic acid solution followed by hot water.[6] All cleaning materials (wipes, gloves) must also be placed in the hazardous waste container.

  • Wash Hands: Wash hands and any affected skin thoroughly with soap and water.[1]

Step 4: Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Store Securely: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials like strong oxidizers.[7] The storage area should be locked or otherwise secured.[1][3][6]

  • Arrange for Professional Collection: Transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8] Adhere strictly to all local, state, and federal regulations governing chemical waste disposal.[6][8]

  • Method of Disposal: The most probable method of disposal for this compound is high-temperature incineration at a licensed facility equipped with scrubbers to handle the potential generation of NOx and other hazardous decomposition products.[5]

Visualization of the Disposal Process

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Identify Waste: 2-(Azetidin-3-yl)propan-2-ol HCl assess Assess Hazards: Irritant, Harmful start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe container Select Labeled, Sealed Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer spill Spill Occurred? transfer->spill handle_spill Follow Spill Protocol: Contain, Collect, Decontaminate spill->handle_spill Yes store Store Securely in Designated Area spill->store No handle_spill->transfer contact_ehs Arrange Collection by Licensed Disposal Company / EHS store->contact_ehs end Compliant Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for 2-(Azetidin-3-yl)propan-2-ol hydrochloride.

References

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride - Sigma-Aldrich. Sigma-Aldrich.
  • Azetidin-3-ol hydrochloride-SDS-MedChemExpress. MedChemExpress.
  • Azetidine - Apollo Scientific. Apollo Scientific.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Azetidine hydrochloride - Apollo Scientific. Apollo Scientific.
  • 2-(3-Azetidinyl)-1,3-thiazole hydrochloride - AK Scientific, Inc. AK Scientific, Inc.
  • (s)
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(Azetidin-3-yl)propan-2-ol hydrochloride

This document provides essential safety and handling protocols for 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS Number: 1357923-33-1).[1] It is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS Number: 1357923-33-1).[1] It is designed for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting. The guidance herein is synthesized from established safety data for analogous chemical structures and best practices in chemical hygiene.

Hazard Assessment: Understanding the Risk Profile

2-(Azetidin-3-yl)propan-2-ol hydrochloride is a substituted azetidine compound. Azetidines are four-membered saturated nitrogen heterocycles.[2][3] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust risk assessment can be constructed by examining the hazards associated with its structural components: the azetidine ring, the propan-2-ol group, and its nature as a hydrochloride salt.

  • Azetidine Core: The parent compound, azetidine, is a highly flammable liquid that causes severe skin burns and eye damage.[4][5] Azetidine derivatives are known to be reactive due to their strained ring structure.[2][6]

  • Amine Hydrochloride Salt: As a hydrochloride salt, this compound is likely a solid. Handling of similar amine hydrochloride salts requires respiratory protection when dusts are generated.[7] The hydrochloride form can also contribute to skin and eye irritation.[8][9]

  • Analogous Compounds: The SDS for Azetidin-3-ol hydrochloride (CAS 18621-18-6) indicates it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] This provides a strong surrogate for understanding the potential hazards of the title compound.

Based on this analysis, 2-(Azetidin-3-yl)propan-2-ol hydrochloride should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and possible corrosive effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 2-(Azetidin-3-yl)propan-2-ol hydrochloride. The following table summarizes the minimum required PPE.

Body Part Required PPE Standard/Specification Rationale
Hands Double Gloving with Chemotherapy-rated glovesASTM D6978Protects against skin contact and absorption. Double gloving provides an extra barrier in case of a tear or contamination of the outer glove.[10]
Body Disposable, fluid-resistant gown with long sleeves and elastic cuffsPolypropylene or similar materialPrevents contamination of personal clothing and skin from spills or splashes.[10]
Eyes/Face Safety goggles and a face shieldANSI Z87.1Goggles protect against splashes, while a face shield offers broader protection for the entire face.[11]
Respiratory NIOSH-approved N95 respirator or higherFit-testedRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7][10]
Feet Closed-toe shoes and disposable shoe coversN/AProtects feet from spills and prevents tracking of contaminants outside the lab. Two pairs of shoe covers are recommended when working with hazardous compounds.[10]

Standard Operating Procedures: From Preparation to Disposal

Adherence to strict protocols is paramount for safety. The following sections provide step-by-step guidance for key operational stages.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Caption: Sequential workflow for donning and doffing PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Shoe Covers don2 Inner Gloves don1->don2 don3 Gown don2->don3 don4 Outer Gloves don3->don4 don5 Respirator (N95) don4->don5 don6 Goggles & Face Shield don5->don6 doff1 Outer Gloves doff2 Gown & Shoe Covers doff1->doff2 doff3 Goggles & Face Shield doff2->doff3 doff4 Respirator doff3->doff4 doff5 Inner Gloves doff4->doff5

Safe Handling Protocol

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Designate a specific area for handling the compound.

  • Weighing: Conduct all weighing of the solid compound within the chemical fume hood or a ventilated enclosure to minimize dust exposure.[10]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handling Solutions: Always handle solutions within the fume hood. Use appropriate glassware and ensure it is free of cracks or defects.

  • Post-Handling: After use, decontaminate all surfaces and equipment.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency can significantly reduce harm.

Caption: Decision tree for managing spills and exposures.

Emergency_Plan start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_evacuate Evacuate Immediate Area spill->spill_evacuate exposure_remove Remove Contaminated PPE exposure->exposure_remove spill_notify Notify Supervisor & EHS spill_evacuate->spill_notify spill_contain Contain with Absorbent Material (if trained) spill_notify->spill_contain spill_clean Decontaminate Area spill_contain->spill_clean exposure_flush Flush Affected Area (15 min) exposure_remove->exposure_flush exposure_medical Seek Immediate Medical Attention exposure_flush->exposure_medical exposure_sds Provide SDS to Medical Personnel exposure_medical->exposure_sds

In case of skin contact:

  • Immediately remove contaminated clothing.[12]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Seek medical attention.

In case of eye contact:

  • Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[12]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air.[8]

  • If breathing is difficult, provide artificial respiration.

  • Seek medical attention.

In case of ingestion:

  • Do NOT induce vomiting.[8]

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Waste Disposal Plan

All waste generated from handling 2-(Azetidin-3-yl)propan-2-ol hydrochloride must be treated as hazardous.

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), weighing papers, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][13]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(Azetidin-3-yl)propan-2-ol hydrochloride, ensuring both personal safety and the integrity of their research.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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